Product packaging for AP20187(Cat. No.:CAS No. 195514-80-8)

AP20187

货号: B605525
CAS 编号: 195514-80-8
分子量: 1482.7 g/mol
InChI 键: NSBGUMKAXUXKGI-BPNHAYRBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

AP20187 is a tertiary amino compound that is 2-(aminomethyl)-N,N-dimethylpropane-1,3-diamine in which the primary ammino groups have each been acylated by condensation with the carboxy group of 2-{3-[(1R)-3-(3,4-dimethoxyphenyl)-1-hydroxypropyl]phenoxy}acetic acid, the hydroxy groups of which have been esterified by condensation with the carboxy group of L-pipecolic acid, the nitrogen of which has been acylated by condensation with (2S)-2-(3,4,5-trimethoxyphenyl)butyric acid. It is a synthetic, cell-permeable ligand that can be used to induce homodimerization of fusion proteins containing the DmrB domain. It has a role as a ligand. It is a N-acylpiperidine, a carboxylic ester, an aromatic ether and a tertiary amino compound.
a nontoxic, cell-permeable analog, a wholly synthesized, cell-permeable dimeric FK506 derivative

Structure

2D Structure

Chemical Structure Depiction
molecular formula C82H107N5O20 B605525 AP20187 CAS No. 195514-80-8

属性

IUPAC Name

[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-[2-[[2-[[[2-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]methyl]-3-(dimethylamino)propyl]amino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C82H107N5O20/c1-15-61(57-43-71(98-9)77(102-13)72(44-57)99-10)79(90)86-37-19-17-27-63(86)81(92)106-65(33-29-52-31-35-67(94-5)69(39-52)96-7)55-23-21-25-59(41-55)104-50-75(88)83-47-54(49-85(3)4)48-84-76(89)51-105-60-26-22-24-56(42-60)66(34-30-53-32-36-68(95-6)70(40-53)97-8)107-82(93)64-28-18-20-38-87(64)80(91)62(16-2)58-45-73(100-11)78(103-14)74(46-58)101-12/h21-26,31-32,35-36,39-46,54,61-66H,15-20,27-30,33-34,37-38,47-51H2,1-14H3,(H,83,88)(H,84,89)/t61-,62-,63-,64-,65+,66+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBGUMKAXUXKGI-BPNHAYRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCC(CNC(=O)COC5=CC=CC(=C5)C(CCC6=CC(=C(C=C6)OC)OC)OC(=O)C7CCCCN7C(=O)C(CC)C8=CC(=C(C(=C8)OC)OC)OC)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCC(CNC(=O)COC5=CC=CC(=C5)[C@@H](CCC6=CC(=C(C=C6)OC)OC)OC(=O)[C@@H]7CCCCN7C(=O)[C@@H](CC)C8=CC(=C(C(=C8)OC)OC)OC)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C82H107N5O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101098203
Record name 2,2′-[[2-[(Dimethylamino)methyl]-1,3-propanediyl]bis[imino(2-oxo-2,1-ethanediyl)oxy-3,1-phenylene[(1R)-3-(3,4-dimethoxyphenyl)propylidene]]] bis[1-[(2S)-1-oxo-2-(3,4,5-trimethoxyphenyl)butyl]-2-piperidinecarboxylate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101098203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1482.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195514-80-8
Record name 2,2′-[[2-[(Dimethylamino)methyl]-1,3-propanediyl]bis[imino(2-oxo-2,1-ethanediyl)oxy-3,1-phenylene[(1R)-3-(3,4-dimethoxyphenyl)propylidene]]] bis[1-[(2S)-1-oxo-2-(3,4,5-trimethoxyphenyl)butyl]-2-piperidinecarboxylate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195514-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AP 20187
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195514808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2′-[[2-[(Dimethylamino)methyl]-1,3-propanediyl]bis[imino(2-oxo-2,1-ethanediyl)oxy-3,1-phenylene[(1R)-3-(3,4-dimethoxyphenyl)propylidene]]] bis[1-[(2S)-1-oxo-2-(3,4,5-trimethoxyphenyl)butyl]-2-piperidinecarboxylate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101098203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of AP20187

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AP20187 is a synthetic, cell-permeable small molecule that functions as a chemical inducer of dimerization (CID). It is a crucial tool in synthetic biology and chemical genetics, enabling researchers to conditionally control protein-protein interactions and downstream signaling events in a dose-dependent and reversible manner. This guide provides a detailed explanation of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams.

Core Mechanism: Chemically Induced Dimerization

The primary mechanism of action of this compound revolves around its ability to bind with high affinity and specificity to a mutated form of the human FK506-binding protein 12 (FKBP12), specifically the F36V mutant (FKBPF36V). The native FKBP12 protein has a high affinity for immunosuppressive drugs like FK506 and rapamycin, but a low affinity for this compound. The F36V mutation, a single amino acid substitution of phenylalanine to valine at position 36, creates a pocket that accommodates the bulky side chain of this compound, thereby enabling high-affinity binding.

This compound is a bivalent molecule, meaning it possesses two identical binding moieties. This allows it to simultaneously bind to two FKBPF36V domains, effectively bringing them into close proximity and inducing their dimerization. By genetically fusing the FKBPF36V domain to a protein of interest, researchers can use this compound to control the dimerization and subsequent activation or localization of that protein.

Key Applications and Signaling Pathways

The this compound-mediated dimerization system has been successfully employed to manipulate a wide array of signaling pathways and cellular processes.

Activation of Signaling Cascades

By fusing the FKBPF36V domain to the intracellular signaling domains of cell surface receptors, the addition of this compound can trigger receptor dimerization and initiate downstream signaling. This has been demonstrated for various receptor families:

  • Growth Factor Receptors: Chimeric receptors containing the signaling domains of receptors for hepatocyte growth factor (c-met), epidermal growth factor (EGF-R), and thrombopoietin (mpl) have been shown to trigger cell cycle entry in hepatocytes upon this compound-induced dimerization.[1]

  • Insulin (B600854) Receptor: this compound-mediated activation of a chimeric insulin receptor has been shown to result in insulin-like actions, such as increased hepatic glycogen (B147801) levels and glucose uptake in skeletal muscle in diabetic mice.[2]

  • PERK Signaling: In oligodendrocytes, this compound treatment has been observed to increase the expression of PERK-responsive genes, including CHOP and GADD34, in a dose-dependent manner, allowing for temporal control over PERK signaling.[3]

Induction of Apoptosis

A powerful application of the this compound system is the inducible activation of apoptosis. This is achieved by fusing the FKBPF36V domain to pro-apoptotic proteins like caspases.

  • Inducible Caspase-9 (iCaspase-9): Chimeric proteins consisting of FKBPF36V fused to caspase-9 can be dimerized by this compound. This induced proximity is sufficient to trigger the auto-activation of caspase-9, leading to the initiation of the apoptotic cascade.[4] This "safety switch" has been incorporated into cell-based therapies to allow for their elimination in case of adverse events.

  • Fas-Mediated Apoptosis: The system has also been used to mimic the trimerization of the Fas receptor, which is a key event in the extrinsic apoptosis pathway. By fusing FKBPF36V to the Fas death domain, this compound can induce apoptosis.[5][6]

Quantitative Data

ParameterValueSystem/ConditionReference
In Vitro Concentration Range 0.01–100 nMGeneral cell culture[5]
In Vivo Dosage Range (mice) 0.005–10 mg/kgMouse models[5]
Effective Concentration (Apoptosis Induction) 100 nMLNCaP cells with ro-iCaspase-9[4]
Effective Concentration (PERK Signaling) 1 nMOligodendrocytes[3]
In Vivo Dosage (EAE Model) 0.5, 2, or 5 mg/kgPLP/Fv2E-PERK mice[4]
In Vivo Dosage (Apoptosis Induction) 2 mg/kgTRAMP-C2 murine prostate cancer model[7]
In Vivo Dosage (Senescent Cell Clearance) 2 µg/g twice per weekATTAC transgenic mice[7]

Experimental Protocols

General Protocol for In Vitro Dimerization
  • Cell Culture: Plate cells expressing the FKBPF36V fusion protein at the desired density.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to the desired final concentration.

  • Treatment: Add the this compound-containing medium to the cells. A vehicle control (medium with the same concentration of DMSO without this compound) should be run in parallel.

  • Incubation: Incubate the cells for the desired period to allow for dimerization and downstream effects. Incubation times can range from minutes to hours depending on the specific pathway being studied.

  • Analysis: Analyze the cells using appropriate methods, such as Western blotting, immunofluorescence, or functional assays.

Protocol for this compound-Induced Apoptosis in LNCaP Cells
  • Cell Transfection/Transduction: Introduce a vector expressing the iCaspase-9 (FKBPF36V-Caspase-9) fusion protein into LNCaP cells.

  • Cell Plating: Plate the engineered LNCaP cells in a suitable culture dish.

  • This compound Treatment: Treat the cells with 100 nM this compound.

  • Analysis of Caspase Activation: After the desired incubation time (e.g., 24 hours), lyse the cells and perform a Western blot analysis to detect the cleavage and activation of caspase-9. A reduction in the full-length iCaspase-9 protein and the appearance of smaller, cleaved fragments indicate activation.

Visualizations

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (Dimerizer) Receptor1 Chimeric Receptor 1 (Protein-FKBPF36V) This compound->Receptor1 Binds to FKBPF36V Receptor2 Chimeric Receptor 2 (Protein-FKBPF36V) This compound->Receptor2 Binds to FKBPF36V Signaling Downstream Signaling Cascade Receptor1->Signaling Dimerization & Activation Receptor2->Signaling CellularResponse Cellular Response (e.g., Gene Expression, Proliferation, Apoptosis) Signaling->CellularResponse Signal Transduction

Caption: Mechanism of this compound-induced dimerization and signaling.

G cluster_workflow Experimental Workflow Start Cells expressing FKBPF36V fusion protein Treatment Add this compound (or vehicle control) Start->Treatment Incubation Incubate for defined period Treatment->Incubation Analysis Analyze cellular response Incubation->Analysis End Data Interpretation Analysis->End

Caption: General experimental workflow for using this compound.

G This compound This compound iCasp9_1 iCaspase-9 (FKBPF36V-Casp9) This compound->iCasp9_1 iCasp9_2 iCaspase-9 (FKBPF36V-Casp9) This compound->iCasp9_2 Dimerized_iCasp9 Dimerized iCaspase-9 iCasp9_2->Dimerized_iCasp9 Dimerization Active_Casp9 Active Caspase-9 Dimerized_iCasp9->Active_Casp9 Auto-activation Caspase_Cascade Caspase Cascade Active_Casp9->Caspase_Cascade Initiation Apoptosis Apoptosis Caspase_Cascade->Apoptosis Execution

Caption: this compound-induced apoptosis via iCaspase-9 dimerization.

References

An In-depth Technical Guide to the AP20187 Dimerizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of AP20187, a synthetic, cell-permeable small molecule widely utilized as a chemical inducer of dimerization (CID). This compound is a cornerstone of chemically inducible systems designed for the precise temporal and spatial control of protein function, signaling pathways, and gene expression in vitro and in vivo. Its mechanism relies on the high-affinity binding to engineered protein domains, most notably the F36V mutant of the FK506-binding protein (FKBP), enabling the controlled assembly of fusion proteins.

Core Properties and Chemical Structure

This compound, also known as B/B Homodimerizer, is a bivalent ligand composed of two identical domains that bind to the FKBP(F36V) mutant domain.[1] This bivalency is critical for its function, as it allows for the cross-linking and dimerization of two fusion proteins that each contain an FKBP(F36V) domain.[1][2] This dimerization event mimics the natural ligand-induced activation of cellular processes such as receptor signaling or apoptosis.[3][4]

The molecule is characterized by its high cell permeability, allowing it to rapidly access intracellular targets.[5][6] It is selective for the F36V mutant of FKBP, showing minimal interaction with the wild-type FKBP, which prevents off-target effects on endogenous proteins.

Below is the chemical structure of this compound.

Chemical Structure of this compound

Quantitative Data Summary

The physicochemical properties and handling information for this compound are summarized in the table below. This data is essential for accurate experimental design, including solution preparation and determining appropriate concentrations for in vitro and in vivo studies.

PropertyValueSource(s)
Molecular Formula C₈₂H₁₀₇N₅O₂₀[7]
Molecular Weight 1482.77 g/mol (may vary slightly by batch)[8]
CAS Number 195514-80-8[7]
Purity ≥95% to ≥98% (HPLC)[7]
Appearance Solid[7]
Solubility (Max Conc.) DMSO: 100 mM (148.28 mg/mL)Ethanol (B145695): 100 mM (148.28 mg/mL)Water: Insoluble[8]
Storage (Solid) -20°C[5]
Storage (In Solvent) -20°C (several months) or -80°C (up to 2 years)[5][9]
Typical In Vitro Conc. 0.1 nM - 100 nM[5][7][8]
Typical In Vivo Dose (Mice) 0.5 - 10 mg/kg (intraperitoneal injection)[3][5][10][11]

Mechanism of Action and Key Signaling Pathways

This compound functions as a molecular cross-linker for fusion proteins containing a dimerization domain, typically one or more copies of the FKBP12 variant carrying the F36V point mutation.[1] The addition of this compound induces the dimerization of these fusion proteins, which in turn activates a linked effector domain. This system provides a powerful "on-switch" to control a variety of cellular processes.

Inducible Apoptosis via Caspase Dimerization

A primary application of this compound is the creation of a "death switch" to eliminate specific cell populations. In this system, the intracellular domain of a pro-apoptotic protein, such as Caspase-8 or Caspase-9, is fused to the FKBP(F36V) domain.[5] The addition of this compound forces the dimerization of these fusion proteins, mimicking the natural activation mechanism of initiator caspases and triggering the apoptotic cascade.[3][10] This has been used to eliminate senescent cells or cancer cells in preclinical models.[7]

G cluster_0 Extracellular Space cluster_1 Cytoplasm AP20187_ext This compound FKBP_Casp8_1 FKBP(F36V)-Caspase-8 (Monomer) AP20187_ext->FKBP_Casp8_1 Binds FKBP_Casp8_2 FKBP(F36V)-Caspase-8 (Monomer) AP20187_ext->FKBP_Casp8_2 Dimerized_Casp8 Dimerized Active Caspase-8 FKBP_Casp8_1->Dimerized_Casp8 FKBP_Casp8_2->Dimerized_Casp8 Dimerization Caspase3 Pro-Caspase-3 Dimerized_Casp8->Caspase3 Cleavage Active_Caspase3 Active Caspase-3 Dimerized_Casp8->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Execution

This compound-induced Caspase-8 dimerization and apoptosis.
Activation of Chimeric Growth Factor Receptors

The this compound system can be adapted to control cell proliferation, differentiation, and survival by activating engineered growth factor receptors.[4] The signaling domain of a receptor tyrosine kinase (e.g., FGFR1, c-met, gp130) is fused to the FKBP(F36V) domain.[1][4] In the absence of this compound, the fusion proteins are monomeric and inactive. Upon addition of this compound, the receptors dimerize, leading to autophosphorylation of the kinase domains and activation of downstream signaling cascades, such as the MAPK pathway.[1]

G cluster_membrane Plasma Membrane cluster_cyto Cytoplasm Receptor1 FKBP(F36V)-FGFR1 Dimerized_Receptor Dimerized Receptor (Phosphorylated) Receptor1->Dimerized_Receptor Receptor2 FKBP(F36V)-FGFR1 Receptor2->Dimerized_Receptor Dimerization & Autophosphorylation MAPK_Cascade MAP Kinase Signaling Cascade Dimerized_Receptor->MAPK_Cascade Activation Proliferation Cell Proliferation MAPK_Cascade->Proliferation This compound This compound This compound->Receptor1 This compound->Receptor2

Dimerization and activation of a chimeric FGFR1 receptor.
Modulation of Stress Response Pathways

This compound can also be used to investigate specific intracellular signaling pathways, such as the PERK-mediated unfolded protein response. In specialized systems, an engineered Fv2E-PERK fusion protein can be activated by this compound in a dose-dependent manner.[8] This activation leads to increased expression of downstream PERK-responsive genes like CHOP and GADD34, providing a tool to study the consequences of activating this specific stress pathway.[7][8]

G cluster_cyto Cytoplasm cluster_nuc Nucleus PERK_inactive Fv2E-PERK (Inactive Monomer) PERK_active Dimerized Fv2E-PERK (Active Kinase) PERK_inactive->PERK_active eIF2a eIF2α PERK_active->eIF2a Phosphorylates p_eIF2a p-eIF2α PERK_active->p_eIF2a ATF4 ATF4 Translation p_eIF2a->ATF4 Gene_Expr CHOP & GADD34 Gene Expression ATF4->Gene_Expr This compound This compound This compound->PERK_inactive Induces Dimerization

This compound-mediated activation of the PERK signaling pathway.

Experimental Protocols

General Experimental Workflow

The successful implementation of the this compound CID system follows a logical workflow, from initial construct design to final data analysis. This process ensures that the fusion proteins are correctly expressed and that the dimerization event leads to a measurable biological outcome.

G A 1. Construct Design (Effector + FKBP(F36V) Domain) B 2. Gene Delivery (Transfection/Transduction) A->B C 3. Expression & Validation (Western Blot, FACS) B->C D 4. This compound Treatment (In Vitro or In Vivo) C->D E 5. Biological Assay (e.g., Apoptosis, Proliferation, Reporter Gene) D->E F 6. Data Analysis (Compare vs. Vehicle Control) E->F

A typical experimental workflow for using this compound.
Protocol 1: In Vitro Stock Solution and Cell Treatment

This protocol outlines the steps for preparing this compound for use in cell culture experiments.

1. Preparation of Stock Solution (e.g., 10-50 mM):

  • Before opening, allow the vial of solid this compound to equilibrate to room temperature.[11]

  • Dissolve the compound in a high-quality, anhydrous solvent such as DMSO or 100% ethanol to the desired concentration (e.g., 10 mM, 42 mM, or 100 mM).[11]

  • To ensure complete dissolution, the tube can be warmed to 37°C for 10 minutes and/or vortexed. Brief ultrasonication may also be used.[9][11]

  • Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.[11]

  • Store aliquots tightly sealed at -20°C or -80°C. Protect from light.[5][9]

2. Cell Treatment:

  • Thaw an aliquot of the this compound stock solution immediately before use.

  • Dilute the stock solution directly into pre-warmed cell culture medium to achieve the final desired working concentration. Typical concentrations range from 0.1 nM to 100 nM, but the optimal concentration should be determined empirically through a dose-response experiment.[5][8]

  • For a negative control, add an equivalent volume of the vehicle (e.g., DMSO or ethanol) to a parallel set of cells. The final vehicle concentration should typically be less than 0.1%.[2]

  • Incubate the cells for the desired period (e.g., 4 to 90 minutes, or longer depending on the assay) before proceeding with the downstream biological assay.[2][8]

Protocol 2: In Vivo Dosing Solution for Murine Models

This protocol describes the preparation of an this compound dosing solution for intraperitoneal (IP) or intravenous (IV) injection in mice.[10]

1. Preparation of Concentrated Stock Solution (e.g., 42 mM or 62.5 mg/mL):

  • Dissolve solid this compound in 100% ethanol to a concentration of 42 mM (~62.5 mg/mL).[10]

  • Ensure the vial is tightly sealed to prevent ethanol evaporation, which can alter the concentration and cause precipitation issues. Store at -20°C.

2. Preparation of Dosing Solution (for a 10 mg/kg dose):

  • Important: Prepare the final dosing solution within 30 minutes of injection to prevent precipitation.[10]

  • The following formulation yields a 2.5 mg/mL (1.7 mM) solution. A dose volume of 4 mL/kg will deliver 10 mg/kg.[10]

  • To prepare 1 mL of dosing solution:

    • Pipette 40 µL of the 62.5 mg/mL (42 mM) ethanol stock solution into a sterile microcentrifuge tube.[10]

    • Add 100 µL of PEG-400 (Polyethylene glycol 400). Vortex thoroughly.[10]

    • Add 860 µL of a 2% Tween®-80 solution in sterile water (or saline).[10]

    • Vortex again until the solution is clear and homogenous.

3. Administration:

  • Administer the freshly prepared solution to the animal via IP or IV injection.[10]

  • For a 10 mg/kg dose, inject 4 mL per kg of body weight (e.g., a 25 g mouse would receive 100 µL).[10]

  • The optimal dose should be determined empirically for each animal model and experimental goal, with a typical range being 0.5-10 mg/kg.[3]

References

An In-Depth Technical Guide to the FKBP-AP20187 Chemically Inducible Dimerization System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The FKBP-AP20187 system is a powerful technology for researchers, scientists, and drug development professionals, offering precise control over protein-protein interactions. This chemically inducible dimerization (CID) system provides a robust method for manipulating cellular processes in a dose-dependent and temporally controlled manner. This guide offers a comprehensive overview of the system's core components, quantitative parameters, detailed experimental protocols, and key applications with a focus on signaling pathway modulation.

Core Mechanism and Components

The FKBP-AP20187 system is a homodimerization technology, meaning it brings together two identical protein domains. The system relies on two key components:

  • The FKBP F36V Mutant Protein Domain: The core of the system is a modified version of the human FK506-binding protein (FKBP12). A single point mutation, replacing phenylalanine at position 36 with valine (F36V), creates a binding pocket that preferentially accommodates the synthetic dimerizer AP20187 over the endogenous ligand FK506.[1][2] This engineered protein domain is genetically fused to a protein of interest.

  • The Synthetic Dimerizer this compound: This cell-permeable small molecule acts as a bivalent ligand, with two identical binding moieties.[2][3] When introduced to cells expressing the FKBP(F36V)-fusion proteins, this compound simultaneously binds to two of these fusion proteins, effectively crosslinking them and inducing their dimerization.[1][2]

This induced dimerization can be used to trigger a variety of cellular events, depending on the nature of the fused protein of interest. For example, dimerizing signaling domains can activate downstream pathways, while bringing together components of a transcription factor can initiate gene expression.

Quantitative Data

The efficiency and kinetics of the FKBP-AP20187 system are critical for experimental design. The following tables summarize key quantitative parameters.

ParameterValueReference
Binding Affinity (Kd) of this compound for FKBP(F36V) Sub-nanomolar[1]
Specificity ~1000-fold higher affinity for FKBP(F36V) over wild-type FKBP[1]
ParameterIn VitroIn Vivo (Mouse Models)Reference
Typical Concentration/Dosage Range 0.1 nM - 100 nM0.5 - 10 mg/kg[3][4][5]
Half-life of this compound Not applicable~5 hours[6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of the FKBP-AP20187 system. Below are protocols for key experimental procedures.

Generation of FKBP(F36V) Fusion Constructs

This protocol outlines the general steps for cloning a gene of interest in-frame with the FKBP(F36V) domain in a mammalian expression vector.

  • Vector Selection: Choose a suitable mammalian expression vector with a strong promoter (e.g., CMV, EF1α) and appropriate selection marker. The vector should have a multiple cloning site (MCS) for insertion of your gene of interest and the FKBP(F36V) sequence.

  • Primer Design: Design PCR primers to amplify your gene of interest. The primers should include restriction enzyme sites compatible with the chosen expression vector's MCS. Ensure the gene of interest is cloned in-frame with the FKBP(F36V) coding sequence. A flexible linker (e.g., a series of glycine (B1666218) and serine residues) between the protein of interest and the FKBP(F36V) domain is often recommended to ensure proper folding and function of both domains.

  • PCR Amplification: Perform PCR to amplify the gene of interest using a high-fidelity DNA polymerase.

  • Restriction Digest: Digest both the PCR product and the expression vector containing the FKBP(F36V) sequence with the chosen restriction enzymes.

  • Ligation: Ligate the digested PCR product into the linearized expression vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into competent E. coli cells and select for colonies containing the recombinant plasmid on appropriate antibiotic-containing agar (B569324) plates.

  • Verification: Isolate plasmid DNA from several colonies and verify the correct insertion and orientation of the gene of interest by restriction digest analysis and DNA sequencing.

Cell Culture and Treatment with this compound

This protocol describes the general procedure for treating cultured mammalian cells with this compound to induce dimerization.

  • Cell Seeding: Seed cells stably or transiently expressing the FKBP(F36V) fusion protein in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for optimal growth during the experiment.

  • This compound Stock Solution Preparation: Dissolve this compound powder in 100% ethanol (B145695) or DMSO to create a concentrated stock solution (e.g., 1 mM).[5] Store the stock solution at -20°C.

  • Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in cell culture medium to the desired final concentration. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific application, typically in the range of 0.1 nM to 100 nM.[4][5]

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound. For control wells, use medium containing the same concentration of the vehicle (ethanol or DMSO) used to dissolve this compound.

  • Incubation: Incubate the cells for the desired period, which can range from minutes to hours depending on the biological process being investigated.

  • Analysis: Following incubation, harvest the cells for downstream analysis, such as Western blotting, co-immunoprecipitation, or functional assays.

In Vivo Administration of this compound

This protocol provides a general guideline for administering this compound to mouse models.

  • Dosing Solution Preparation: Prepare a dosing solution of this compound. A common formulation involves dissolving this compound in a vehicle solution, for example, a mixture of ethanol, PEG-400, and Tween-80 in water.[6] A typical dosing solution might be 2.5 mg/mL for a 10 mg/kg dose in a 4 mL/kg injection volume.[6] The final formulation should be prepared fresh before each use.

  • Administration: Administer the this compound dosing solution to the mice via an appropriate route, such as intraperitoneal (i.p.) injection.[4][6] The dosage can range from 0.5 to 10 mg/kg, and the optimal dose should be determined empirically for each specific animal model and experimental goal.

  • Monitoring: Monitor the animals for the desired biological response at various time points after administration. The half-life of this compound in mice is approximately 5 hours, which should be considered when designing the experimental timeline.[6]

Western Blot Analysis of Dimerization

This protocol outlines how to detect protein dimerization using non-reducing SDS-PAGE and Western blotting.

  • Sample Preparation: Lyse cells treated with or without this compound in a suitable lysis buffer. To preserve the dimerized state, it is crucial to prepare samples under non-reducing conditions. This means omitting reducing agents like β-mercaptoethanol or dithiothreitol (B142953) (DTT) from the sample loading buffer.

  • SDS-PAGE: Separate the protein lysates on an SDS-polyacrylamide gel. Under non-reducing conditions, the dimerized FKBP(F36V) fusion proteins will migrate at approximately twice the molecular weight of the monomeric form.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody that specifically recognizes your protein of interest or a tag fused to it.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane to remove unbound secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system. The appearance of a band at the expected size of the dimer in the this compound-treated samples, which is absent or reduced in the untreated samples, indicates successful dimerization.

Co-Immunoprecipitation (Co-IP) to Confirm Dimerization

This protocol details how to confirm the interaction between two FKBP(F36V) fusion proteins upon this compound treatment.

  • Cell Lysis: Lyse cells expressing two differently tagged FKBP(F36V) fusion proteins (e.g., one with a HA-tag and the other with a Myc-tag), which have been treated with or without this compound. Use a gentle lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against one of the tags (e.g., anti-HA antibody) overnight at 4°C.

    • Add Protein A/G agarose (B213101) or magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-antigen complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer containing a reducing agent.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the second tag (e.g., anti-Myc antibody). The presence of the second tagged protein in the eluate from the this compound-treated sample, but not in the untreated control, confirms the induced dimerization.

Luciferase Reporter Assay for Inducible Gene Expression

This protocol describes how to use a luciferase reporter assay to quantify this compound-induced gene expression. This is applicable when the FKBP-AP20187 system is used to dimerize transcription factor domains.

  • Cell Transfection: Co-transfect cells with:

    • An expression vector for a DNA-binding domain (e.g., Gal4) fused to FKBP(F36V).

    • An expression vector for a transcriptional activation domain (e.g., VP16) fused to FKBP(F36V).

    • A reporter plasmid containing a promoter with binding sites for the DNA-binding domain (e.g., UAS for Gal4) driving the expression of a luciferase gene.

    • A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization of transfection efficiency.

  • Cell Treatment: After allowing for protein expression (typically 24-48 hours post-transfection), treat the cells with various concentrations of this compound or vehicle control.

  • Cell Lysis: After the desired treatment duration, lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. An increase in the normalized luciferase activity in the this compound-treated cells compared to the control cells indicates successful induction of gene expression.

Signaling Pathways and Experimental Workflows

The FKBP-AP20187 system has been instrumental in dissecting various signaling pathways. The following diagrams, generated using the DOT language, illustrate some key applications.

cluster_membrane Plasma Membrane FKBP-POI_1 FKBP(F36V)-POI Dimerized_Complex Dimerized POI Complex FKBP-POI_1->Dimerized_Complex FKBP-POI_2 FKBP(F36V)-POI FKBP-POI_2->Dimerized_Complex This compound This compound This compound->FKBP-POI_1 This compound->FKBP-POI_2 Downstream_Signaling Downstream Signaling Cascade Dimerized_Complex->Downstream_Signaling Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response

Core mechanism of the FKBP-AP20187 system.

cluster_cytoplasm Cytoplasm iCasp9_1 FKBP(F36V)-Caspase9 Procaspase3 Procaspase-3 iCasp9_1->Procaspase3 Dimerization & Activation iCasp9_2 FKBP(F36V)-Caspase9 iCasp9_2->Procaspase3 Dimerization & Activation Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->iCasp9_1 This compound->iCasp9_2

Inducible apoptosis via Caspase-9 dimerization.

cluster_membrane Plasma Membrane iFGFR1_1 Myr-FKBP(F36V)-FGFR1 Dimerized_iFGFR1 Dimerized iFGFR1 iFGFR1_1->Dimerized_iFGFR1 Dimerization & Autophosphorylation iFGFR1_2 Myr-FKBP(F36V)-FGFR1 iFGFR1_2->Dimerized_iFGFR1 Dimerization & Autophosphorylation This compound This compound This compound->iFGFR1_1 This compound->iFGFR1_2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerized_iFGFR1->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerized_iFGFR1->PI3K_AKT Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Inducible FGFR1 signaling pathway.

cluster_workflow Experimental Workflow Construct 1. Clone FKBP(F36V) fusion construct Transfect 2. Transfect cells with construct Construct->Transfect Treat 3. Treat cells with this compound Transfect->Treat Lyse 4. Lyse cells Treat->Lyse Analyze 5. Analyze dimerization/function Lyse->Analyze

General experimental workflow for the FKBP-AP20187 system.

Input_A Input A (e.g., this compound) AND_Gate AND Gate (Dimerization of two distinct pairs of fusion proteins required for output) Input_A->AND_Gate Input_B Input B (e.g., another dimerizer) Input_B->AND_Gate Output Output (e.g., Gene Expression) AND_Gate->Output

Conceptual diagram of a cellular AND logic gate.

References

AP20187 as a Chemical Inducer of Dimerization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP20187 is a synthetic, cell-permeable small molecule widely utilized as a chemical inducer of dimerization (CID).[1] It functions as a bivalent ligand designed to bind with high specificity to engineered proteins containing a modified FK506-binding protein (FKBP) domain.[2][3] This induced dimerization provides a powerful tool for the precise temporal and dose-dependent control of various cellular processes, including signal transduction, gene expression, and apoptosis.[4][5] This guide offers an in-depth overview of the this compound system, its mechanism of action, experimental protocols, and key quantitative data to facilitate its application in research and drug development.

Core Mechanism of Action

The this compound system relies on the specific interaction between this compound and a mutant version of the human FKBP12 protein. The key components are:

  • This compound (B/B Homodimerizer): A synthetic dimeric ligand.[4]

  • Engineered FKBP Domain (FKBPF36V or DmrB): A modified FKBP domain where a single amino acid substitution (phenylalanine to valine at position 36) has been introduced.[2][3] This mutation significantly reduces the domain's affinity for endogenous FKBP ligands while enhancing its binding to this compound.[3]

When introduced to cells expressing fusion proteins containing the FKBPF36V (DmrB) domain, this compound acts as a molecular bridge, bringing two of these fusion proteins into close proximity and inducing their dimerization.[3][6] This dimerization event can be engineered to trigger a variety of downstream biological events, depending on the nature of the fusion partner protein.

Signaling Pathway Diagram

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound (B/B Homodimerizer) Receptor1 Fusion Protein 1 (Protein of Interest + DmrB) This compound->Receptor1 Binds Receptor2 Fusion Protein 2 (Protein of Interest + DmrB) This compound->Receptor2 Binds Downstream Downstream Signaling Cascade Receptor2->Downstream Dimerization-Induced Activation cluster_workflow In Vitro Dimerization Workflow A Plate Cells Expressing FKBPF36V-Fusion Protein C Treat Cells with this compound A->C B Prepare this compound Working Solution B->C D Incubate for Desired Time C->D E Downstream Analysis (e.g., Western Blot, Reporter Assay) D->E cluster_input Input cluster_process Cellular Process cluster_output Output This compound This compound iCasp9_1 iCasp9 (FKBPF36V-Caspase9) This compound->iCasp9_1 Binds iCasp9_2 iCasp9 (FKBPF36V-Caspase9) This compound->iCasp9_2 Binds ActiveCaspase9 Active Caspase-9 Dimer iCasp9_2->ActiveCaspase9 Dimerization Apoptosis Apoptosis ActiveCaspase9->Apoptosis Initiates Caspase Cascade

References

The Discovery and Development of AP20187: A Technical Guide to a Keystone of Chemically Induced Dimerization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AP20187 is a synthetic, cell-permeable small molecule that has become an indispensable tool in chemical genetics and synthetic biology. As a chemical inducer of dimerization (CID), this compound provides researchers with spatiotemporal control over protein-protein interactions, enabling the conditional regulation of a wide array of cellular processes. This technical guide delves into the discovery, development, and core methodologies associated with this compound, providing a comprehensive resource for its application in research and drug development.

Introduction: The Dawn of Controlled Dimerization

The principle of chemically induced dimerization (CID) is rooted in the mimicry of natural signaling events, where the clustering of receptor proteins by a ligand initiates a downstream cascade. Scientists at ARIAD Pharmaceuticals (now part of Takeda Oncology) pioneered the development of synthetic, bifunctional small molecules that could act as "dimerizers," bringing together engineered proteins in a controlled manner. This technology, initially branded as ARGENT™ (ARIAD Regulated Gene Expression Technology), aimed to provide a "drug-inducible" switch to control gene expression and other cellular functions.[1][2][3]

This compound, also known as B/B Homodimerizer, emerged from this research as a key molecule for inducing the homodimerization of proteins fused to a specifically engineered variant of the FK506-binding protein (FKBP).[4][5] This technology has since been widely adopted in academic and industrial research, with over 400 scientific publications describing its use.[1]

The "Bump-and-Hole" Strategy: Engineering Specificity

A significant challenge in the development of CIDs was ensuring that the synthetic dimerizer would not interact with endogenous cellular proteins, which could lead to off-target effects. To overcome this, a "bump-and-hole" strategy was devised.[6]

The wild-type FKBP protein has a hydrophobic binding pocket that accommodates natural ligands like FK506. The ARIAD team, through rational drug design and protein engineering, introduced a "bump" onto a synthetic ligand scaffold. This modification sterically hindered the ligand from binding to the wild-type FKBP. Concurrently, they created a complementary "hole" in the FKBP binding pocket by mutating a bulky phenylalanine residue at position 36 to a smaller valine (F36V).[6] This engineered FKBP variant, F36V-FKBP (commercially available as the DmrB domain), could now bind the "bumped" ligand with high affinity and specificity, while the wild-type FKBP could not.[4][6]

This compound is a homodimer of this "bumped" monomeric ligand, and it functions by bridging two F36V-FKBP domains, thereby inducing the dimerization of the proteins to which they are fused.[4][5]

Quantitative Data

The following tables summarize the key quantitative data for this compound and its foundational components.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈₂H₁₀₇N₅O₂₀[4]
Molecular Weight 1482.77 g/mol [4]
CAS Number 195514-80-8[4]
Appearance White to beige powder[4]
Solubility in DMSO ≥ 74.14 mg/mL[7]
Solubility in Ethanol (B145695) ≥ 100 mg/mL[7]

Table 2: Binding Affinities and Potency

LigandProteinParameterValueReference
Fluoro-5S (monomeric precursor)F36V-FKBPKd0.094 nM[6]
Fluoro-5S (monomeric precursor)Wild-type FKBPKd67 nM[6]
AP1903 (related dimerizer)F36V-FKBPIC₅₀5 nM[6]
AP1903 (related dimerizer)Wild-type FKBPIC₅₀>10 µM[6]
AP1903 (related dimerizer)HT1080 cells with F36V-FKBP-FasEC₅₀ (Apoptosis)~0.1 nM[6]
This compoundLNCaP cells with ro-iCaspase-9Effective Concentration100 nM[8]
This compoundOligodendrocytesEffective Concentration1 nM[5]

Experimental Protocols

General Preparation of this compound Stock Solutions
  • For In Vitro Use: Prepare a stock solution of this compound in 100% ethanol or DMSO. For example, a 1 mM stock solution can be prepared and stored in aliquots at -20°C. To ensure complete dissolution, the solution can be gently warmed and/or sonicated.[7]

  • For In Vivo Use: For administration to mice, a stock solution of 62.5 mg/mL in 100% ethanol is recommended. This allows for the preparation of dosing solutions with a final ethanol concentration of 4%. The stock solution should be stored at -20°C.

In Vivo Administration Protocol for Mice

This protocol is adapted from materials provided by Takara Bio, the current provider of the iDimerize system.

  • Preparation of Dosing Solution (for a 10 mg/kg dose):

    • To prepare 1 mL of a 2.5 mg/mL dosing solution, pipette 40 µL of the 62.5 mg/mL stock solution into a sterile vial.

    • Add 100 µL of PEG-400 (100%) and vortex thoroughly.

    • Add 860 µL of a 2% Tween-80 solution in water and vortex again. The solution may appear transiently cloudy but should clear upon mixing.

  • Administration: Administer the dosing solution within 30 minutes of preparation via intraperitoneal (IP) or intravenous (IV) injection. The typical dose range for this compound in mice is 0.5-10 mg/kg.[9]

Fluorescence Polarization Assay for Binding Affinity

This protocol is based on the methodology described in the foundational paper by Clackson et al. (1998).[6]

  • Reagents:

    • Purified F36V-FKBP and wild-type FKBP proteins.

    • Fluoresceinated monomeric ligand (e.g., Fluoro-5S).

    • This compound or other competitor ligands.

    • Assay buffer (e.g., PBS with 0.1% BSA).

  • Procedure:

    • In a microplate, combine the purified FKBP protein and the fluoresceinated ligand at concentrations optimized for a stable fluorescence polarization signal.

    • Add serial dilutions of the competitor ligand (e.g., this compound).

    • Incubate the plate at room temperature to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a suitable plate reader.

    • The IC₅₀ value is determined by plotting the decrease in fluorescence polarization as a function of the competitor concentration. The Kd can then be calculated using the Cheng-Prusoff equation.

Cell Viability (Apoptosis) Assay

This protocol is based on the use of an Alamar Blue assay as described by Clackson et al. (1998).[6]

  • Cell Culture: Plate cells engineered to express an F36V-FKBP fusion with a pro-apoptotic protein (e.g., the intracellular domain of the Fas receptor) in a 96-well plate.

  • Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired period (e.g., 24 hours).

  • Alamar Blue Addition: Add Alamar Blue reagent to each well at 10% of the culture volume.

  • Incubation: Incubate the plates for 4-8 hours at 37°C.

  • Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Analysis: The EC₅₀ for apoptosis is determined by plotting the percentage of cell viability against the concentration of this compound.

Signaling Pathways and Experimental Workflows

This compound-Induced Fas-Mediated Apoptosis

This compound can be used to induce apoptosis in cells engineered to express a fusion protein of F36V-FKBP and the intracellular domain of the Fas receptor. The dimerization of this fusion protein mimics the natural trimerization of the Fas receptor upon binding to Fas ligand, leading to the recruitment of FADD and the activation of the caspase cascade.[6][10]

Fas_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound DimerizedReceptor Dimerized F36V-FKBP-Fas This compound->DimerizedReceptor Binds and dimerizes FusionProtein1 F36V-FKBP-Fas (monomer) FusionProtein1->DimerizedReceptor FusionProtein2 F36V-FKBP-Fas (monomer) FusionProtein2->DimerizedReceptor FADD FADD DimerizedReceptor->FADD Recruits Procaspase8 Procaspase8 FADD->Procaspase8 Recruits Caspase8 Caspase8 Procaspase8->Caspase8 Activation Procaspase3 Procaspase3 Caspase8->Procaspase3 Cleaves and activates Caspase3 Caspase3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound-induced Fas-mediated apoptosis pathway.

Experimental Workflow for this compound-Induced Gene Expression

A common application of this compound is to control gene expression. This is typically achieved by creating a system where dimerization of F36V-FKBP fusion proteins leads to the assembly of a functional transcription factor, which then drives the expression of a reporter gene, such as luciferase.

Gene_Expression_Workflow Start Start TransfectCells Transfect cells with F36V-FKBP fusion constructs and luciferase reporter plasmid Start->TransfectCells CultureCells Culture cells for 24-48 hours TransfectCells->CultureCells Addthis compound Add this compound at varying concentrations CultureCells->Addthis compound Incubate Incubate for 6-24 hours Addthis compound->Incubate LyseCells Lyse cells Incubate->LyseCells MeasureLuciferase Measure luciferase activity LyseCells->MeasureLuciferase AnalyzeData Analyze data and determine EC50 MeasureLuciferase->AnalyzeData End End AnalyzeData->End

Caption: Workflow for this compound-induced luciferase reporter gene expression.

Conclusion

This compound and the underlying "bump-and-hole" strategy represent a landmark achievement in chemical genetics, providing a robust and specific system for the conditional control of protein function. This technical guide has provided an overview of the discovery and development of this compound, along with key quantitative data and detailed experimental protocols. The versatility and precision of this CID system ensure its continued and widespread use in dissecting complex biological processes and in the development of novel therapeutic strategies.

References

The Core Principles of Chemically Induced Dimerization: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemically Induced Dimerization (CID) is a powerful technology that allows for the real-time, reversible control of protein-protein interactions in living cells.[1][2] This technique utilizes small, cell-permeable molecules to induce the association of two proteins that would not otherwise interact.[1][2] By fusing these dimerizing domains to proteins of interest, researchers can manipulate a vast array of cellular processes, including signal transduction, gene expression, and protein localization, with high temporal and spatial resolution. This guide provides a detailed overview of the fundamental principles of CID, a comparison of common CID systems, experimental protocols for key applications, and visual representations of relevant pathways and workflows.

The concept of CID was first demonstrated in 1993 using a synthetic derivative of the immunosuppressant drug tacrolimus (B1663567) (FK506) to induce the homodimerization of the FK506-binding protein (FKBP).[2] Since then, a variety of CID systems have been developed, each with unique characteristics that make them suitable for different experimental applications.

Core Mechanism of Action

The fundamental principle of CID involves three components: two engineered protein domains (the "dimerization domains") and a small molecule "dimerizer." The dimerization domains are genetically fused to proteins of interest. Individually, these domains have little to no affinity for each other. However, in the presence of the specific dimerizer molecule, they form a stable ternary complex, effectively bringing the proteins of interest into close proximity. This induced proximity can trigger a range of biological events, such as the activation of a signaling cascade, the reconstitution of a split enzyme, or the translocation of a protein to a specific subcellular compartment.

Key Chemically Induced Dimerization Systems

Several CID systems have been developed, each with its own set of protein domains and corresponding small molecule dimerizer. The choice of system depends on factors such as the desired kinetics, orthogonality to endogenous cellular processes, and the specific biological question being addressed.

CID SystemDimerization DomainsDimerizer MoleculeDissociation Constant (Kd)Typical Working ConcentrationKey Features
FKBP-FRB FKBP (FK506-Binding Protein) & FRB (FKBP-Rapamycin-Binding domain of mTOR)Rapamycin (B549165) (or rapalogs)~12 nM (for the ternary complex)10-100 nMHigh affinity, essentially irreversible in cellular contexts. Well-characterized and widely used.
Gibberellin GID1 (Gibberellin Insensitive Dwarf1) & GAI (Gibberellin Insensitive)Gibberellin (GA3) or GA3-AMMicromolar range1-100 µMOrthogonal to mammalian systems. Reversible by washout.
Abscisic Acid (ABA) PYL1 (Pyracbactin Resistance 1-Like) & ABI1 (Abscisic Acid Insensitive 1)Abscisic Acid (ABA)Micromolar range10-100 µMOrthogonal to mammalian systems. Reversible.
Calcineurin A-FKBP Calcineurin A (CNA) & FKBPTacrolimus (FK506)Nanomolar range10-100 nMHigh affinity. Can have effects on endogenous calcineurin signaling.
GyrB-GyrB GyrB (B subunit of bacterial DNA gyrase)CoumermycinNanomolar range10-100 nMInduces homodimerization.

Experimental Protocols

Protein Translocation Assay using the FKBP-FRB System

This protocol describes how to induce the translocation of a cytosolic protein to the plasma membrane.

Materials:

  • Mammalian cell line (e.g., HEK293T, HeLa)

  • Expression vector for a plasma membrane-anchored FRB fusion protein (e.g., Lyn-FRB-CFP)

  • Expression vector for a cytosolic FKBP fusion protein of interest (e.g., FKBP-YFP-POI)

  • Transfection reagent

  • Complete cell culture medium

  • Rapamycin stock solution (1 mM in ethanol)

  • Phosphate-buffered saline (PBS)

  • Confocal microscope

Methodology:

  • Cell Seeding: The day before transfection, seed the cells onto glass-bottom dishes suitable for microscopy at a density that will result in 50-70% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the plasma membrane-anchored FRB construct and the cytosolic FKBP-POI construct using a suitable transfection reagent according to the manufacturer's instructions.

  • Protein Expression: Incubate the cells for 18-24 hours to allow for protein expression.

  • Imaging Setup: Replace the culture medium with fresh, pre-warmed medium. Mount the dish on the stage of a confocal microscope equipped with the appropriate lasers and filters for detecting CFP and YFP.

  • Baseline Imaging: Acquire images of the cells before the addition of rapamycin to establish the initial localization of the fluorescently tagged proteins. The FRB-CFP fusion should be localized to the plasma membrane, and the FKBP-YFP-POI should be diffuse in the cytoplasm and/or nucleus.

  • Induction of Dimerization: Add rapamycin to the medium to a final concentration of 100 nM.

  • Time-Lapse Imaging: Immediately begin acquiring images at regular intervals (e.g., every 30 seconds) to monitor the translocation of the FKBP-YFP-POI from the cytoplasm to the plasma membrane.

  • Data Analysis: Quantify the change in fluorescence intensity at the plasma membrane and in the cytoplasm over time to determine the kinetics of translocation.

Inducible Gene Transcription

This protocol outlines a method for controlling gene expression using a CID-based split transcription factor.

Materials:

  • Mammalian cell line

  • Expression vector for a DNA-binding domain (e.g., GAL4) fused to FKBP (GAL4-FKBP)

  • Expression vector for a transcriptional activation domain (e.g., VP64) fused to FRB (VP64-FRB)

  • Reporter plasmid containing a promoter with GAL4 binding sites upstream of a reporter gene (e.g., luciferase or GFP)

  • Transfection reagent

  • Rapamycin

  • Luciferase assay kit or flow cytometer for GFP detection

Methodology:

  • Cell Transfection: Co-transfect the cells with the GAL4-FKBP, VP64-FRB, and reporter plasmids.

  • Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

  • Induction: Treat the cells with rapamycin (e.g., 100 nM).

  • Reporter Gene Assay: After an appropriate induction period (e.g., 6-24 hours), measure the reporter gene expression. For a luciferase reporter, lyse the cells and measure luminescence using a luminometer. For a GFP reporter, analyze the cells by flow cytometry.

  • Controls: Include control groups of cells transfected with only one of the fusion constructs or treated with the vehicle (e.g., ethanol) to determine the baseline level of reporter gene expression.

Targeted Protein Degradation

This protocol describes a method for inducing the degradation of a target protein using a CID-based system that recruits an E3 ubiquitin ligase.

Materials:

  • Cell line stably expressing the protein of interest (POI) tagged with FKBP (POI-FKBP).

  • Expression vector for an E3 ligase component (e.g., an F-box protein) fused to FRB.

  • Rapamycin or a suitable rapalog.

  • Cell lysis buffer.

  • Antibodies against the POI and a loading control protein (e.g., actin or tubulin).

  • SDS-PAGE and Western blotting reagents and equipment.

Methodology:

  • Cell Culture and Transfection: Culture the POI-FKBP expressing cells and transfect them with the FRB-E3 ligase component vector.

  • Induction of Degradation: After 24 hours of expression, treat the cells with the dimerizer at the desired concentration.

  • Time Course: Harvest cells at different time points after dimerizer addition (e.g., 0, 1, 2, 4, 8 hours).

  • Western Blot Analysis: Lyse the cells, separate the proteins by SDS-PAGE, and transfer them to a membrane. Probe the membrane with antibodies against the POI and the loading control to determine the levels of the target protein.

  • Data Quantification: Quantify the band intensities to determine the rate and extent of protein degradation.

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathway: Ras Activation

The Ras signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. CID can be used to artificially activate this pathway by recruiting a guanine (B1146940) nucleotide exchange factor (GEF), such as SOS, to the plasma membrane where Ras is located.

Ras_Activation cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling Ras_GDP Ras-GDP Ras_GTP Ras-GTP Ras_GDP->Ras_GTP GDP/GTP Exchange Raf Raf Ras_GTP->Raf SOS_FRB SOS-FRB SOS_FRB->Ras_GDP Recruitment to Membrane FKBP_anchor Membrane Anchor-FKBP Rapamycin Rapamycin Rapamycin->SOS_FRB Rapamycin->FKBP_anchor MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PI3K_Activation cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt p110_FRB p110-FRB p110_FRB->PIP2 Recruitment to Membrane FKBP_anchor Membrane Anchor-FKBP Rapamycin Rapamycin Rapamycin->p110_FRB Rapamycin->FKBP_anchor Akt_P P-Akt Akt->Akt_P Cell_Survival Cell Survival Akt_P->Cell_Survival Cell_Growth Cell Growth Akt_P->Cell_Growth CID_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Transfection Transfect cells with FKBP and FRB fusion constructs Expression Allow for protein expression (18-24 hours) Transfection->Expression Dimerizer Add dimerizer (e.g., Rapamycin) Expression->Dimerizer Observation Observe biological effect (e.g., protein translocation, gene expression) Dimerizer->Observation Data_Acquisition Data Acquisition (e.g., microscopy, western blot) Observation->Data_Acquisition Data_Analysis Quantitative Analysis Data_Acquisition->Data_Analysis Anchor_Away cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_outcome Outcome POI_FRB Protein of Interest-FRB Depletion Nuclear Depletion of POI POI_FRB->Depletion Translocation to Cytoplasm Anchor_FKBP Cytoplasmic Anchor-FKBP Anchor_FKBP->Depletion Sequestration Rapamycin Rapamycin Rapamycin->POI_FRB Rapamycin->Anchor_FKBP Loss_of_Function Loss of Function Depletion->Loss_of_Function

References

AP20187 for Inducible Gene Expression Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AP20187, a synthetic, cell-permeable small molecule used as a chemical inducer of dimerization (CID). It details the core principles of the this compound-based inducible systems, summarizes key quantitative data, provides detailed experimental protocols, and illustrates the underlying mechanisms and workflows.

Introduction: The Principle of Chemical-Induced Dimerization

Inducible gene expression systems are vital tools for exerting precise temporal and spatial control over cellular processes. Chemical Inducers of Dimerization (CIDs) are small molecules that trigger the interaction of engineered protein domains.[1][2] this compound (also known as B/B Homodimerizer) is a CID specifically designed to induce the homodimerization of fusion proteins containing a modified version of the FK506-binding protein (FKBP), namely FKBP12 with an F36V mutation (FKBPF36V).[3][4][5]

The principle is straightforward: a protein of interest (POI) is fused to the FKBPF36V domain. In the absence of this compound, these fusion proteins remain monomeric and inactive. Upon administration, the bivalent this compound molecule binds to two FKBPF36V domains simultaneously, bringing the attached POIs into close proximity.[6] This induced dimerization can activate a wide range of biological processes, such as signal transduction, gene expression, or programmed cell death, without significant off-target effects or cytotoxicity.[1][7][8]

Core Mechanism of Action: The this compound-FKBPF36V System

The specificity of the system relies on the F36V mutation within the FKBP12 protein. This single amino acid substitution creates a "pocket" in the protein that the "bumped" this compound ligand can bind to with high affinity, while preventing binding to the wild-type FKBP12 protein present endogenously in mammalian cells.[4][9] This ensures that this compound only acts on the engineered fusion proteins.

Systems utilizing this technology are often referred to as "iDimerize" systems, where the FKBPF36V domain is termed the DmrB domain and this compound is the B/B Homodimerizer.[7][10][11]

G cluster_0 Before this compound Addition cluster_1 After this compound Addition cluster_2 Active Dimer p1 Protein of Interest fkbp1 FKBP(F36V) Domain p2 Protein of Interest fkbp2 FKBP(F36V) Domain label_inactive Inactive Monomers ap This compound downstream Downstream Event (e.g., Signal Transduction, Apoptosis) ap->downstream Activation p3 Protein of Interest fkbp3 FKBP(F36V) Domain fkbp3->ap p4 Protein of Interest fkbp4 FKBP(F36V) Domain fkbp4->ap

This compound induces dimerization of FKBP(F36V) fusion proteins to activate downstream events.

Quantitative Data Summary

The following tables summarize key physical properties and empirically determined parameters for using this compound in various experimental settings.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Weight ~1482.75 g/mol [4][12]
Synonyms B/B Homodimerizer[3][7]
Solubility (DMSO) ≥74.14 mg/mL[1][8]
Solubility (Ethanol) ≥100 mg/mL[1][8]
Storage Lyophilized at -20°C; Stock solutions at -20°C[3][8]

Table 2: In Vitro Experimental Parameters

Cell Type / SystemThis compound ConcentrationIncubation TimeOutcome / AssaySource(s)
General Use0.01 - 100 nMVariesDimerization[6][13]
Oligodendrocytes1 nM4 hoursGene expression (CHOP, GADD34)[12]
LNCaP Cells100 nMN/AiCaspase-9 activation[3]
HT-29 Cells100 nM2 hoursMLKL oligomerization[3]
HEK293T Cells100 nM30 minutesASK1 activation[3]
hMSCs (UE7T-13)Concentration-dependent< 6 hoursApoptosis (iCaspase-9)[14]
Budding Yeast5 µM90 minutesProtein localization[15]
Cell-based assaysN/AN/AUp to 250-fold transcriptional activation[8][16]

Table 3: In Vivo Experimental Parameters (Mouse Models)

Mouse ModelThis compound DosageAdministration RouteOutcomeSource(s)
General Use0.005 - 10 mg/kgi.p. or i.v.Dimerization[6][13]
PLP/Fv2E-PERK0.5, 2, or 5 mg/kgi.p.Increased CHOP mRNA[3]
Standard Protocol10 mg/kgi.p.General signaling activation[8]
Retrovirally Transduced HepatocytesN/AN/A>2-fold cell expansion[17]
iC9-Nluc Transplant3.7 µg/kg (x2)SubcutaneousReduced luminescence (cell death)[14]

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation and storage of this compound are critical for reproducible results.

  • Reconstitution: Dissolve lyophilized this compound in sterile, anhydrous DMSO or 100% ethanol (B145695) to create a high-concentration stock solution (e.g., 1-10 mM or as specified by the manufacturer).[1][8]

  • Solubilization: To ensure complete dissolution, gently warm the tube to room temperature or 37°C for 10 minutes and/or vortex briefly. Brief sonication can also be applied.[8][18]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for several months.[3][8]

General Protocol for In Vitro Induction

This workflow outlines a typical experiment to induce dimerization in cultured cells.

G start Start: Cells expressing FKBP(F36V)-fusion protein culture 1. Plate and culture cells to desired confluency start->culture prepare 2. Prepare working solution of This compound by diluting stock in culture medium culture->prepare treat 3. Add this compound to treatment wells. Add vehicle (e.g., DMSO) to control wells prepare->treat incubate 4. Incubate for specified time (e.g., 30 min to 24 hours) treat->incubate harvest 5. Harvest cells for analysis incubate->harvest analysis Analysis: - Western Blot (signaling) - qPCR (gene expression) - Microscopy (localization) - Apoptosis Assay harvest->analysis

A standard workflow for an in-vitro experiment using this compound.
General Protocol for In Vivo Administration (Mice)

This protocol is adapted from manufacturer recommendations for preparing this compound for intraperitoneal (i.p.) or intravenous (i.v.) injection.[19]

  • Prepare Stock Solution: Create a 62.5 mg/mL stock solution of this compound in 100% ethanol. This can be stored at -20°C.[19]

  • Prepare Dosing Solution (2.5 mg/mL):

    • For each 1 mL of final dosing solution required:

    • Pipette 40 µL of the 62.5 mg/mL stock solution into a sterile vial.

    • Add 100 µL of PEG-400 and vortex thoroughly.

    • Add 860 µL of a 2% Tween 80 solution in sterile water. Vortex again.

    • This formulation should be used within 30 minutes of preparation.[19]

  • Administration:

    • Deliver the dosing solution via i.p. or i.v. injection.

    • The final dose depends on the required mg/kg for the specific animal model. For example, to achieve a 10 mg/kg dose, administer 4 mL/kg of the 2.5 mg/mL solution (e.g., a 100 µL injection for a 25g mouse).[19]

  • Monitoring and Analysis: Monitor animals post-injection and collect tissues at specified time points for downstream analysis (e.g., immunohistochemistry, quantitative PCR on tissue lysates).

Advanced System Design: Dual Control with Inducible Expression

A significant challenge in dimerization experiments is the potential for ligand-independent activation if the fusion protein is overexpressed.[10][11] To mitigate this, the this compound system can be combined with an inducible expression system, such as the Tet-On system. This provides two layers of control:

  • Transcriptional Control: The expression of the FKBPF36V-fusion protein is controlled by an inducer like Doxycycline (Dox). This allows researchers to titrate protein expression to physiologically relevant levels, minimizing background activity.[10][20]

  • Functional Control: Once the fusion protein is expressed, its dimerization and subsequent activity are controlled by the addition of this compound.[10]

G cluster_0 Level 1: Transcriptional Control cluster_1 Level 2: Functional Control inducer1 Inducer 1: Doxycycline tet_on Tet-On 3G Transactivator inducer1->tet_on binds & activates inducer2 Inducer 2: This compound fusion_protein FKBP(F36V)-POI Fusion Protein inducer2->fusion_protein induces dimerization of tet_promoter Tet-Responsive Promoter (pTRE3G) fusion_gene Gene for FKBP(F36V)-POI tet_promoter->fusion_gene drives expression of fusion_gene->fusion_protein is translated to tet_on->tet_promoter binds to dimer Active Dimer

Dual control using Doxycycline to express the fusion protein and this compound to activate it.

This dual-control strategy is particularly useful for membrane-bound proteins or components of signaling pathways where local concentrations can be high, leading to spontaneous, ligand-independent dimerization.[10][11]

References

The Role of AP20187 in Synthetic Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP20187 is a synthetic, cell-permeable small molecule that has become an invaluable tool in the field of synthetic biology.[1][2] Its primary function is to act as a chemical inducer of dimerization (CID), a technology that allows for the controlled and reversible interaction of engineered proteins.[1][2] This capability to precisely manipulate protein-protein interactions in real-time has opened up new avenues for studying and controlling a wide array of cellular processes, including signal transduction, gene expression, and apoptosis. This technical guide provides an in-depth overview of the core principles of this compound-mediated dimerization, its applications, quantitative data, and detailed experimental protocols for its use.

Mechanism of Action: Chemically Induced Dimerization

The this compound system relies on the specific interaction between this compound and a mutant form of the human FK506-binding protein (FKBP), specifically the F36V mutant (FKBPF36V).[2][3] The F36V mutation creates a binding pocket that accommodates this compound with high affinity and specificity, an interaction that does not occur with the wild-type FKBP protein.[4] this compound is a bivalent molecule, meaning it has two identical binding motifs.[4] This structure allows a single this compound molecule to simultaneously bind to two FKBPF36V domains, effectively bringing together any proteins that have been genetically fused to this domain.[3][4] This induced proximity can be used to trigger a variety of biological events, such as the activation of a signaling cascade by dimerizing receptor domains or initiating transcription by bringing together DNA-binding and activation domains.

Core Applications in Synthetic Biology

The ability to conditionally control protein dimerization with this compound has led to its adoption in a wide range of applications in synthetic biology and drug development.

  • Controlling Gene Expression: By fusing a DNA-binding domain and a transcriptional activation domain to FKBPF36V, gene expression can be turned on at will by the addition of this compound. This allows for precise temporal control over the production of a desired protein.

  • Inducible Apoptosis: A powerful application is the creation of "suicide switches" in engineered cells for therapeutic purposes.[5] Cells can be engineered to express a pro-apoptotic protein, such as caspase-8 or the Fas receptor, fused to the FKBPF36V domain.[6][7] The addition of this compound induces dimerization of these fusion proteins, leading to the activation of the apoptotic cascade and the selective elimination of the engineered cells.[8] This is a critical safety feature for cell-based therapies like CAR-T.

  • Signal Transduction Pathway Analysis: this compound enables researchers to dissect complex signaling pathways by allowing for the specific and timed activation of individual components. For example, dimerizing engineered receptor tyrosine kinases can trigger downstream signaling events, allowing for the study of their specific roles in cellular processes.[9]

  • Controllable CAR-T Cell Therapy: In the context of Chimeric Antigen Receptor (CAR)-T cell therapy, this compound can be used to create regulatable CAR-T systems. By incorporating the FKBPF36V domain into the CAR construct, the activity of the T cells can be modulated by the administration of this compound, potentially offering a way to mitigate severe side effects like cytokine release syndrome.

Quantitative Data

A summary of key quantitative data for this compound is presented in the tables below, providing essential information for experimental design.

Property Value Reference
Molecular Weight 1482.75 g/mol [6]
Appearance White to beige powder[2]
Storage (Powder) 3 years at -20°C[6]
Storage (Stock Solution) 1 year at -80°C in solvent; 1 month at -20°C in solvent[6]
In Vivo Half-Life (mice) ~5 hours[10]

Table 1: Physicochemical and In Vivo Properties of this compound

Solvent Maximum Concentration (mg/mL) Maximum Concentration (mM) Reference
DMSO10067.44[6]
Ethanol (B145695)10067.44[6]

Table 2: Solubility of this compound

Application Parameter Concentration/Dose Reference
In Vitro General Use1 nM[6]
In Vitro Apoptosis Induction (LNCaP cells)100 nM[11]
In Vivo (mice) General Use (IP injection)0.5 - 10 mg/kg[6][12]
In Vivo (mice) Apoptosis Induction2 mg/kg[8]

Table 3: Recommended Working Concentrations and Doses of this compound

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism and application of this compound, the following diagrams have been generated using the DOT language.

AP20187_Mechanism cluster_pre Before this compound cluster_post After this compound p1 Protein 1-FKBP_F36V p2 Protein 2-FKBP_F36V This compound This compound dimer Protein 1-FKBP_F36V This compound Protein 2-FKBP_F36V This compound->dimer Induces Dimerization

Caption: Mechanism of this compound-induced homodimerization of FKBP_F36V fusion proteins.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells 1. Prepare Cells Expressing FKBP_F36V Fusion Protein prep_this compound 2. Prepare this compound Working Solution treat 3. Treat Cells with this compound or Vehicle Control prep_this compound->treat incubate 4. Incubate for Desired Time Period treat->incubate lyse 5. Lyse Cells (for biochemical assays) incubate->lyse analyze 6. Analyze Outcome (e.g., Reporter Assay, Western Blot, Flow Cytometry) lyse->analyze

Caption: General experimental workflow for in vitro studies using this compound.

Inducible_Apoptosis_Pathway This compound This compound Dimerized_Fas Dimerized Fas This compound->Dimerized_Fas Fas_FKBP Fas-FKBP_F36V Fusion Protein Fas_FKBP->Dimerized_Fas Caspase8 Caspase-8 Activation Dimerized_Fas->Caspase8 Executioner_Caspases Executioner Caspase Activation Caspase8->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Caption: Signaling pathway for this compound-induced apoptosis via Fas receptor dimerization.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Protocol 1: In Vitro this compound-Induced Gene Expression using a Luciferase Reporter Assay

This protocol describes how to quantify the induction of gene expression by this compound in cells engineered to express a luciferase reporter gene under the control of an this compound-inducible system.

Materials:

  • Mammalian cells stably or transiently expressing:

    • A fusion protein of a DNA-binding domain with FKBPF36V.

    • A fusion protein of a transcriptional activation domain with FKBPF36V.

    • A luciferase reporter plasmid with binding sites for the DNA-binding domain.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Cell culture medium and supplements.

  • Phosphate-Buffered Saline (PBS).

  • Luciferase Assay System (e.g., Promega).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the engineered cells in a multi-well plate (e.g., 24-well or 96-well) at a density that will result in 70-90% confluency at the time of the assay. Culture overnight.

  • Preparation of this compound Working Solutions: Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 100 nM). Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound concentration).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined time to allow for gene expression and luciferase accumulation (e.g., 6-24 hours).

  • Cell Lysis: Wash the cells once with PBS. Add the appropriate volume of lysis buffer provided with the luciferase assay kit to each well. Incubate for 15 minutes at room temperature with gentle rocking to ensure complete lysis.[13]

  • Luciferase Assay:

    • Transfer 20 µL of the cell lysate to a luminometer tube or a white-walled 96-well plate.[14]

    • Add 100 µL of the luciferase assay reagent to the lysate.[14]

    • Immediately measure the luminescence using a luminometer.[14]

  • Data Analysis: Normalize the luciferase activity to the total protein concentration in each lysate if necessary. Plot the luciferase activity against the concentration of this compound to generate a dose-response curve.

Protocol 2: In Vitro this compound-Induced Apoptosis Assay using Flow Cytometry

This protocol details the detection and quantification of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cells engineered to express an FKBPF36V-fused pro-apoptotic protein.

  • This compound stock solution.

  • Cell culture medium.

  • PBS.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed the cells and treat them with various concentrations of this compound and a vehicle control as described in Protocol 1. The incubation time should be optimized to capture the desired stage of apoptosis (e.g., 12-48 hours).

  • Cell Harvesting: Collect both the adherent and floating cells. For adherent cells, use a gentle trypsinization method.

  • Cell Washing: Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes and resuspending the pellet in PBS.[1]

  • Cell Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.[1]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.[1]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[1]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

    • Add 400 µL of 1X Binding Buffer to each tube.[1]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[1]

    • Excite the cells with a 488 nm laser.

    • Collect FITC emission (for Annexin V) at ~530 nm and PI emission at ~617 nm.

  • Data Analysis: Gate the cell populations based on their fluorescence:

    • Annexin V-negative / PI-negative: Live cells.

    • Annexin V-positive / PI-negative: Early apoptotic cells.

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.

    • Annexin V-negative / PI-positive: Necrotic cells. Quantify the percentage of cells in each quadrant to determine the dose-dependent effect of this compound on apoptosis.

Protocol 3: In Vivo Administration of this compound in a Mouse Model

This protocol provides a general guideline for the preparation and intraperitoneal (IP) injection of this compound in mice.

Materials:

  • This compound powder.

  • 100% Ethanol.

  • PEG-400.

  • Tween 80.

  • Sterile water or saline.

  • Sterile vials and syringes.

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a concentrated stock solution of this compound in 100% ethanol (e.g., 62.5 mg/mL).[10] Vortex until fully dissolved. This stock can be stored at -20°C.[10]

  • Preparation of Dosing Solution (for a 10 mg/kg dose in a 4 mL/kg volume):

    • This will result in a 2.5 mg/mL dosing solution. Prepare this solution within 30 minutes of injection.[10]

    • For 1 mL of dosing solution:

      • Pipette 40 µL of the 62.5 mg/mL stock solution into a sterile vial.[10]

      • Add 100 µL of PEG-400 and vortex.[10]

      • Add 860 µL of 2% Tween 80 in sterile water or saline and vortex.[10] The solution may initially appear cloudy but should clear with agitation.

  • Administration:

    • Administer the dosing solution to the mouse via intraperitoneal (IP) injection. For a 10 mg/kg dose, inject 4 mL/kg of the 2.5 mg/mL solution (e.g., 100 µL for a 25 g mouse).[10]

  • Monitoring: Monitor the animals according to the experimental plan and institutional guidelines. The in vivo half-life of this compound in mice is approximately 5 hours, which should be considered when designing the dosing schedule.[10]

Conclusion

This compound has established itself as a cornerstone of chemically induced dimerization technology, offering researchers an unprecedented level of control over cellular processes. Its specificity for the engineered FKBPF36V protein, coupled with its cell permeability and in vivo activity, makes it a versatile tool for a wide array of applications in synthetic biology, from fundamental research into signaling pathways to the development of safer and more controllable cell-based therapies. The data and protocols provided in this guide are intended to equip researchers with the necessary information to effectively design and execute experiments utilizing this powerful small molecule. As the field of synthetic biology continues to advance, the principles of chemically induced dimerization, exemplified by the this compound system, will undoubtedly continue to play a pivotal role in the rational design of biological systems for therapeutic and research purposes.

References

An In-depth Technical Guide to AP20187: A Chemical Inducer of Dimerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AP20187 is a synthetic, cell-permeable small molecule widely utilized in biomedical research as a chemical inducer of dimerization (CID).[1][2] Its primary application lies in the conditional cross-linking of engineered proteins containing one or more FK506-binding protein (FKBP) domains, particularly the F36V mutant variant for which it has high specificity.[3][4] This induced dimerization provides a powerful tool for the precise temporal and spatial control of cellular processes, including signal transduction, gene expression, and apoptosis.[2][5][6] This technical guide provides comprehensive information on the chemical properties, mechanism of action, experimental protocols, and key applications of this compound.

Core Properties of this compound

This compound, also known as B/B Homodimerizer, is a cornerstone of CID technology, enabling researchers to externally regulate intracellular events.[5][6][7]

PropertyValueReference
CAS Number 195514-80-8[5][8]
Molecular Formula C₈₂H₁₀₇N₅O₂₀[5][8]
Molecular Weight 1482.75 g/mol [8][9][10]
Appearance White to yellow solid[8]
Purity ≥95% to 99.88% (vendor dependent)[5][10]

Mechanism of Action

This compound functions by binding to a specifically engineered F36V mutant of the FK506-binding protein (FKBP).[3][4] This mutation creates a binding pocket that accommodates this compound with high affinity, while reducing its affinity for the wild-type FKBP, thereby minimizing off-target effects. This compound is a bivalent molecule, meaning it possesses two identical binding moieties. This allows a single molecule of this compound to simultaneously bind to two FKBP(F36V)-tagged proteins, effectively bringing them into close proximity and inducing their dimerization or oligomerization.

This induced proximity mimics natural ligand-induced receptor dimerization and can be engineered to trigger a variety of downstream signaling events. For example, by fusing the FKBP(F36V) domain to the intracellular signaling domains of receptors, caspases, or other signaling proteins, researchers can use this compound to initiate specific cellular pathways on demand.

Mechanism of this compound-Induced Dimerization cluster_after After this compound Addition cluster_pathway Downstream Signaling p1 Protein 1-FKBP(F36V) dimer Dimerized Protein Complex p2 Protein 2-FKBP(F36V) pathway Activation of Signaling Pathway dimer->pathway Initiates ap This compound ap->dimer Binds

This compound-mediated dimerization of FKBP(F36V) fusion proteins.

Experimental Protocols

In Vitro Studies

Stock Solution Preparation:

SolventConcentrationReference
DMSO≥74.14 mg/mL[1]
Ethanol (B145695)≥100 mg/mL[1]

For long-term storage, stock solutions should be stored at -20°C or -80°C.[5] To prepare a working solution, the stock is diluted in the appropriate cell culture medium to the desired final concentration. A typical in vitro working concentration ranges from 0.1 nM to 100 nM.[5][11]

General In Vitro Dimerization Protocol:

  • Culture cells expressing the FKBP(F36V) fusion protein(s) of interest.

  • Prepare the desired final concentration of this compound in the appropriate cell culture medium.

  • Replace the existing medium with the this compound-containing medium.

  • Incubate for the desired period (e.g., for apoptosis induction or signaling pathway activation).

  • Proceed with downstream analysis (e.g., Western blotting, reporter assays, microscopy).

In Vitro Experimental Workflow start Culture Cells with FKBP(F36V) Fusion Protein prepare Prepare this compound Working Solution start->prepare treat Treat Cells with this compound prepare->treat incubate Incubate for Desired Time treat->incubate analyze Downstream Analysis incubate->analyze

A generalized workflow for in vitro experiments using this compound.
In Vivo Studies

Stock and Dosing Solution Preparation:

A common method for preparing this compound for in vivo administration involves creating a stock solution in 100% ethanol.[7][9] This stock is then used to prepare a dosing solution shortly before injection.

StepProcedureReference
1. Stock Solution Dissolve this compound in 100% ethanol to a concentration of 62.5 mg/mL or 42 mM. Store at -20°C.[7][9]
2. Dosing Solution (for 10 mg/kg dose) For a 2.5 mg/mL (1.7 mM) dosing solution: To 40 µL of the stock solution, add 100 µL of PEG-400 and vortex. Then, add 860 µL of 2% Tween-80 in water and vortex.[7][9]
3. Administration Administer the freshly prepared dosing solution within 30 minutes, typically via intraperitoneal (IP) or intravenous (IV) injection.[7][9]

Typical In Vivo Dosing:

The dosage of this compound for in vivo studies can vary depending on the animal model and the specific application, with reported doses ranging from 0.5 mg/kg to 10 mg/kg.[6][8]

Signaling Pathways and Applications

This compound-mediated dimerization has been successfully employed to investigate and control a multitude of signaling pathways.

Inducible Apoptosis:

One of the most prominent applications of this compound is in the creation of "suicide switches" for therapeutic cells. This is achieved by fusing the FKBP(F36V) domain to pro-apoptotic proteins such as Caspase-9.[5] The administration of this compound induces dimerization and activation of the caspase, leading to the rapid apoptosis of the target cells.

Inducible Apoptosis Pathway ap This compound dimer Dimerized Caspase-9 ap->dimer fkbp_casp9 FKBP(F36V)-Caspase-9 Fusion Protein fkbp_casp9->dimer casp3 Caspase-3 Activation dimer->casp3 Activates apoptosis Apoptosis casp3->apoptosis

References

Methodological & Application

AP20187 Protocol for In Vitro Cell Culture: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP20187 is a synthetic, cell-permeable small molecule that acts as a chemical inducer of dimerization (CID).[1][2][3] It is a crucial tool in chemical genetics and synthetic biology for the controlled, real-time regulation of protein-protein interactions. This compound functions by binding to a specifically mutated version of the FK506-binding protein (FKBP), most commonly the F36V mutant (FKBPF36V), with high specificity.[4] By fusing the FKBPF36V domain to a protein of interest, researchers can induce homodimerization of the fusion protein upon the addition of this compound, thereby activating or modulating downstream signaling pathways and cellular processes.[4][5] This technology has been widely applied to study a variety of biological events, including signal transduction, apoptosis, and gene expression.[1][5]

This document provides detailed application notes and experimental protocols for the use of this compound in in vitro cell culture settings, aimed at providing researchers, scientists, and drug development professionals with the necessary information to effectively utilize this powerful tool.

Mechanism of Action

The core of the this compound system lies in its ability to induce the dimerization of proteins that have been genetically engineered to contain one or more FKBPF36V domains. This compound, also known as B/B Homodimerizer, is a bivalent ligand, meaning it has two binding sites for the FKBPF36V domain.[4] When introduced to cells expressing FKBPF36V-fusion proteins, this compound crosslinks two of these fusion proteins, initiating a downstream biological cascade that is dependent on the specific proteins being dimerized.[1][6] This allows for precise temporal control over cellular processes that are regulated by protein dimerization.

Protein_A_FKBP Protein A-FKBPv Dimerized_Complex Dimerized A-B Complex Protein_B_FKBP Protein B-FKBPv This compound This compound (Dimerizer) This compound->Protein_A_FKBP This compound->Protein_B_FKBP Downstream_Signaling Downstream Signaling Cascade Dimerized_Complex->Downstream_Signaling Start Start: Plate cells with FKBPv-fusion protein Prepare_this compound Prepare this compound working solution Start->Prepare_this compound Prepare_Vehicle Prepare Vehicle Control Start->Prepare_Vehicle Treat_Cells Treat cells with This compound Prepare_this compound->Treat_Cells Treat_Control Treat cells with Vehicle Prepare_Vehicle->Treat_Control Incubate Incubate for defined time Treat_Cells->Incubate Treat_Control->Incubate Analysis Downstream Analysis (e.g., Western, Imaging) Incubate->Analysis iCasp9 iCasp9-FKBPv (Inactive Monomer) Dimerized_iCasp9 Dimerized iCasp9 (Active) iCasp9->Dimerized_iCasp9 + this compound This compound This compound Caspase_Cascade Caspase Cascade Activation Dimerized_iCasp9->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

References

Application Notes and Protocols for In Vivo Use of AP20187 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP20187 is a synthetic, cell-permeable small molecule that acts as a chemical inducer of dimerization (CID). It is a key component of several inducible systems that allow for the temporal and spatial control of protein function in vivo. This compound itself is biologically inert but can rapidly cross cell membranes to bind with high specificity to engineered proteins, typically fusion proteins containing a modified FK506-binding protein (FKBP) domain. This binding event induces the dimerization or multimerization of the fusion proteins, thereby activating downstream signaling pathways or cellular processes. This technology has been widely adopted in mouse models to study a variety of biological phenomena, including signal transduction, gene expression, and apoptosis.

The most common application of this compound in vivo is the activation of inducible Caspase-9 (iCasp9), which provides a "suicide switch" to eliminate specific cell populations.[1][2] Other applications include the inducible activation of growth factor receptors and other signaling molecules.[3]

Mechanism of Action

The this compound-inducible system is based on the principle of chemically induced dimerization. Genetically engineered fusion proteins are created by linking a protein of interest (e.g., a signaling domain, a pro-apoptotic protein) to one or more copies of a mutant FKBP domain (FKBP12v36). This mutant FKBP domain has a pocket that specifically binds to this compound with high affinity, whereas the wild-type FKBP has a much lower affinity.

This compound is a bivalent molecule, meaning it has two identical binding sites for the mutant FKBP domain. When this compound is introduced, it acts as a molecular bridge, bringing two FKBP-fusion proteins into close proximity. This induced dimerization can trigger the activation of the fused protein of interest. For example, in the case of iCasp9, dimerization leads to its proteolytic activation and the initiation of the apoptotic cascade.

Data Presentation

The following tables summarize quantitative data from various studies utilizing this compound in mouse models.

Table 1: In Vivo Dosages and Administration of this compound

Mouse ModelThis compound Dosage Range (mg/kg)Administration RouteFrequency of AdministrationReference(s)
MaFIA (Macrophage Fas-Induced Apoptosis)5 - 10Intraperitoneal (IP)Daily for 5 consecutive days[4][5]
PLP/Fv2E-PERK0.5, 2, 5Intraperitoneal (IP)Not specified[6]
iCasp9 (Colorectal Cancer Xenograft)1Intraperitoneal (IP)Once or twice[1]
iCasp9 (Breast Cancer Orthotopic)Not specifiedIntratumoralNot specified[7]
iCasp9 (General)Single doseNot specifiedSingle dose to induce apoptosis[2]
Inducible Growth Factor ReceptorsNot specifiedNot specifiedTransient proliferation in response to this compound[3]
General Recommendation0.5 - 10IP or IVDependent on the experimental design and desired effect[4][8]

Table 2: Observed In Vivo Effects of this compound Administration

Mouse Model/SystemFusion Protein SystemObserved EffectMagnitude of EffectReference(s)
MaFIAFas-DmrB (FKBP variant)Selective ablation of macrophages.>90% reduction of EGFP+ cells in bone marrow and peritoneum; >70% reduction in blood, spleen, lung, and thymus.[5]
PLP/Fv2E-PERKFv2E-PERKActivation of PERK signaling in oligodendrocytes, leading to reduced axon degeneration and increased axon density.Significant reduction in degenerating axons and increase in axon density in demyelinating lesions.[6]
Colorectal Cancer XenograftiCasp9Induction of apoptosis in cancer stem cells and tumor regression.Tumor size reduction for approximately 15 days, followed by regrowth.[1]
Breast Cancer Orthotopic ModeliCasp9 delivered by AAV6Significant reduction in tumor growth rate.Significant increase in iCasp9 transgene expression and activation of caspase-3.[7]
Inducible Hepatocyte ProliferationGrowth factor receptor signaling domains (gp130) fused to FKBPSelective expansion of retrovirally transduced hepatocytes.>2-fold expansion of transduced hepatocytes.[3]

Experimental Protocols

Preparation of this compound Dosing Solution

This protocol is adapted from commercially available kits and published literature.[8]

Materials:

  • This compound (B/B Homodimerizer)

  • 100% Ethanol (B145695)

  • Polyethylene glycol 400 (PEG-400)

  • Tween 80 (Polysorbate 80)

  • Sterile water or saline

Stock Solution Preparation (e.g., 62.5 mg/mL):

  • Add 16 µL of 100% ethanol per 1 mg of this compound.

  • Vortex until the this compound is completely dissolved. This stock solution can be stored at -20°C for long-term use.

Dosing Solution Preparation (for a 10 mg/kg dose in a 4 mL/kg volume, resulting in a 2.5 mg/mL solution):

  • Prepare the dosing solution within 30 minutes of injection.

  • For every 1 mL of dosing solution needed, combine the following in a sterile vial:

    • 40 µL of 62.5 mg/mL this compound stock solution

    • 100 µL of 100% PEG-400

  • Vortex the mixture thoroughly.

  • Add 860 µL of a 2% Tween 80 solution in sterile water or saline.

  • Vortex again until the solution is clear.

Note: The final concentration of ethanol in this dosing solution is 4%. For lower doses, the stock solution can be diluted accordingly with 100% ethanol before preparing the final dosing solution to maintain the same vehicle composition.

In Vivo Administration of this compound

Procedure:

  • Calculate the required volume of the dosing solution based on the mouse's body weight and the desired dose. For example, to deliver a 10 mg/kg dose using a 2.5 mg/mL solution, administer 4 mL/kg (e.g., 100 µL for a 25 g mouse).[8]

  • Administer the this compound solution to the mouse via intraperitoneal (IP) or intravenous (IV) injection.

  • The frequency and duration of administration will depend on the specific experimental goals. For acute effects like apoptosis induction, a single injection may be sufficient.[2] For sustained signaling or cell ablation, repeated injections may be necessary.[5]

  • It is recommended to perform a dose-response study to determine the optimal concentration of this compound for your specific mouse model and experimental setup.[8]

Mandatory Visualization

This compound-Induced Dimerization Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound (Dimerizer) FKBP1 FKBP-Fusion Protein 1 This compound->FKBP1 Binds FKBP2 FKBP-Fusion Protein 2 This compound->FKBP2 Binds Dimerized_Complex Dimerized Active Complex FKBP1->Dimerized_Complex FKBP2->Dimerized_Complex Downstream_Effector Downstream Effector Protein Dimerized_Complex->Downstream_Effector Activates Cellular_Response Cellular Response (e.g., Apoptosis, Gene Expression) Downstream_Effector->Cellular_Response Initiates

Caption: this compound induces dimerization of FKBP-fusion proteins, leading to cellular responses.

Experimental Workflow for In Vivo this compound Studies cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: In Vivo Experimentation cluster_analysis Phase 3: Data Collection and Analysis A Transgenic Mouse Model Generation (Expressing FKBP-fusion protein) B Define Experimental Groups (Control vs. This compound-treated) A->B C Determine this compound Dose and Regimen B->C D Prepare this compound Dosing Solution C->D E Administer this compound or Vehicle to Mice D->E F Monitor Animal Health and Phenotype E->F G Collect Tissues/Samples at Defined Timepoints F->G H Perform Molecular/Cellular Assays (e.g., IHC, Flow Cytometry, Western Blot) G->H I Quantitative Data Analysis and Statistical Evaluation H->I

Caption: A generalized workflow for conducting in vivo studies using this compound in mouse models.

References

Application Notes and Protocols for Preparing AP20187 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation, storage, and handling of AP20187 stock solutions in Dimethyl Sulfoxide (DMSO). This compound is a synthetic, cell-permeable small molecule widely used as a chemical inducer of dimerization (CID).[1][2][3] It facilitates the controlled interaction of engineered fusion proteins containing a modified FK506-binding protein (FKBP) domain, specifically the F36V mutant.[4] This property allows for the conditional regulation of various cellular processes, such as signal transduction, gene expression, and apoptosis, making it a valuable tool in chemical genetics and drug development.[2][5][6]

Mechanism of Action

This compound functions by binding to the F36V mutant of the FKBP domain (FKBPF36V), which is often incorporated into fusion proteins of interest.[4] The binding of one this compound molecule to two FKBPF36V domains induces their dimerization.[5] This dimerization can be engineered to trigger downstream signaling events, such as the activation of a receptor's intracellular domain or the assembly of a functional enzymatic complex.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₈₂H₁₀₇N₅O₂₀[7]
Molecular Weight ~1482.75 g/mol [7][8]
CAS Number 195514-80-8[7]
Appearance White to beige powder[4]

Table 2: Solubility of this compound

SolventConcentration
DMSO ≥ 57 mg/mL (38.44 mM)[8]
> 74.1 mg/mL[2][7]
up to 100 mM (148.28 mg/mL)[3]
Ethanol ≥ 71.43 mg/mL (48.17 mM)[8]
up to 100 mM (148.28 mg/mL)[3]
Water Insoluble[9]

Table 3: Preparation of this compound Stock Solutions in DMSO

To prepare a stock solution of a specific concentration, dissolve the mass of this compound in the corresponding volume of fresh, anhydrous DMSO.

Desired Concentration1 mg this compound5 mg this compound10 mg this compound
1 mM 0.6744 mL3.3721 mL6.7442 mL
5 mM 0.1349 mL0.6744 mL1.3488 mL
10 mM 0.0674 mL0.3372 mL0.6744 mL
20 mM 0.0337 mL0.1686 mL0.3372 mL

Calculations are based on a molecular weight of 1482.75 g/mol .[7][8][10]

Table 4: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Powder -20°CUp to 3 years[9][10]
In DMSO -20°C1 month to 1 year[1][9]
In DMSO -80°CUp to 2 years[1][9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials and Equipment:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Preparation: Work in a clean, sterile environment, such as a laminar flow hood, to prevent contamination.[11] Ensure all equipment is sterile.

  • Weighing: Carefully weigh out the desired amount of this compound powder (e.g., 1 mg) and place it in a sterile microcentrifuge tube.

  • Solvent Addition: Based on the desired final concentration of 10 mM, calculate the required volume of DMSO. For 1 mg of this compound, this is approximately 67.4 µL (refer to Table 3).

  • Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.[11]

  • Mixing: Vortex the solution gently until the this compound is completely dissolved. If solubility issues arise, warming the tube at 37°C for 10 minutes or using an ultrasonic bath for a short period can aid dissolution.[2][7]

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[12] Store the aliquots at -20°C or -80°C as recommended in Table 4.[1][9]

Protocol 2: Dilution of this compound Stock Solution for Cell Culture Applications

This protocol outlines the dilution of the DMSO stock solution into a working solution for treating cells in culture.

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Dilute the stock solution in complete cell culture medium to the desired final working concentration. It is recommended to perform serial dilutions.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, preferably below 0.1%, to avoid solvent-induced cytotoxicity.[13][14] A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.[12]

  • Application: Add the final working solution to the cells and incubate under standard culture conditions.

Visualizations

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex ultrasonicate Optional: Warm/Ultrasonicate vortex->ultrasonicate If Needed aliquot Aliquot into Single-Use Tubes vortex->aliquot ultrasonicate->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

G Mechanism of this compound-Induced Dimerization cluster_proteins Cellular Environment protein_A Protein A FKBP_F36V dimer Protein A FKBP_F36V This compound Protein B FKBP_F36V protein_A:f1->dimer:f1 protein_B Protein B FKBP_F36V protein_B:f1->dimer:f4 This compound This compound This compound->dimer:f2 signal Downstream Signaling Activated dimer->signal

Caption: this compound induces dimerization and signaling.

References

Application Notes and Protocols for AP20187 in Signal Transduction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP20187 is a synthetic, cell-permeable small molecule that acts as a chemical inducer of dimerization (CID).[1][2][3] It is a cornerstone of the "iDimerize" inducible system, enabling researchers to gain precise temporal and spatial control over signal transduction pathways.[4][5] By inducing the dimerization of engineered proteins, this compound allows for the conditional activation or inhibition of signaling cascades, making it an invaluable tool for dissecting complex cellular processes.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in signal transduction research.

Mechanism of Action

This compound functions by binding to a specifically mutated version of the FK506-binding protein (FKBP), namely the F36V mutant (FKBPF36V).[6][7][8] This mutation significantly reduces the affinity of FKBP for its natural ligand, FK506, while enhancing its affinity for the synthetic dimerizer, this compound.[6] this compound is a bivalent molecule, meaning it can simultaneously bind to two FKBPF36V domains.[6] When proteins of interest are fused to this FKBPF36V domain, the addition of this compound brings these fusion proteins into close proximity, effectively inducing their dimerization.[5][6][9] This induced dimerization can mimic ligand-induced receptor activation, trigger downstream signaling events, or assemble protein complexes to study their function.[5][9]

Applications in Signal Transduction Studies

The this compound-inducible dimerization system has been widely applied to study a variety of signal transduction pathways:

  • Receptor Tyrosine Kinase (RTK) Signaling: By fusing the FKBPF36V domain to the intracellular domains of RTKs, researchers can use this compound to induce receptor dimerization and activate downstream pathways such as the MAPK and PI3K cascades. This approach has been used to study the roles of fibroblast growth factor receptors (FGFRs) in prostate cancer.[4][9]

  • Apoptosis: The system can be used to induce programmed cell death. For instance, fusing the FKBPF36V domain to the Fas receptor death domain allows for this compound-mediated trimerization and activation of the caspase cascade, leading to apoptosis.[9]

  • Kinase Signaling Cascades: The activity of specific kinases can be controlled by fusing them to the FKBPF36V domain. For example, the PERK signaling pathway has been manipulated in oligodendrocytes using this compound to study the cellular response to endoplasmic reticulum stress.[10]

  • Gene Expression: this compound can be used to control the activity of transcription factors. By fusing the FKBPF36V domain to a transcription factor and a localization signal, this compound can induce its nuclear translocation and subsequent gene expression.

  • Metabolic Signaling: The this compound system has been employed to activate chimeric insulin (B600854) receptors, leading to increased glycogen (B147801) storage in the liver and glucose uptake in skeletal muscle, providing a tool for metabolic research.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in signal transduction studies.

ParameterIn Vitro (Cell Culture)In Vivo (Mice)Reference(s)
Working Concentration 0.01 - 100 nM0.005 - 10 mg/kg[5]
Typical Concentration 1 - 50 nM0.5 - 10 mg/kg[4][10][11]
Incubation Time Minutes to hours (pathway dependent)Dependent on experimental design[10]
Solvent DMSO, Ethanol (B145695)Ethanol, PEG300, Tween-80, Saline[2][3][6]
Storage (Stock Solution) -20°C or -80°C-20°C or -80°C[3][6]

Experimental Protocols

Protocol 1: In Vitro Dimerization-Induced Signaling in Mammalian Cells

This protocol describes the general steps for inducing a signaling pathway in cultured mammalian cells using this compound.

Materials:

  • Mammalian cells expressing the FKBPF36V-fusion protein(s) of interest

  • This compound (B/B Homodimerizer)

  • Vehicle control (e.g., 100% Ethanol or DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibodies for Western blotting (e.g., anti-phospho-protein, anti-total protein, anti-tag)

Procedure:

  • Cell Seeding: Plate the cells at an appropriate density to allow for optimal growth and stimulation.

  • Cell Starvation (if necessary): For studying pathways sensitive to serum components, starve the cells in serum-free or low-serum medium for a defined period (e.g., 4-24 hours) before stimulation.

  • This compound Preparation: Prepare a stock solution of this compound in 100% ethanol or DMSO.[2][6] A common stock concentration is 0.5 mM.[6] Store at -20°C.[6]

  • Stimulation: Dilute the this compound stock solution in cell culture medium to the desired final concentration (e.g., 1-100 nM).[3] Also, prepare a vehicle control with the same final concentration of ethanol or DMSO. Add the this compound-containing medium or the vehicle control medium to the cells.

  • Incubation: Incubate the cells for the desired time period (e.g., 15 minutes to 4 hours) at 37°C.[10][12] The optimal time will depend on the specific signaling pathway being investigated.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Analysis: Analyze the cell lysates by Western blotting to detect the phosphorylation of target proteins and confirm the activation of the signaling pathway.

Protocol 2: In Vivo Dimerization in a Mouse Model

This protocol provides a general guideline for administering this compound to mice.

Materials:

  • Transgenic mice expressing the FKBPF36V-fusion protein(s)

  • This compound (B/B Homodimerizer)

  • 100% Ethanol

  • Vehicle for injection (e.g., a solution of PEG300, Tween-80, and saline)[3]

Procedure:

  • This compound Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% ethanol (e.g., 62.5 mg/ml).[9]

  • Dosing Solution Preparation: Within 30 minutes of use, prepare the dosing solution.[9] For a 10 mg/kg dose in a 4 ml/kg volume, a 2.5 mg/ml dosing solution is needed.[9] This can be prepared by diluting the stock solution in the appropriate vehicle. A common vehicle consists of PEG300, Tween-80, and saline.[3]

  • Administration: Administer the this compound dosing solution to the mice via intraperitoneal (IP) or intravenous (IV) injection.[9] The typical dosage ranges from 0.5 to 10 mg/kg.[4]

  • Monitoring and Analysis: Monitor the mice for the desired phenotypic or molecular changes. Tissues or blood can be collected at specific time points for further analysis, such as Western blotting, immunohistochemistry, or gene expression analysis.[3]

Visualizations

cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound Receptor_Monomer1 FKBP-Fusion Protein 1 This compound->Receptor_Monomer1 Binds Receptor_Monomer2 FKBP-Fusion Protein 2 This compound->Receptor_Monomer2 Binds Dimerized_Receptor Dimerized FKBP-Fusion Proteins Receptor_Monomer1->Dimerized_Receptor Receptor_Monomer2->Dimerized_Receptor Signaling_Cascade Downstream Signaling Dimerized_Receptor->Signaling_Cascade Activates Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) Signaling_Cascade->Cellular_Response Leads to

Caption: this compound induces dimerization of FKBP-fusion proteins, activating downstream signaling.

Start Start Plate_Cells Plate cells expressing FKBP-fusion protein Start->Plate_Cells Starve_Cells Serum starve cells (optional) Plate_Cells->Starve_Cells Prepare_this compound Prepare this compound working solution Starve_Cells->Prepare_this compound Stimulate Add this compound or vehicle to cells Prepare_this compound->Stimulate Incubate Incubate for defined time Stimulate->Incubate Lyse_Cells Lyse cells Incubate->Lyse_Cells Analyze Analyze by Western blotting or other methods Lyse_Cells->Analyze End End Analyze->End

Caption: Experimental workflow for in vitro this compound-induced signal transduction studies.

AP20187_System This compound CID System Receptor_Signaling Receptor Tyrosine Kinase Signaling AP20187_System->Receptor_Signaling Induces Apoptosis_Pathway Apoptosis Pathway AP20187_System->Apoptosis_Pathway Triggers Kinase_Cascade Kinase Cascade AP20187_System->Kinase_Cascade Activates Gene_Expression Gene Expression AP20187_System->Gene_Expression Controls

Caption: Diverse applications of the this compound system in studying various signaling pathways.

References

Application Notes and Protocols for AP20187-Induced Protein Dimerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP20187 is a cell-permeable, synthetic small molecule designed to act as a chemical inducer of dimerization (CID).[1][2] It functions by binding with high affinity to a specifically mutated version of the human FK506-binding protein (FKBP), namely the F36V mutant (FKBPF36V).[2][3] this compound itself is a bivalent molecule, meaning it can simultaneously bind to two FKBPF36V domains, thereby bringing the two fusion proteins into close proximity and inducing their dimerization.[4][5] This powerful technique allows for the precise and rapid control of protein-protein interactions in a variety of biological systems, both in vitro and in vivo.[6][7] The specific interaction between this compound and the FKBPF36V mutant ensures minimal off-target effects, as the dimerizer does not efficiently bind to the wild-type FKBP protein.[8]

This document provides detailed application notes and experimental protocols for utilizing this compound to induce protein dimerization, with a focus on activating signaling pathways and inducing apoptosis.

Mechanism of Action

The this compound-induced dimerization system is based on the fusion of a protein of interest to the FKBPF36V domain. In the absence of this compound, the fusion proteins remain monomeric and inactive. Upon the addition of this compound, the dimerizer acts as a molecular bridge, binding to the FKBPF36V domains of two separate fusion proteins and inducing their dimerization. This dimerization event can be engineered to trigger a variety of cellular processes, such as the activation of a signaling cascade or the initiation of apoptosis.[7]

cluster_0 Before this compound cluster_1 After this compound ProteinA_mono Protein A-FKBPF36V Inactive Inactive ProteinA_mono->Inactive ProteinB_mono Protein B-FKBPF36V ProteinB_mono->Inactive ProteinA_dimer Protein A-FKBPF36V This compound This compound ProteinA_dimer->this compound ProteinB_dimer Protein B-FKBPF36V ProteinB_dimer->this compound Active Active Complex This compound->Active

Figure 1: Mechanism of this compound-induced protein dimerization.

Quantitative Data Summary

The following tables summarize quantitative data from various studies using this compound to induce protein dimerization. These values can serve as a starting point for experimental design.

In Vitro Applications
ApplicationCell LineThis compound ConcentrationIncubation TimeObserved EffectReference(s)
Induction of Apoptosis 293T cells (transfected with inducible caspase-9)10 nM24 hours~99% of transduced cells undergo apoptosis.[8]
HCT116 colorectal cancer cells10 nM24 hoursTime-dependent reduction of GFP+ cells and increase in PI+ cells.[9]
Huh7 hepatocellular carcinoma cells10 nM48 hoursSignificant cytotoxicity assessed by ATP dependent luminescence assay.[10]
Activation of Signaling Oligodendrocytes1 nM4 hoursDose-dependent increase in PERK-responsive genes (CHOP and GADD34).[11]
Gene Expression Hematopoietic cellsNot specifiedNot specifiedUp to a 250-fold increase in transcriptional activation.[1][12]
Protein Oligomerization Budding Yeast5 µM90 minutesInduces homodimerization of FKBP-tagged proteins for endocytosis analysis.[5]
In Vivo Applications
ApplicationAnimal ModelThis compound DosageAdministration RouteDosing RegimenObserved EffectReference(s)
Induction of Apoptosis MaFIA (Macrophage Fas-Induced Apoptosis) mice0.5 - 10 mg/kgIntraperitoneal (IP)Single or multiple injectionsSelective removal of macrophages.[6]
Xenograft model of hepatocellular carcinoma1 mg/kg or 2 mg/kgIntratumoralThrice at 48-hour intervalsSignificant tumor regression.[10]
Colorectal cancer stem cell xenograft0.5 mg/kg or 1 mg/kgIntraperitoneal (IP)Once, twice, or daily for 5 daysReduction in tumor size and increase in tumor cell apoptosis.[9]
Activation of Signaling PLP/Fv2E-PERK mice0.5, 2, or 5 mg/kgIntraperitoneal (IP)Not specifiedActivation of Fv2E-PERK in oligodendrocytes; increased CHOP mRNA levels.[11][13]
Cell Proliferation Mice with retrovirally transduced hepatocytesNot specifiedNot specifiedNot specified>2-fold expansion of transduced hepatocytes.[14]
General Use Mice0.005 - 10 mg/kgIP or Intravenous (IV)Empirically determinedThe half-life of this compound in mice is approximately 5 hours.[6][15]

Experimental Protocols

Protocol 1: In Vitro Induction of Protein Dimerization in Cultured Cells

This protocol provides a general framework for using this compound in cell culture. Specific concentrations and incubation times should be optimized for each experimental system.

Materials:

  • Cells expressing the FKBPF36V fusion protein(s) of interest

  • This compound (lyophilized powder or stock solution)

  • Anhydrous ethanol (B145695) or DMSO for preparing stock solution

  • Appropriate cell culture medium and reagents

  • Control cells (e.g., parental cell line not expressing the fusion protein)

  • Vehicle control (ethanol or DMSO at the same final concentration as the this compound treatment)

Procedure:

  • Prepare this compound Stock Solution:

    • Dissolve lyophilized this compound in 100% ethanol or DMSO to a stock concentration of 0.5 mM to 1 mM.[5][10]

    • Vortex until fully dissolved.

    • Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.[1]

  • Cell Seeding:

    • Seed the cells expressing the FKBPF36V fusion protein(s) and control cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or culture dishes).

    • Allow cells to adhere and reach the desired confluency.

  • This compound Treatment:

    • Dilute the this compound stock solution in cell culture medium to the desired final concentration. A typical starting range for in vitro experiments is 1-100 nM.[7]

    • For example, to achieve a final concentration of 10 nM from a 1 mM stock solution, perform a 1:100,000 dilution.

    • Remove the existing medium from the cells and replace it with the medium containing this compound.

    • For the vehicle control, add medium containing the same final concentration of ethanol or DMSO used in the this compound treatment.

  • Incubation:

    • Incubate the cells for the desired period. Incubation times can range from minutes to hours, depending on the biological process being studied.[1] For apoptosis induction, an incubation of 24-48 hours is common.[9][10] For signaling pathway activation, shorter incubation times of a few hours are often sufficient.[11]

  • Analysis:

    • Following incubation, analyze the cells for the desired outcome. This may include:

      • Apoptosis assays: Flow cytometry for Annexin V/Propidium Iodide staining, caspase activity assays.[8][9]

      • Signaling pathway activation: Western blotting for phosphorylation of downstream targets, reporter gene assays.

      • Gene expression analysis: quantitative PCR (qPCR) or RNA-sequencing.[11][13]

      • Microscopy: To observe changes in protein localization or cell morphology.

Prepare_Stock Prepare this compound Stock (0.5-1 mM in EtOH/DMSO) Dilute_this compound Dilute this compound in culture medium (1-100 nM final) Prepare_Stock->Dilute_this compound Seed_Cells Seed FKBPF36V-expressing and control cells Treat_Cells Treat cells with this compound or vehicle control Seed_Cells->Treat_Cells Dilute_this compound->Treat_Cells Incubate Incubate for desired time (minutes to hours) Treat_Cells->Incubate Analyze Analyze downstream effects (Apoptosis, Signaling, etc.) Incubate->Analyze This compound This compound Dimerized_Fas Dimerized Fas-FKBPF36V This compound->Dimerized_Fas Fas_FKBP Fas-FKBPF36V (monomer) Fas_FKBP->Dimerized_Fas Procaspase8 Pro-caspase-8 Dimerized_Fas->Procaspase8 recruits Caspase8 Active Caspase-8 Procaspase8->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Controlling Caspase-9 Activity with AP20187: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Inducible Caspase-9 System

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview and detailed protocols for utilizing the AP20187 chemical inducer of dimerization (CID) to control the activity of engineered inducible caspase-9 (iCasp9). This system serves as a powerful "safety switch" in cellular therapies and a tool for inducing apoptosis in a controlled manner.

Introduction

The inducible caspase-9 (iCasp9) system is a suicide gene strategy employed to selectively eliminate genetically modified cells, thereby enhancing the safety of cell-based therapies such as CAR-T cell therapy.[1][2][3] The system relies on a modified human caspase-9 protein fused to a drug-binding domain, which can be activated by a synthetic, bio-inert small molecule, this compound.[2][4] This provides a mechanism for rapid and efficient induction of apoptosis in target cells, offering a fail-safe to mitigate potential toxicities.[1][5]

Mechanism of Action

The core of the iCasp9 system is a fusion protein. This protein consists of the catalytic domain of human caspase-9 linked to a modified human FK506-binding protein (FKBP12-F36V).[6][7] The F36V mutation in the FKBP12 domain is crucial as it reduces the binding affinity for the endogenous ligand FK506 while increasing the affinity for the synthetic dimerizer, this compound.[6][8]

In the absence of this compound, the iCasp9 monomers are inactive and do not trigger apoptosis.[2] Upon administration, the small, cell-permeable this compound molecule binds to the FKBP12-F36V domains of two iCasp9 monomers, inducing their dimerization.[9] This induced proximity forces the caspase-9 domains together, leading to their auto-activation through trans-proteolysis.[6] The activated caspase-9 then initiates the downstream apoptotic cascade by cleaving and activating effector caspases, such as caspase-3, ultimately leading to programmed cell death.[1] This activation is independent of the mitochondrial pathway and the typical upstream signaling involving Apaf-1 and cytochrome c.[9]

cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm This compound This compound (CID) AP20187_in This compound This compound->AP20187_in Cellular Uptake iCasp9_monomer1 iCasp9 Monomer (inactive) iCasp9_dimer Dimerized iCasp9 (active) iCasp9_monomer1->iCasp9_dimer iCasp9_monomer2 iCasp9 Monomer (inactive) iCasp9_monomer2->iCasp9_dimer Caspase3_active Active Caspase-3 iCasp9_dimer->Caspase3_active Cleavage & Activation Caspase3_inactive Pro-Caspase-3 Caspase3_inactive->Caspase3_active Apoptosis Apoptosis Caspase3_active->Apoptosis Execution of Apoptosis AP20187_in->iCasp9_dimer

Caption: this compound-mediated dimerization and activation of iCasp9.

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound and the resulting cellular responses as reported in various studies.

Cell TypeThis compound ConcentrationTime PointOutcomeReference
iCasp9-transduced T cells10 nMNot Specified>99% killing of cells with high transgene expression[1]
HCT116 colorectal cancer cells10 nM1 hourRapid induction of apoptosis and caspase-3 activation[9]
iCasp9-transduced MSCs50 nM24 hoursSelective apoptosis[10]
HeLa cells transfected with iCasp91-20 nM48 hours~40-50% decrease in cell viability[4]
iCasp9 C2C12 modified cells100 nM12 hours78-88% TUNEL-positive cells[11]
In Vivo ModelThis compound DosageAdministration RouteOutcomeReference
Mice with colon CSC-iCasp9-induced tumors1 mg/kgIntraperitonealStrong decrease in tumor size and increase in apoptosis[9]

Experimental Protocols

In Vitro Induction of Apoptosis in iCasp9-Expressing Cells

This protocol describes the steps to induce apoptosis in a cell line stably expressing the iCasp9 construct using this compound.

Materials:

  • iCasp9-expressing cells and appropriate control cells (e.g., non-transduced parental line).

  • Complete cell culture medium.

  • This compound stock solution (e.g., 0.5 mM in ethanol).

  • 96-well or other appropriate cell culture plates.

  • Annexin V-PE/7-AAD apoptosis detection kit.

  • Flow cytometer.

Procedure:

  • Cell Seeding: Seed the iCasp9-expressing cells and control cells in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete medium.[8]

  • This compound Preparation: Prepare a working solution of this compound in complete medium. For a final concentration of 10 nM, dilute the 0.5 mM stock solution. For example, prepare a 20 nM working solution to add in equal volume to the cells.[12]

  • Treatment: Add 100 µL of the this compound working solution to the designated wells to achieve the final desired concentration (e.g., 10 nM). Add an equal volume of medium without this compound to the control wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 1, 4, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Apoptosis Analysis:

    • Harvest the cells from each well.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-PE and 7-AAD according to the manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within 1 hour.

cluster_workflow In Vitro Apoptosis Induction Workflow A Seed iCasp9-expressing and control cells C Treat cells with this compound or vehicle control A->C B Prepare this compound working solution B->C D Incubate for defined time points C->D E Harvest and stain cells with Annexin V and 7-AAD D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for in vitro induction and analysis of apoptosis.

Western Blot Analysis of Caspase-9 Activation

This protocol details the detection of iCasp9 activation and downstream signaling via Western blot.

Materials:

  • iCasp9-expressing cells treated with this compound as described above.

  • RIPA lysis buffer with protease inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies: anti-caspase-9, anti-cleaved caspase-3, anti-PARP, and a loading control (e.g., anti-tubulin or anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Cell Lysis: After treatment with this compound for desired time points (e.g., 0, 1, 2, 4 hours), wash the cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Western Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. Look for the appearance of cleaved forms of caspase-9, caspase-3, and PARP.

In Vivo Efficacy of the iCasp9 Safety Switch

This protocol provides a general framework for assessing the in vivo activity of the iCasp9/AP20187 system in a tumor xenograft model.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG).

  • iCasp9-expressing tumor cells.

  • This compound for in vivo use.

  • Sterile PBS or appropriate vehicle for this compound dilution.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject iCasp9-expressing tumor cells into the flanks of immunodeficient mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., ~200 mm³).[9] Monitor tumor volume regularly using calipers.

  • This compound Administration: Once tumors reach the target size, randomize the mice into treatment and control groups. Administer this compound (e.g., 1 mg/kg) via intraperitoneal injection to the treatment group.[9] Administer the vehicle to the control group.

  • Treatment Schedule: The treatment can be a single dose or multiple doses depending on the experimental design.

  • Efficacy Assessment: Monitor tumor size in all groups daily or every other day. At the end of the study, tumors can be excised for histological analysis (e.g., TUNEL staining for apoptosis).

Applications in Research and Drug Development

  • Safety Switch in Cell Therapy: The primary application is to enhance the safety of cell therapies, such as CAR-T, by providing a mechanism to eliminate the therapeutic cells in case of severe toxicity.[2][13][14]

  • Controlling Stem Cell Fate: The iCasp9 system can be used to eliminate undifferentiated pluripotent stem cells to prevent teratoma formation in regenerative medicine applications.[15]

  • Studying Apoptosis: It serves as a tool to induce apoptosis in a controlled and specific manner, allowing for the study of the apoptotic pathway and its downstream effects.

  • Cancer Therapy: Direct expression of iCasp9 in tumor cells can be combined with systemic this compound administration as a novel cancer treatment strategy.[4][9]

Conclusion

The this compound-inducible caspase-9 system offers a robust and highly specific method for controlling cell fate. Its utility as a safety switch in the burgeoning field of cellular therapy is well-established, and it continues to be a valuable tool for basic research and preclinical drug development. The protocols provided herein offer a starting point for researchers to implement this powerful technology in their own experimental systems.

References

Application Notes and Protocols for the AP20187-Inducible Suicide Gene System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The AP20187-inducible suicide gene system represents a powerful tool for enhancing the safety of cellular therapies by providing a mechanism for the selective elimination of genetically modified cells. This system, often referred to as a "safety switch," is based on the conditional dimerization of a modified pro-apoptotic protein, typically Caspase-9, which is activated by the synthetic, bio-inert small molecule this compound. This technology is of particular interest in the context of CAR-T cell therapy and other cell-based treatments where controlling potential toxicities, such as cytokine release syndrome or off-tumor effects, is critical.[1][2][3]

The core of the system is an inducible Caspase-9 (iCasp9) fusion protein.[1][2] This protein consists of a human Caspase-9 with its native caspase recruitment domain (CARD) removed and replaced with a modified human FK506-binding protein (FKBP12) that includes a specific F36V mutation.[4] This mutation allows the FKBP12 domain to be dimerized by the synthetic ligand this compound (or a related compound, AP1903) but not by the endogenous ligand FK506.[4][5] Administration of this compound leads to the rapid dimerization and activation of the Caspase-9 fusion proteins, initiating the apoptotic cascade and resulting in the swift elimination of the target cells.[1][2][6]

Signaling Pathway

The signaling pathway of the this compound-inducible Caspase-9 suicide gene system is a streamlined, engineered cascade that hijacks the cell's natural apoptotic machinery.

G cluster_extracellular Extracellular cluster_cell Target Cell cluster_cytoplasm Cytoplasm This compound This compound (Dimerizer) iCasp9_monomer iCasp9 Monomer (FKBP12-F36V-Casp9) This compound->iCasp9_monomer Cellular Uptake & Binding iCasp9_dimer Activated iCasp9 Dimer iCasp9_monomer->iCasp9_dimer Dimerization Procaspase3 Procaspase-3 iCasp9_dimer->Procaspase3 Cleavage Caspase3 Activated Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: this compound-inducible Caspase-9 signaling pathway.

Data Presentation

The following table summarizes quantitative data from various studies utilizing the this compound-inducible suicide gene system. This data highlights the typical concentrations of the dimerizing agent used, the duration of treatment, and the resulting cell viability.

Cell TypeDimerizer & ConcentrationTreatment DurationPercent Viable Cells (Post-Treatment)Killing EfficiencyReference
Allodepleted T cellsThis compound (10 nM)24 hours5.5 ± 2.5%92.9 ± 3.8%[4]
Non-transduced cellsThis compound (10 nM)24 hours86 ± 9%N/A (Control)[4]
Jurkat cellsThis compound (0.1-1000 nM)24 hoursConcentration-dependent decreaseNot explicitly stated[5]
Peripheral blood T cellsThis compound (0.1-100 nM)24 hoursConcentration-dependent decreaseNot explicitly stated[5]
HeLa cellsThis compound (0.1-20 nM)48 hours~50-60% survival at 1-20 nMNot explicitly stated[7]
Huh7 cellsThis compound (10 nM)48 hours~50%Not explicitly stated[7]
Modified T cells (in vivo)AP1903 (single dose)30 minutes<10%>90%[6]

Experimental Workflow

The general workflow for creating and validating an this compound-inducible suicide gene system involves several key stages, from vector construction to in vitro and in vivo testing.

G cluster_setup System Setup cluster_validation In Vitro Validation cluster_invivo In Vivo Validation (Optional) A Vector Construction (e.g., SFG.iCasp9.2A.ΔCD19) B Viral Vector Production (e.g., Retrovirus) A->B C Transduction of Target Cells B->C D Selection of Transduced Cells (e.g., CD19 selection) C->D E This compound Treatment (Dose-response & time-course) D->E G Functional Assays (Phenotype & function of non-treated cells) D->G H Establish Animal Model (e.g., Xenograft) D->H F Cell Viability Assay (e.g., Annexin V/7-AAD staining) E->F I Administer Transduced Cells H->I J Administer this compound I->J K Monitor Cell Elimination (e.g., Bioluminescence imaging) J->K

Caption: Experimental workflow for the inducible suicide gene system.

Experimental Protocols

Vector Construction and Viral Production

Objective: To generate a retroviral vector encoding the inducible Caspase-9 (iCasp9) suicide gene and a selectable marker.

Materials:

  • Plasmid backbone (e.g., SFG retroviral vector)

  • iCasp9 gene sequence (human FKBP12 with F36V mutation linked to human Caspase-9 with CARD deleted)

  • 2A self-cleaving peptide sequence

  • Truncated human CD19 (ΔCD19) sequence (for selection)

  • Appropriate restriction enzymes and ligase

  • Packaging cell line (e.g., 293T)

  • Transfection reagent

Protocol:

  • The iCasp9 gene, a 2A-like sequence, and the ΔCD19 marker are cloned into the SFG retroviral plasmid to create the SFG.iCasp9.2A.ΔCD19 construct.[4]

  • The final plasmid construct is verified by sequencing.

  • For retrovirus production, the packaging cell line is transfected with the retroviral vector plasmid and packaging plasmids.

  • The viral supernatant is harvested at 48 and 72 hours post-transfection, pooled, and filtered.

  • Viral titer is determined.

Transduction of Target Cells

Objective: To introduce the iCasp9 suicide gene into the target cells (e.g., human T cells).

Materials:

  • Target cells (e.g., peripheral blood mononuclear cells)

  • Retroviral supernatant

  • RetroNectin-coated plates

  • Cell culture medium and supplements (e.g., IL-2 for T cells)

Protocol:

  • Activate T cells using standard methods (e.g., anti-CD3/CD28 beads).

  • Coat non-tissue culture treated plates with RetroNectin.

  • Add the retroviral supernatant to the coated plates and centrifuge to bind the virus to the plate.

  • Remove the supernatant and add the activated T cells to the virus-coated plates.

  • Incubate for 2-3 days to allow for transduction.

  • Expand the transduced cells in appropriate culture conditions.

In Vitro Suicide Gene Functionality Assay

Objective: To assess the efficiency of cell killing upon induction with this compound.

Materials:

  • Transduced and non-transduced (control) cells

  • This compound (e.g., from Clontech Laboratories)

  • Cell culture plates (e.g., 96-well or 24-well)

  • Flow cytometer

  • Annexin V and 7-Aminoactinomycin D (7-AAD) staining kit

Protocol:

  • Plate the transduced and non-transduced cells at a density of 2 x 10^5 cells per well in a 96-well plate.[5]

  • Prepare a stock solution of this compound and perform serial dilutions to test a range of concentrations (e.g., 0.1 nM to 1000 nM).[5] A final concentration of 10 nM is often effective.[4][8]

  • Add the different concentrations of this compound to the appropriate wells. Include an untreated control for each cell type.

  • Incubate the cells at 37°C for 24 to 48 hours.[5][7]

  • Harvest the cells and wash with PBS.

  • Stain the cells with Annexin V and 7-AAD according to the manufacturer's protocol.[4]

  • Analyze the cells by flow cytometry. Viable cells will be negative for both Annexin V and 7-AAD.[4]

  • Calculate the percentage of killing using the formula: % Killing = (1 - (% Viable transduced cells with this compound / % Viable transduced cells without this compound)) x 100.[8] An expected result is ≥90% killing.[8]

In Vivo Validation in a Xenograft Model

Objective: To confirm the functionality of the suicide gene system in a living organism.

Materials:

  • Immunodeficient mice (e.g., athymic nude mice)

  • Transduced cells (e.g., Huh7 cells expressing iCasp9)

  • This compound for in vivo use

Protocol:

  • Establish tumors by subcutaneously injecting the iCasp9-expressing cells into the mice.[7]

  • Allow the tumors to grow to a palpable size (e.g., ~200 mm³).[7]

  • Administer this compound to the treatment group of mice (e.g., 2 mg/kg body weight) via an appropriate route (e.g., intraperitoneal injection) for a defined period (e.g., daily for 5 days).[7][9]

  • The control group should receive a vehicle control.

  • Monitor tumor volume in both groups over time.

  • If cells are also engineered to express a reporter gene like luciferase, in vivo bioluminescence imaging can be used to monitor the reduction in the transduced cell population.[10]

Conclusion

The this compound-inducible suicide gene system provides a robust and efficient method for controlling the fate of genetically engineered cells, thereby enhancing the safety profile of advanced cellular therapies. The protocols and data presented here offer a comprehensive guide for researchers and developers looking to implement this important safety switch in their work. Careful optimization of transduction efficiency and transgene expression is crucial for the maximal efficacy of the suicide gene system.[8]

References

AP20187 in Studies of Protein Localization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP20187 is a synthetic, cell-permeable small molecule that acts as a chemical inducer of dimerization (CID).[1] It is a crucial tool for controlling protein-protein interactions with high temporal and spatial precision. This technology relies on the specific and high-affinity binding of this compound to a mutated version of the FK506-binding protein (FKBP), specifically the F36V mutant (FKBPF36V).[2][3] By fusing the FKBPF36V domain to a protein of interest, researchers can inducibly control its dimerization and, consequently, its subcellular localization and function. This allows for the investigation of a wide array of cellular processes, including signal transduction, protein trafficking, and gene expression.[2][4]

The this compound/FKBPF36V system offers a powerful method for dissecting the roles of specific proteins in cellular pathways by enabling their conditional translocation to various organelles such as the plasma membrane, nucleus, or mitochondria. This controlled relocalization can activate or inhibit signaling pathways, providing insights into their downstream effects.

Principle of this compound-Induced Protein Localization

The core of the this compound system is the engineered interaction between the bivalent this compound molecule and the FKBPF36V domain. A protein of interest (POI) is genetically fused to the FKBPF36V domain. In the absence of this compound, the fusion protein exists as a monomer. Upon addition, the two binding heads of a single this compound molecule each bind to an FKBPF36V domain, bringing two molecules of the fusion protein into close proximity and inducing their homodimerization.[2][3]

To control protein localization, this system is often designed with a "bait" and "prey" approach. The "bait" protein is anchored to a specific subcellular location (e.g., the plasma membrane via a myristoylation signal or the mitochondria via a mitochondrial targeting sequence), and is also fused to an FKBPF36V domain. The "prey" protein, the protein of interest, is fused to another FKBPF36V domain and is typically localized in the cytoplasm in its inactive state. The addition of this compound induces the heterodimerization of the "bait" and "prey" proteins, resulting in the rapid translocation of the POI to the specific subcellular location of the "bait".

cluster_0 Before this compound Addition cluster_1 After this compound Addition Bait Bait-FKBPF36V (Anchored) Dimer Bait-FKBPF36V :: this compound :: Prey-FKBPF36V (Recruited to Anchor) Prey Prey-FKBPF36V (Cytosolic) Prey->Dimer Recruitment This compound This compound

Figure 1: Mechanism of this compound-induced protein translocation.

Quantitative Data from Protein Localization and Signaling Studies

The this compound system allows for quantitative analysis of protein translocation and its downstream effects. Below are tables summarizing key quantitative data from various studies.

Table 1: Kinetics of Protein Translocation
ProteinCell TypeTranslocation EventTime to Max. TranslocationDimerizer Conc.Reference
MRTFA-GFPU2OSNuclear Import~20 minutesSerum Stimulation[5]
RelA-GFPRAW 264.7 G9Nuclear Translocation~45 minutes100 ng/mL LPS[6]
YFP-FRBRBLPlasma Membrane Recruitment< 1 minute5 µM iRap (rapalog)[7]
Table 2: this compound Concentration and Cellular Response
Cell LineFusion ProteinCellular ResponseEffective this compound Conc.Reference
BHK21DD-PAmCherry1-KRasG12DMAPK Activation100-500 nM
N2aAPP-FKBP50% reduction in Aβ levelsNot specified[8]
LNCaPiCaspase-9Apoptosis100 nM[8]
Table 3: Quantification of this compound-Induced Signaling
Signaling PathwayCell TypeFusion ProteinReadoutFold ChangeThis compound Conc.Reference
MAPKTRex-293DD-PAmCherry1-KRasG12Dp-ERK levelsStrong activation100-500 nM
PI3K/AktJurkat-TAg, 293TFpk3-ΔPH.AktPhosphorylationActivationNot specified[3]

Experimental Protocols

Protocol 1: General Live-Cell Imaging of this compound-Induced Protein Translocation in Mammalian Cells

This protocol provides a general framework for visualizing the translocation of an FKBPF36V-tagged protein of interest in mammalian cells, such as HeLa or HEK293.

Materials:

  • HeLa or HEK293 cells

  • Plasmids encoding:

    • An anchored "bait" protein fused to FKBPF36V and a fluorescent reporter (e.g., mCherry-FKBPF36V-Lck for plasma membrane targeting).

    • The "prey" protein of interest fused to FKBPF36V and a different fluorescent reporter (e.g., EGFP-FKBPF36V-POI).

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (1 mM in ethanol)

  • Live-cell imaging medium (e.g., FluoroBrite DMEM)

  • Glass-bottom imaging dishes

  • Confocal microscope with environmental chamber (37°C, 5% CO2)

Procedure:

  • Cell Seeding: The day before transfection, seed HeLa or HEK293 cells onto glass-bottom imaging dishes at a density that will result in 70-90% confluency at the time of imaging.

  • Transfection: Co-transfect the cells with the "bait" and "prey" plasmids according to the manufacturer's protocol for your chosen transfection reagent.

  • Incubation: Incubate the cells for 24-48 hours to allow for protein expression.

  • Preparation for Imaging:

    • Prepare a working solution of this compound by diluting the stock solution in live-cell imaging medium to the desired final concentration (e.g., 100 nM).

    • Gently wash the cells twice with pre-warmed PBS.

    • Replace the culture medium with pre-warmed live-cell imaging medium.

  • Live-Cell Imaging:

    • Place the imaging dish on the microscope stage within the environmental chamber.

    • Acquire baseline images of the cells, capturing the initial localization of both the "bait" and "prey" fluorescent proteins.

    • Carefully add the this compound working solution to the imaging dish.

    • Immediately begin time-lapse imaging to capture the translocation of the "prey" protein to the location of the "bait" protein. Acquire images every 30-60 seconds for 30-60 minutes.

  • Data Analysis:

    • Quantify the change in fluorescence intensity of the "prey" protein at the target organelle over time. This can be done by measuring the mean fluorescence intensity in a region of interest (ROI) drawn around the target location and in a control cytosolic region.

    • Calculate the ratio of the fluorescence intensity at the target location to the cytosolic fluorescence intensity at each time point.

    • Plot the change in this ratio over time to determine the kinetics of translocation.

A Seed Cells B Transfect Plasmids A->B C Incubate (24-48h) B->C D Prepare for Imaging C->D E Acquire Baseline Images D->E F Add this compound E->F G Time-Lapse Imaging F->G H Analyze Data G->H

Figure 2: Workflow for live-cell imaging of protein translocation.

Protocol 2: this compound-Induced Dimerization to Study MAPK Pathway Activation

This protocol describes how to use this compound to induce the dimerization of a Ras protein and measure the downstream activation of the MAPK pathway by Western blotting for phosphorylated ERK (p-ERK).

Materials:

  • TRex-293 cells

  • Plasmid encoding a dimerization domain (DD) fused to a Ras mutant (e.g., DD-PAmCherry1-KRasG12D) under a tetracycline-inducible promoter.

  • Doxycycline (B596269)

  • This compound stock solution (1 mM in ethanol)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies: anti-p-ERK, anti-total ERK, anti-tag (for fusion protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Induction:

    • Culture TRex-293 cells expressing the inducible Ras fusion protein.

    • Induce protein expression with a low concentration of doxycycline (e.g., 1 ng/mL) for 24 hours. This low level of expression should not significantly activate the MAPK pathway on its own.

  • This compound Treatment:

    • Treat the induced cells with this compound at a final concentration of 100-500 nM for 15-30 minutes.

    • Include control samples: uninduced cells, induced but untreated cells, and cells treated with vehicle (ethanol).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against p-ERK, total ERK, and the fusion protein tag.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK.

    • Normalize the p-ERK signal to the total ERK signal for each sample.

    • Compare the p-ERK/total ERK ratio between the different treatment conditions to determine the effect of this compound-induced dimerization on MAPK pathway activation.

Signaling Pathway Diagrams

This compound-Induced Ras Dimerization and MAPK Pathway Activation

This compound This compound Ras_dimer Ras-FKBPF36V Dimer (Active) This compound->Ras_dimer Ras_monomer Ras-FKBPF36V (Monomer, Inactive) Ras_monomer->Ras_dimer Dimerization Raf Raf Ras_dimer->Raf Recruits & Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK Activation Transcription_Factors Transcription Factors pERK->Transcription_Factors Translocates to Nucleus & Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Figure 3: this compound-induced MAPK pathway activation.

This compound-Induced Akt Recruitment and PI3K/Akt Pathway Activation

This compound This compound Akt_membrane Akt-FKBPF36V (Membrane Recruited) This compound->Akt_membrane Membrane_Anchor Myr-FKBPF36V (Plasma Membrane) Akt_cytosolic Akt-FKBPF36V (Cytosolic, Inactive) Akt_cytosolic->Akt_membrane Recruitment pAkt p-Akt (Active) Akt_membrane->pAkt PDK1 PDK1 PDK1->pAkt Phosphorylates mTORC2 mTORC2 mTORC2->pAkt Phosphorylates Downstream Downstream Targets (e.g., GSK3β, FoxO) pAkt->Downstream Phosphorylates Cell_Survival Cell Survival & Growth Downstream->Cell_Survival

Figure 4: this compound-induced PI3K/Akt pathway activation.

Conclusion

The this compound-inducible dimerization system is a versatile and powerful tool for studying protein localization and its impact on cellular function. By providing precise temporal control over protein translocation, researchers can dissect complex signaling pathways and elucidate the roles of specific proteins in a dynamic cellular context. The protocols and data presented here provide a foundation for designing and implementing experiments using this technology to advance our understanding of cellular biology and aid in the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

AP20187 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of AP20187, a chemical inducer of dimerization (CID). Below you will find answers to frequently asked questions and detailed troubleshooting guides to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a cell-permeable small molecule that acts as a homodimerizer. It has two identical binding motifs that allow it to crosslink and activate fusion proteins containing a modified FK506-binding protein (FKBP) domain, specifically the FKBPF36V mutant.[1][2] This chemically induced dimerization can be used to trigger a variety of cellular events, such as signal transduction cascades or gene expression, by bringing two protein domains into close proximity.[1]

Q2: In which solvents can I dissolve this compound?

This compound is soluble in organic solvents such as 100% ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO).[1][3] It is considered insoluble in water.[3] For most applications, preparing a concentrated stock solution in 100% ethanol or DMSO is the recommended first step.

Q3: I am observing a precipitate after adding my this compound stock solution to my aqueous experimental media. What is causing this?

Precipitation of this compound in aqueous solutions is a common issue that can arise from several factors:

  • Low Aqueous Solubility: this compound has poor solubility in aqueous-based media.

  • Solvent Shock: Rapidly diluting a concentrated organic stock solution (e.g., in DMSO or ethanol) into an aqueous buffer or cell culture media can cause the compound to "crash out" of solution as it is no longer in a favorable solvent environment.[4]

  • High Final Concentration: The intended final concentration of this compound in your experiment may exceed its solubility limit in the aqueous medium.

  • Incorrect Solvent for Working Solution: For in vivo studies, a specific formulation is required to maintain solubility.

Troubleshooting Guide

Issue 1: Precipitate forms immediately upon dilution of the stock solution.

This is likely due to "solvent shock." Follow these steps to prevent it:

  • Intermediate Dilution: Instead of adding the concentrated stock directly to your final volume of aqueous media, perform an intermediate dilution step. For in vivo preparations, this involves a specific multi-step process outlined in the experimental protocols below.

  • Vortexing: Ensure thorough mixing by vortexing immediately after each addition of a new solvent or solution during the preparation of working solutions.[5][6]

  • Temperature: Gently warming the solution to 37°C may aid in dissolution, but always check for the compound's stability at higher temperatures.[7]

Issue 2: My this compound solution is cloudy or forms a precipitate over time.

This may indicate that the dosing solution is near its saturation concentration or that there are issues with the formulation.

  • Prepare Fresh: Dosing solutions, particularly for in vivo use, should be prepared fresh and administered within 30 minutes of preparation to minimize the risk of precipitation.[5][6]

  • Correct Formulation: For in vivo experiments, using co-solvents and surfactants like PEG-400 and Tween-80 is crucial for maintaining solubility.[5][6][8] Substituting recommended reagents, such as using Tween-20 instead of Tween-80, is not advised as it can lead to solubility problems.[6][8]

  • Storage of Stock Solution: Keep the stock solution vial tightly sealed to prevent the evaporation of the organic solvent (e.g., ethanol).[6] A change in the solvent concentration of the stock can lead to precipitation issues when preparing the working solution.[6] Stock solutions are typically stored at -20°C.[6]

Below is a troubleshooting workflow to help diagnose and resolve solubility issues with this compound.

G start Start: this compound Solubility Issue precipitate_q When does precipitation occur? start->precipitate_q immediate Immediately upon dilution in aqueous media precipitate_q->immediate over_time Over time in the final working solution precipitate_q->over_time solvent_shock Likely 'Solvent Shock' immediate->solvent_shock saturation Likely near saturation or unstable formulation over_time->saturation solution1 Troubleshooting Steps: 1. Use multi-step dilution protocol. 2. Vortex thoroughly between steps. 3. Consider gentle warming (37°C). solvent_shock->solution1 solution2 Troubleshooting Steps: 1. Prepare solution fresh (<30 min before use). 2. Use correct formulation (PEG-400, Tween-80). 3. Check stock solution integrity (evaporation). saturation->solution2 end Resolution: Clear Solution solution1->end solution2->end

Troubleshooting workflow for this compound solubility issues.

Quantitative Data

The solubility of this compound can vary between different solvents and suppliers. The following table summarizes publicly available solubility data. Note that batch-to-batch variability may exist.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Source(s)
Ethanol ≥ 71.43 to 148.28≥ 48.17 to 100[1][9]
DMSO ≥ 57 to 148.28≥ 38.44 to 100[1][3][9]

Note: The molecular weight of this compound is approximately 1482.77 g/mol .[9] "≥" indicates that the solubility may be higher than the reported value.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound.

  • Weighing: Accurately weigh the desired amount of solid this compound powder.

  • Solvent Addition: Add the appropriate volume of 100% ethanol or fresh DMSO to achieve the desired concentration. For example, to prepare a 42 mM stock solution in ethanol, add the calculated volume of ethanol to your weighed this compound.[6]

  • Dissolution: Tightly seal the vial and vortex vigorously until the solid is completely dissolved.[5][6] If necessary, let the solution sit for a few minutes before vortexing again.[5] Gentle warming or sonication can also be used to aid dissolution.[7][10]

  • Storage: Store the stock solution in a tightly sealed vial at -20°C for long-term storage.[6]

Protocol 2: Preparation of this compound Dosing Solution for In Vivo Experiments

This protocol describes the preparation of a 2.5 mg/mL (1.7 mM) dosing solution, which is suitable for administering a 10 mg/kg dose in a volume of 4 mL/kg.[5][6] This solution should be prepared fresh within 30 minutes of use. [5][6]

  • Start with Stock: In a fresh vial, pipette 40 µL of a 62.5 mg/mL (42 mM) this compound stock solution (prepared in 100% ethanol).[5][6]

  • Add PEG-400: Add 100 µL of 100% PEG-400 to the vial and vortex thoroughly to mix.[5][6]

  • Add Tween-80 Solution: Add 860 µL of a 2% Tween-80 solution in water.[5][6]

  • Final Mix: Vortex the solution again. The solution may appear transiently cloudy but should clear upon gentle agitation.[6]

  • Administration: Administer the dosing solution within 30 minutes via intraperitoneal (IP) or intravenous (IV) injection.[5][6]

Signaling Pathway Visualization

This compound functions by dimerizing fusion proteins containing the FKBPF36V domain. This dimerization event brings the fused proteins of interest (e.g., signaling domains, caspases) into close proximity, thereby activating their downstream signaling pathways.

G cluster_1 Active State (Dimer) p1 Protein of Interest A FKBPF36V This compound This compound p1:f1->this compound + this compound p2 Protein of Interest B FKBPF36V p2:f1->this compound dimer Protein of Interest A FKBPF36V Protein of Interest B FKBPF36V This compound->dimer:f1 This compound->dimer:f3 signal Downstream Signaling Activated dimer->signal

This compound-induced dimerization and signaling activation.

References

Technical Support Center: Optimizing AP20187 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AP20187. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a synthetic, cell-permeable small molecule that acts as a chemical inducer of dimerization (CID).[1][2][3] It is specifically designed to bind to engineered FK506-binding protein (FKBP) fusion proteins, inducing their dimerization or oligomerization.[1][2][3] This dimerization event activates downstream signaling cascades, enabling precise control over cellular processes such as gene expression, apoptosis, or other signaling pathways.[1][2][4][5]

Q2: What is the recommended starting concentration range for this compound in in vitro experiments?

A2: The optimal concentration of this compound is cell-line and system-dependent. For initial experiments, a dose-response study is highly recommended.[6] A common starting range for cell-based assays is between 0.1 nM and 100 nM.[1][4][7][8] For example, a concentration of 1 nM has been used in oligodendrocytes, while 100 nM has been used in LNCaP cells.[1][4][8]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a high-concentration stock solution (e.g., 10-50 mM).[2] To ensure complete dissolution, gentle warming or brief ultrasonication may be necessary.[2][9] It is crucial to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C.[2] When preparing working solutions, the final concentration of the solvent in the cell culture media should be kept low (e.g., <0.1% for DMSO) to minimize toxicity.[6]

Troubleshooting Guides

Issue 1: No observable effect after this compound treatment.

Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response experiment with a wider concentration range (e.g., 0.01 nM to 1 µM) to determine the optimal concentration for your specific cell line and fusion protein system.
Incorrect Stock Solution Preparation or Storage Verify the initial stock solution concentration. Prepare a fresh stock solution from the lyophilized powder, ensuring complete dissolution. Avoid multiple freeze-thaw cycles by using fresh aliquots.[2]
Degradation of this compound Ensure the stock solution is stored properly at -20°C and protected from light.[2] Prepare fresh working solutions for each experiment.
Inefficient Fusion Protein Expression Confirm the expression of your FKBP-fusion protein using methods like Western blotting or fluorescence microscopy if a fluorescent tag is present.
Problem with the Fusion Construct Ensure the FKBP domain is correctly folded and accessible for this compound binding. Consider redesigning the fusion construct if necessary.

Issue 2: High background or off-target effects.

Possible Cause Troubleshooting Step
This compound Concentration is Too High Lower the concentration of this compound. The lowest effective dose should be used to minimize off-target effects.[10]
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the culture medium is below toxic levels (typically <0.1% for DMSO).[6] Run a vehicle-only control to assess solvent effects.[11]
"Leaky" System (Activity without this compound) This may indicate basal dimerization of the fusion protein. Lowering the expression level of the fusion protein might help reduce this background activity.[9]

Quantitative Data Summary

Table 1: Recommended Starting Concentrations for this compound

Application Concentration Range Vehicle Reference
In Vitro (Cell Culture)0.1 nM - 100 nMDMSO or Ethanol[1][4][7]
In Vivo (Mice)0.5 mg/kg - 10 mg/kg5% ethanol, 5% PEG-400, 90% saline[2][10][12]

Table 2: Solubility of this compound

Solvent Solubility Reference
DMSO≥74.14 mg/mL[2]
Ethanol≥100 mg/mL[2]

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration In Vitro
  • Cell Seeding: Plate your cells expressing the FKBP-fusion protein in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • This compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in cell culture medium to create a range of working concentrations (e.g., 0.01 nM to 1 µM). Include a vehicle-only control (medium with the same final DMSO concentration).

  • Treatment: Replace the existing medium with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined duration based on your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Assay: Perform your desired assay to measure the biological response (e.g., reporter gene assay, cell viability assay, Western blot for downstream targets).

  • Data Analysis: Plot the response against the log of the this compound concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).

Protocol 2: Preparation of this compound for In Vivo Administration (Mouse Model)

This protocol is for a 10 mg/kg dose. The final dosing solution will be 2.5 mg/mL.[10]

  • Stock Solution: Prepare a stock solution of this compound in 100% ethanol (e.g., 42 mM or 62.5 mg/mL).[10] Store at -20°C.

  • Vehicle Preparation: To prepare 1 mL of the dosing solution:

    • Take 40 µL of the 62.5 mg/mL this compound stock solution.

    • Add 100 µL of PEG-400 and vortex to mix.[10]

    • Add 860 µL of 2% Tween®-80 in water and vortex. A transient cloudy solution may appear but should clear with gentle agitation.

  • Administration: Administer the freshly prepared solution within 30 minutes via intraperitoneal (IP) or intravenous (IV) injection.[10]

Note: The exact dose and vehicle may need to be optimized for your specific animal model and experimental goals.[12]

Visualizations

AP20187_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor1 FKBP Fusion Protein 1 This compound->Receptor1 Receptor2 FKBP Fusion Protein 2 This compound->Receptor2 Dimerized_Receptor Dimerized Complex Receptor1->Dimerized_Receptor Receptor2->Dimerized_Receptor Signaling_Cascade Downstream Signaling Cascade Dimerized_Receptor->Signaling_Cascade Response Cellular Response (e.g., Gene Expression, Apoptosis) Signaling_Cascade->Response

Caption: this compound-induced dimerization and signaling pathway.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) start->prep_stock seed_cells Seed Cells with FKBP-Fusion Construct prep_stock->seed_cells dose_response Perform Dose-Response (e.g., 0.01 nM - 1 µM) seed_cells->dose_response vehicle_control Include Vehicle Control (<0.1% DMSO) dose_response->vehicle_control incubate Incubate for Optimal Duration vehicle_control->incubate assay Perform Assay (e.g., Reporter, Viability) incubate->assay analyze Analyze Data & Determine EC50 assay->analyze end End analyze->end

Caption: Workflow for optimizing this compound concentration in vitro.

Troubleshooting_Tree start No/Low Activity Observed check_conc Is concentration optimized? start->check_conc check_prep Is stock solution prepared correctly? check_conc->check_prep Yes optimize Action: Perform Dose-Response check_conc->optimize No check_expression Is fusion protein expressed? check_prep->check_expression Yes remake_stock Action: Prepare Fresh Stock check_prep->remake_stock No verify_expression Action: Verify Expression (e.g., WB) check_expression->verify_expression No reassess Re-evaluate Experiment check_expression->reassess Yes optimize->reassess remake_stock->reassess verify_expression->reassess

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: AP20187 Chemically Inducible Dimerization (CID) System

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for using the AP20187 chemical inducer of dimerization. Our goal is to help you design robust experiments and avoid potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic, cell-permeable small molecule that acts as a chemical inducer of dimerization (CID).[1][2][3] It is specifically designed to bind to a mutated version of the FK506-binding protein (FKBP), known as FKBPF36V.[4] By fusing the FKBPF36V domain to your protein of interest, you can use this compound to induce dimerization or oligomerization of the fusion protein in a controlled manner, thereby activating downstream signaling pathways, inducing gene expression, or triggering other cellular events.[2][3][5]

Q2: What are the primary off-target effects of this compound?

The primary strategy to minimize off-target effects is the use of the FKBPF36V mutant. This compound was engineered to bind with high affinity to the F36V mutant of FKBP, while having significantly lower affinity for the wild-type FKBP protein that is endogenously expressed in mammalian cells.[4][6][7] This engineered specificity is the cornerstone of avoiding off-target effects. One study reported a nearly 1,000-fold greater selectivity for the F36V mutant over the wild-type protein.[7] Therefore, the main potential off-target effect is the unintended dimerization of endogenous wild-type FKBP, though this is significantly minimized by the design of this compound. To date, systematic screening of this compound against a broad panel of other cellular proteins has not been extensively published.

Q3: What is the recommended concentration range for using this compound?

The optimal concentration of this compound should be determined empirically for each experimental system. However, general concentration ranges are as follows:

  • In Vitro: For cell culture experiments, concentrations typically range from 0.1 nM to 100 nM.[2][8] Many studies show effective dimerization and downstream effects in the low nanomolar range.

  • In Vivo: For animal studies, dosages can range from 0.5 mg/kg to 10 mg/kg per injection.[2][9] It is crucial to perform a dose-response study to find the lowest effective dose for your specific application.[10]

Q4: How should I prepare and store this compound?

This compound is typically dissolved in a stock solution of 100% ethanol (B145695) or DMSO.[11] It is recommended to prepare a concentrated stock solution (e.g., 42 mM in ethanol) which can be stored at -20°C for several months.[11] For in vivo dosing, the stock solution is further diluted in a vehicle solution, often containing PEG-400 and Tween-80, immediately before use.[10] It is important to handle the stock solution carefully to avoid evaporation of the solvent, which could alter the concentration.[11]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or weak response to this compound Low expression of the FKBPF36V fusion protein: The concentration of the fusion protein may be insufficient for efficient dimerization.- Verify the expression level of your FKBPF36V fusion protein by Western blot or flow cytometry. - Consider using a stronger promoter or optimizing your transfection/transduction protocol.
Incorrect protein folding or localization: The FKBPF36V tag might be interfering with the proper folding or cellular localization of your protein of interest.- Try tagging the protein at a different terminus (N- vs. C-terminus). - Introduce a flexible linker between your protein of interest and the FKBPF36V tag.
Suboptimal this compound concentration or treatment duration: The concentration or incubation time may not be optimal for your specific cell type or signaling pathway.- Perform a dose-response experiment to determine the optimal this compound concentration. - Conduct a time-course experiment to identify the optimal treatment duration.[12]
High background activity (leakiness) Constitutive dimerization of the fusion protein: The fusion protein may be prone to self-association even in the absence of this compound.- Re-design the fusion protein to minimize intrinsic dimerization domains. - Lower the expression level of the fusion protein to reduce the likelihood of spontaneous interactions.
Contamination of this compound stock: The stock solution may be contaminated or have degraded.- Prepare a fresh stock solution of this compound.
Observed effects are not specific to dimerization Off-target effects of this compound: Although designed to be specific, this compound could have unintended cellular effects.- Include a vehicle control (the solvent used to dissolve this compound) in all experiments. - Perform a crucial negative control experiment using cells that do not express the FKBPF36V fusion protein. - As a more rigorous control, express a non-functional FKBPF36V mutant (e.g., with a point mutation that disrupts this compound binding) fused to your protein of interest. This will help confirm that the observed effects are dependent on this compound-mediated dimerization.
Toxicity or unexpected phenotypes High concentration of this compound or solvent: The concentration of this compound or the vehicle (e.g., DMSO, ethanol) may be toxic to your cells.- Perform a toxicity assay to determine the maximum non-toxic concentration of this compound and the vehicle in your cell type. - Use the lowest effective concentration of this compound as determined by your dose-response experiments.
On-target toxicity: The dimerization-induced activation of your protein of interest may be causing cellular stress or toxicity.- Titrate down the concentration of this compound to achieve a partial and less toxic activation. - Use a system that allows for reversible dimerization to control the duration of the signaling event.

Quantitative Data Summary

Table 1: this compound Binding Affinity and Selectivity

Target ProteinLigandKd (nM)IC50 (nM)Selectivity (over wild-type)Reference
FKBPF36VFluoro-5S (this compound precursor)0.094-~1000-fold[7]
Wild-type FKBPFluoro-5S (this compound precursor)67-1[7]
FKBPF36VAP1903 (dimerizer)-5High[7]
Wild-type FKBPAP1903 (dimerizer)->10,0001[7]

Table 2: Recommended Concentration Ranges for this compound

Experimental SystemRecommended Concentration/DosageReference
In Vitro (Cell Culture)0.1 nM - 100 nM[2][8]
In Vivo (Mice)0.5 mg/kg - 10 mg/kg[2][9]

Experimental Protocols

Protocol 1: Validating On-Target Dimerization using a Reporter Assay

This protocol describes a general method to validate that the effects of this compound are due to the dimerization of your specific FKBPF36V-tagged protein of interest using a luciferase reporter assay.

1. Cell Line Preparation:

  • Co-transfect your cells with:
  • A plasmid encoding your FKBPF36V fusion protein.
  • A reporter plasmid where the expression of a reporter gene (e.g., luciferase) is driven by a promoter that is activated by the dimerization of your protein of interest.
  • A control plasmid expressing a constitutively active reporter (e.g., Renilla luciferase) for normalization.
  • As a negative control, transfect a separate set of cells with the reporter plasmids and a plasmid expressing either an empty vector or a non-functional FKBPF36V mutant.

2. Cell Seeding:

  • Plate the transfected cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

3. This compound Treatment:

  • Prepare a serial dilution of this compound in your cell culture medium.
  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
  • Incubate the cells for the desired duration (e.g., 6-24 hours).

4. Luciferase Assay:

  • Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for your specific luciferase assay system.

5. Data Analysis:

  • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
  • Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve. A clear dose-dependent increase in reporter activity in cells expressing the functional FKBPF36V fusion protein, but not in the negative controls, validates the on-target effect of this compound.

Protocol 2: Assessing Off-Target Cytotoxicity

This protocol helps determine if this compound exhibits non-specific toxicity in your experimental system.

1. Cell Preparation:

  • Use two cell populations:
  • Parental cells that do not express any FKBPF36V fusion protein.
  • Cells expressing your FKBPF36V fusion protein.

2. Cell Seeding:

  • Plate both cell populations in a 96-well plate at the same density and allow them to attach.

3. This compound Treatment:

  • Prepare a range of this compound concentrations, extending to higher concentrations than your expected effective dose.
  • Treat both cell populations with this compound and a vehicle control.

4. Cytotoxicity Assay:

  • After the desired incubation period (e.g., 24-72 hours), perform a standard cytotoxicity assay (e.g., MTT, LDH release, or a live/dead cell stain).

5. Data Analysis:

  • Calculate the percentage of cell viability for each condition relative to the vehicle-treated control.
  • If this compound is not cytotoxic, you should see no significant decrease in cell viability in the parental cell line at the concentrations that are effective in the FKBPF36V-expressing cells. Any observed cytotoxicity in the parental cells would indicate a potential off-target effect.

Visualizations

AP20187_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular AP20187_ext This compound Protein_A Protein of Interest-FKBPF36V AP20187_ext->Protein_A Binds Protein_B Protein of Interest-FKBPF36V AP20187_ext->Protein_B Binds Dimerized_Complex Dimerized Complex Protein_A->Dimerized_Complex Protein_B->Dimerized_Complex Downstream_Signaling Downstream Signaling Cascade Dimerized_Complex->Downstream_Signaling Activates

Caption: Mechanism of this compound-induced protein dimerization.

Experimental_Workflow_Validation cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture Cells Transfection Transfect with FKBPF36V Fusion Construct Cell_Culture->Transfection Control_Cells Culture Parental (non-transfected) Cells Cell_Culture->Control_Cells AP20187_Treatment Treat with this compound (Dose-Response) Transfection->AP20187_Treatment Vehicle_Control Treat with Vehicle Control Transfection->Vehicle_Control Control_Cells->AP20187_Treatment Control_Cells->Vehicle_Control On_Target_Assay On-Target Assay (e.g., Reporter Gene, Proliferation) AP20187_Treatment->On_Target_Assay Off_Target_Assay Off-Target Assay (e.g., Cytotoxicity) AP20187_Treatment->Off_Target_Assay Vehicle_Control->On_Target_Assay Vehicle_Control->Off_Target_Assay Data_Analysis Compare Results On_Target_Assay->Data_Analysis Off_Target_Assay->Data_Analysis

Caption: Workflow for validating this compound on-target effects.

Troubleshooting_Logic Start Experiment Shows Unexpected Results Check_Expression Verify Fusion Protein Expression? Start->Check_Expression Optimize_Concentration Optimize this compound Concentration/Duration? Check_Expression->Optimize_Concentration Yes Redesign_Construct Redesign Fusion Construct? Check_Expression->Redesign_Construct No Run_Controls Run Proper Negative Controls? Optimize_Concentration->Run_Controls Yes Problem_Solved Problem Solved Optimize_Concentration->Problem_Solved No Assess_Toxicity Assess On-Target vs. Off-Target Toxicity? Run_Controls->Assess_Toxicity Yes Run_Controls->Problem_Solved No Assess_Toxicity->Redesign_Construct No Assess_Toxicity->Problem_Solved Yes

Caption: Logical troubleshooting flow for this compound experiments.

References

AP20187 stability and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of AP20187, a chemical inducer of dimerization (CID). It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a cell-permeable synthetic homodimerizer. It is designed to bind specifically to a mutated version of the FK506-binding protein (FKBP), most commonly the F36V variant.[1] By cross-linking two FKBP(F36V) fusion proteins, this compound induces their dimerization, which in turn can trigger downstream signaling cascades, such as apoptosis through the activation of engineered Caspase-9.[2][3][4][5]

Q2: How should I store the solid this compound compound?

A2: Solid this compound should be stored at -20°C for long-term stability.[6][7] Under these conditions, it is reported to be stable for at least four years.[6]

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: The recommended solvents for preparing this compound stock solutions are 100% ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO).[8]

Q4: How should I store this compound stock solutions?

A4: this compound stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. At -20°C, the stock solution is generally stable for several months up to a year.[7] For longer-term storage (up to two years), -80°C is recommended.

Q5: How many times can I freeze-thaw my this compound stock solution?

Q6: I see precipitation in my this compound stock solution after thawing. What should I do?

A6: If you observe precipitation, gently warm the vial and vortex or sonicate until the solute is completely redissolved.[2] Ensure the vial is tightly sealed to prevent solvent evaporation, which can lead to concentration changes and precipitation.

Q7: How do I prepare a working solution of this compound for in vivo experiments?

A7: A common vehicle for in vivo administration consists of ethanol, PEG-400, and Tween 80 in an aqueous solution.[8] A typical protocol involves diluting the ethanol stock solution with PEG-400 and then with a Tween 80 solution. It is recommended to prepare the dosing solution fresh within 30 minutes of injection.[8]

Stability and Storage Data

While specific quantitative data on the degradation rate of this compound under various conditions is not extensively published, the following tables summarize the recommended storage conditions based on available product information and literature.

Form Storage Temperature Reported Stability Source
Solid Powder-20°C≥ 4 years[6]
Stock Solution (in Ethanol or DMSO)-20°CSeveral months to 1 year[7]
Stock Solution (in Ethanol or DMSO)-80°CUp to 2 years

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or weak biological response to this compound 1. Degraded this compound: Improper storage or multiple freeze-thaw cycles. 2. Incorrect concentration: Error in stock solution preparation or dilution. 3. Inefficient delivery: Issues with the in vivo administration vehicle or in vitro cell permeability.1. Use a fresh aliquot of this compound stock solution. Prepare new stock solution from solid if necessary. 2. Verify calculations and reprepare dilutions. Consider analytical validation of stock concentration if issues persist. 3. For in vivo studies, ensure the dosing solution is prepared fresh and administered correctly. For in vitro studies, ensure cells are healthy and incubation times are sufficient.
Precipitation in stock or working solution 1. Solvent evaporation: Vial not sealed tightly. 2. Low temperature: Compound precipitating out of solution upon cooling. 3. Incorrect solvent for working solution: Dilution into an incompatible aqueous buffer.1. Always ensure vials are tightly sealed. 2. Gently warm and vortex/sonicate the solution to redissolve the precipitate before use.[2] 3. For in vivo working solutions, follow a validated formulation protocol using excipients like PEG-400 and Tween 80 to maintain solubility.[8]
Inconsistent results between experiments 1. Variability in this compound activity: Using different aliquots that have undergone different numbers of freeze-thaw cycles. 2. Inconsistent solution preparation: Minor variations in the preparation of working solutions.1. Use a consistent, single-use aliquot strategy for all experiments. 2. Standardize the solution preparation protocol and prepare enough working solution for all related experiments in a single batch if possible.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Bring the vial of solid this compound to room temperature before opening.

  • Add the appropriate volume of 100% ethanol or DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[2]

  • Aliquot the stock solution into single-use, tightly sealed vials.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound In Vivo Dosing Solution

This protocol is adapted from a commonly used formulation for intraperitoneal (IP) injection in mice.[8]

  • Start with a concentrated stock solution of this compound in 100% ethanol (e.g., 62.5 mg/mL).[8]

  • In a sterile microcentrifuge tube, add 40 µL of the this compound stock solution.

  • Add 100 µL of 100% PEG-400 and vortex thoroughly.

  • Add 860 µL of 2% Tween 80 in sterile water and vortex again.

  • Administer the dosing solution within 30 minutes of preparation.[8]

Protocol 3: Assessment of this compound Stability by HPLC (General Protocol)

Since a specific validated HPLC method for this compound stability is not publicly available, this general protocol can be adapted. A study has reported the use of HPLC for monitoring this compound degradation.[9]

  • Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) and create a series of dilutions to generate a standard curve.

  • Sample Preparation:

    • Time Zero: Dilute the this compound stock solution to the desired experimental concentration in the matrix to be tested (e.g., cell culture media, formulation buffer). Analyze immediately.

    • Stability Samples: Incubate aliquots of the experimental solution at different temperatures (e.g., 4°C, 25°C, 37°C) and for various durations.

    • At each time point, retrieve a sample for analysis.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is a common starting point for small molecules.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

    • Detection: UV detection at a wavelength where this compound has maximum absorbance.

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the time-zero sample.

    • Monitor for the appearance of new peaks, which may indicate degradation products. These can be further characterized by mass spectrometry.[9]

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

AP20187_Signaling_Pathway This compound This compound Dimerized_Casp9 Dimerized Active Caspase-9 This compound->Dimerized_Casp9 FKBP_monomer1 FKBP(F36V)-Casp9 (Monomer) FKBP_monomer1->Dimerized_Casp9 FKBP_monomer2 FKBP(F36V)-Casp9 (Monomer) FKBP_monomer2->Dimerized_Casp9 Procaspase3 Procaspase-3 Dimerized_Casp9->Procaspase3 Cleavage Active_Caspase3 Active Caspase-3 Procaspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis

Caption: this compound induces dimerization of FKBP(F36V)-Caspase-9 fusion proteins, leading to Caspase-9 activation and subsequent apoptosis.

Experimental Workflow for this compound Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Prep_Working Prepare Working Solution in Test Matrix Prep_Stock->Prep_Working T0 Time 0 Sample Prep_Working->T0 Incubate Incubate at Various Temperatures Prep_Working->Incubate HPLC HPLC Analysis T0->HPLC Timepoints Collect Samples at Time Points Incubate->Timepoints Timepoints->HPLC Data Quantify Peak Area & Identify Degradants HPLC->Data

Caption: A generalized workflow for assessing the stability of this compound in a given solution over time and at different temperatures.

References

Technical Support Center: AP20187-Inducible Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing AP20187, a chemical inducer of dimerization (CID), in their experiments. This guide is intended for scientists and drug development professionals working with this compound-inducible systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic, cell-permeable small molecule that acts as a chemical inducer of dimerization (CID).[1][2][3] It is designed to specifically bind to a mutated version of the FK506-binding protein (FKBP), most commonly the F36V mutant (FKBPF36V).[4][5][6] When two proteins of interest are fused to this FKBPF36V domain, the addition of this compound facilitates their dimerization, thereby activating downstream signaling pathways or cellular processes.[5][7]

Q2: My this compound treatment is showing a poor or no response. What are the potential causes?

A poor response to this compound can stem from several factors, including issues with the this compound compound itself, problems with the fusion protein construct, or suboptimal experimental conditions. A systematic troubleshooting approach is recommended to identify the root cause.

Q3: How should I prepare and store this compound stock solutions?

Proper preparation and storage of this compound are critical for maintaining its activity. It is highly soluble in DMSO and ethanol (B145695).[2][8] To avoid degradation, it is recommended to prepare high-concentration stock solutions, aliquot them into single-use volumes, and store them at -20°C.[8] Repeated freeze-thaw cycles should be avoided.[8]

Q4: What are the typical working concentrations for this compound in in vitro and in vivo experiments?

The optimal concentration of this compound is system-dependent and should be determined empirically through a dose-response experiment. However, typical starting concentrations are in the nanomolar range for in vitro studies and range from 0.5 to 10 mg/kg for in vivo animal models.[2][7][9]

Q5: Could the design of my FKBP-fusion protein be the reason for the lack of response?

Yes, the design of the fusion protein is crucial. Improper folding, steric hindrance, or incorrect localization of the fusion protein can all lead to a poor response. The placement of the FKBPF36V tag (N-terminus vs. C-terminus) and the choice of linker sequence can significantly impact the functionality of the fusion protein.[10][11]

Troubleshooting Guide

If you are experiencing a poor or inconsistent response with your this compound treatment, please consult the following troubleshooting guide.

Problem 1: No or Weak Response to this compound Treatment
Potential Cause Recommended Solution
This compound Degradation Prepare fresh stock solutions of this compound from a reliable source. Ensure proper storage at -20°C in small aliquots to minimize freeze-thaw cycles.[8]
Suboptimal this compound Concentration Perform a dose-response curve to determine the optimal concentration for your specific cell line and fusion protein. Test a range of concentrations (e.g., 0.1 nM to 100 nM for in vitro experiments).
Insufficient Incubation Time Optimize the incubation time with this compound. A time-course experiment can help identify the ideal duration for observing the desired effect.
Low Expression of Fusion Protein Verify the expression level of your FKBP-fusion protein using methods like Western blotting or immunofluorescence. If expression is low, consider optimizing your transfection/transduction protocol or using a stronger promoter.
Incorrect Fusion Protein Localization Confirm the subcellular localization of your fusion protein using microscopy. If it is not localized to the correct compartment, the dimerization event may not trigger the intended downstream signaling.
Issues with Fusion Protein Folding/Function The fusion of the FKBP domain might interfere with the proper folding and function of your protein of interest. Consider redesigning the construct with different linker sequences or moving the FKBP tag to the other terminus.[12]
Cell Line-Specific Effects The response to this compound can vary between different cell lines. It is advisable to test the system in a cell line known to be responsive if possible.
Problem 2: High Background Signal or Off-Target Effects
Potential Cause Recommended Solution
Leaky Expression of Fusion Protein If using an inducible expression system for your fusion protein, ensure that the basal expression level is low in the absence of the inducer.
Non-Specific Binding of this compound While this compound is designed to be specific for the FKBPF36V mutant, high concentrations might lead to off-target effects. Use the lowest effective concentration determined from your dose-response curve. Include a control with a non-functional FKBP mutant.
Vehicle Control Effects The solvent used to dissolve this compound (e.g., DMSO, ethanol) can have effects on the cells. Always include a vehicle-only control in your experiments.[8]

Experimental Protocols

Protocol 1: In Vitro this compound Treatment of Adherent Cells
  • Cell Seeding: Plate your cells expressing the FKBP-fusion protein in a suitable culture vessel and allow them to adhere overnight.

  • Preparation of this compound Working Solution:

    • Thaw a single-use aliquot of your high-concentration this compound stock solution (e.g., 10 mM in DMSO).

    • Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. It is crucial to add the this compound to the medium and mix well before adding to the cells to avoid localized high concentrations.

  • Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing the this compound working solution to the cells.

    • Include a vehicle control (medium with the same concentration of DMSO or ethanol as the this compound-treated wells).

  • Incubation: Incubate the cells for the predetermined optimal duration at 37°C in a CO2 incubator.

  • Downstream Analysis: After incubation, proceed with your desired downstream analysis (e.g., cell lysis for Western blotting, fixation for immunofluorescence, or reporter gene assay).

Protocol 2: In Vivo Administration of this compound in Mice
  • Preparation of Dosing Solution:

    • A common vehicle for in vivo administration is a mixture of ethanol, PEG-400, and Tween 80 in saline.[7][13]

    • A typical protocol involves preparing a stock solution of this compound in 100% ethanol.[7][13]

    • For the dosing solution, the ethanol stock is mixed with PEG-400, followed by the addition of a Tween 80 solution in saline.[7][13] The final solution should be prepared fresh before each use.[2]

  • Administration:

    • The most common route of administration is intraperitoneal (IP) injection.[2][7]

    • The volume of injection should be calculated based on the weight of the animal and the desired final dose (e.g., in mg/kg).

  • Monitoring: Monitor the animals for the expected physiological or behavioral changes according to your experimental design.

  • Controls: Always include a control group of animals that receive a vehicle-only injection.

Data Presentation

Table 1: Recommended Starting Concentrations for this compound
Application Cell/Animal Model Recommended Starting Concentration/Dose Reference
In Vitro Apoptosis InductionLNCaP cells100 nM[14]
In Vitro Gene ExpressionOligodendrocytes1 nM[2]
In Vivo Macrophage DepletionMaFIA mice0.5 - 10 mg/kg (IP)[7][9]
In Vivo Tumor ReductionTRAMP-C2 mouse model2 mg/kg[4]

Visualizations

Signaling Pathway Diagram

AP20187_Mechanism cluster_0 Cell Membrane FKBP-Fusion_A FKBP(F36V)-Protein A Dimerized_Complex Dimerized Complex (Active) FKBP-Fusion_A->Dimerized_Complex FKBP-Fusion_B FKBP(F36V)-Protein B FKBP-Fusion_B->Dimerized_Complex This compound This compound This compound->FKBP-Fusion_A This compound->FKBP-Fusion_B Downstream_Signaling Downstream Signaling & Cellular Response Dimerized_Complex->Downstream_Signaling

Caption: Mechanism of this compound-induced dimerization of FKBP-fusion proteins.

Experimental Workflow Diagram

Troubleshooting_Workflow Start Poor Response to This compound Treatment Check_this compound Verify this compound Integrity (Fresh Stock, Proper Storage) Start->Check_this compound Check_Concentration Optimize this compound Concentration (Dose-Response Curve) Check_this compound->Check_Concentration If this compound is OK Check_Fusion_Protein Validate Fusion Protein (Expression & Localization) Check_Concentration->Check_Fusion_Protein If Concentration is Optimized Failure Persistent Issues: Consult Literature for Model-Specific Problems Check_Concentration->Failure If no improvement Redesign_Construct Redesign Fusion Construct (Linkers, Tag Position) Check_Fusion_Protein->Redesign_Construct If Expression/Localization is Poor Success Successful Dimerization & Response Check_Fusion_Protein->Success If Expression/Localization is Good Redesign_Construct->Check_Fusion_Protein Redesign_Construct->Failure If redesign fails

Caption: Troubleshooting workflow for poor this compound response.

Logical Relationship Diagram

Logical_Relationships AP20187_Activity This compound Bioactivity Successful_Outcome Desired Cellular Response AP20187_Activity->Successful_Outcome Fusion_Protein_Function Fusion Protein Functionality Fusion_Protein_Function->Successful_Outcome Experimental_Conditions Optimal Experimental Conditions Experimental_Conditions->Successful_Outcome

Caption: Key factors influencing successful this compound-induced dimerization.

References

AP20187 Not Working? Your Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing AP20187 for chemically induced dimerization (CID) experiments, encountering unexpected results can be a significant setback. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues, ensuring the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic, cell-permeable small molecule that acts as a chemical inducer of dimerization (CID).[1][2][3] It functions by binding to a specifically mutated version of the FK506-binding protein (FKBP), most commonly the F36V mutant (FKBPF36V).[4] When two proteins of interest are fused to this FKBPF36V domain, the addition of this compound facilitates their dimerization, thereby activating downstream signaling pathways or cellular processes.[1][3]

Q2: What are the key chemical properties of this compound?

Understanding the chemical properties of this compound is crucial for its proper handling and use. Below is a summary of its key characteristics:

PropertyValue
Molecular Weight 1482.77 g/mol
Molecular Formula C82H107N5O20
CAS Number 195514-80-8
Purity Typically ≥98%
Appearance White to beige powder[4]

Q3: How should I store this compound?

Proper storage is critical to maintain the stability and activity of this compound.

  • Solid Form: Store the lyophilized powder at -20°C for long-term storage (stable for at least 3 years).[5] For shorter periods, it can be stored at 4°C for up to 2 years.[5]

  • In Solvent: Stock solutions should be stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[5] It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5]

Q4: What are the recommended solvents for this compound?

This compound exhibits good solubility in several common laboratory solvents.

SolventSolubility
DMSO ≥ 57 mg/mL[5]
Ethanol (B145695) ≥ 71.43 mg/mL[5]

For in vivo applications, specific formulations are required to ensure solubility and bioavailability. A common method involves dissolving this compound in ethanol first, followed by dilution with PEG-400 and Tween-80 in water or saline.

Troubleshooting Guide

If your this compound-mediated dimerization is not working as expected, systematically work through the following potential issues.

Problem 1: No or Weak Dimerization Signal
Possible Cause Troubleshooting Step
Incorrect this compound Concentration Verify the final concentration of this compound in your experiment. Perform a dose-response curve to determine the optimal concentration for your specific cell type and fusion protein. Concentrations can range from nanomolar for in vitro assays to mg/kg for in vivo studies.[6][7]
Degraded this compound Ensure that this compound has been stored correctly at -20°C or -80°C and protected from light.[5] If in doubt, use a fresh stock of the compound.
Solubility Issues This compound can precipitate if not dissolved properly. Ensure complete dissolution in the appropriate solvent before adding it to your experimental system. For in vivo studies, prepare the dosing solution fresh and use it within 30 minutes. A transient cloudy solution upon addition of Tween-80 is normal but should clear with gentle agitation.
Inefficient Fusion Protein Expression Confirm the expression of your FKBPF36V-tagged proteins of interest using techniques like Western blotting or fluorescence microscopy (if fluorescently tagged). Low expression levels will result in a weak dimerization signal.
Incorrect FKBP Mutant This compound is designed to work with the F36V mutant of FKBP.[4] Ensure that your fusion constructs contain the correct mutant and not the wild-type FKBP.
Steric Hindrance The fusion of the FKBPF36V tag to your protein of interest might sterically hinder the binding of this compound or the subsequent dimerization. Consider redesigning your fusion construct by changing the linker length or the position of the tag (N-terminus vs. C-terminus).
Problem 2: High Background Signal (Dimerization without this compound)
Possible Cause Troubleshooting Step
Overexpression of Fusion Proteins High concentrations of the FKBPF36V-fusion proteins can lead to spontaneous, ligand-independent dimerization. Reduce the amount of plasmid used for transfection or use a weaker promoter to lower the expression levels.
Intrinsic Dimerization of the Protein of Interest Your protein of interest may have a natural tendency to dimerize or oligomerize. This can be tested by expressing the protein without the FKBPF36V tag and assessing its dimerization state.

Experimental Protocols

In Vitro Dimerization Assay (General Protocol)
  • Cell Culture: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of the experiment.

  • Transfection: Transfect the cells with plasmids encoding your FKBPF36V-fusion proteins. Include appropriate controls, such as cells expressing only one fusion partner or a non-dimerizing control.

  • This compound Preparation:

    • Prepare a stock solution of this compound in 100% ethanol or DMSO.[5] For example, a 0.5 mM stock in ethanol.[8]

    • Store the stock solution at -20°C.[8]

  • Induction:

    • Dilute the this compound stock solution in cell culture medium to the desired final concentration (e.g., 5 µM).[8]

    • Add the this compound-containing medium to the cells.

    • Include a vehicle control (e.g., ethanol) for comparison.[8]

  • Incubation: Incubate the cells for the desired period (e.g., 90 minutes).[8]

  • Analysis: Analyze the dimerization event using the appropriate method, such as co-immunoprecipitation, FRET, or by observing the downstream cellular response.

In Vivo Dimerization (General Protocol for Mice)
  • This compound Stock Solution: Prepare a stock solution of this compound in 100% ethanol (e.g., 42 mM). Store this stock solution at -20°C.

  • Dosing Solution Preparation (Prepare fresh within 30 minutes of use):

    • To prepare 1 mL of a 1.7 mM (2.5 mg/mL) dosing solution:

      • Start with 40 µL of the 42 mM this compound stock solution.

      • Add 100 µL of PEG-400 (100%) and vortex.

      • Add 860 µL of 2% Tween®-80 in water and vortex.

  • Administration: Administer the dosing solution to the mice via intraperitoneal (IP) or intravenous (IV) injection. A common dose is 10 mg/kg, which corresponds to a 4 mL/kg injection volume of the 1.7 mM solution.

  • Monitoring: Monitor the animals for the expected physiological or cellular response at appropriate time points.

Visualizing the Process

To further aid in understanding and troubleshooting, the following diagrams illustrate the mechanism of action and a logical workflow for addressing experimental issues.

AP20187_Mechanism This compound Mechanism of Action cluster_before Before this compound Addition cluster_after After this compound Addition Protein_A Protein A-FKBP(F36V) Dimerized_Complex Protein A-FKBP(F36V) :: this compound :: FKBP(F36V)-Protein B Protein_B Protein B-FKBP(F36V) This compound This compound This compound->Dimerized_Complex Binds and Dimerizes Signaling_Cascade Downstream Signaling Cascade Activated Dimerized_Complex->Signaling_Cascade Initiates

Caption: this compound induces dimerization of FKBP(F36V) fusion proteins.

Troubleshooting_Workflow This compound Troubleshooting Workflow Start Experiment Not Working Check_Reagent Check this compound Integrity (Storage, Age, Solubility) Start->Check_Reagent Check_Concentration Verify this compound Concentration (Perform Dose-Response) Check_Reagent->Check_Concentration Check_Construct Verify Fusion Protein (Expression, Correct Mutant) Check_Concentration->Check_Construct Check_Background High Background Signal? Check_Construct->Check_Background Reduce_Expression Reduce Fusion Protein Expression Check_Background->Reduce_Expression Yes Redesign_Construct Consider Redesigning Construct (Linkers, Tag Position) Check_Background->Redesign_Construct No Success Experiment Successful Reduce_Expression->Success Redesign_Construct->Success

References

long-term effects of AP20187 exposure in cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the use of AP20187, particularly concerning its long-term effects in cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a synthetic, cell-permeable small molecule that acts as a chemical inducer of dimerization (CID).[1][2] Its primary function is to bind to engineered fusion proteins that contain specific dimerization domains, such as the FKBP12 (Fv) or DmrB domain.[3][4] This binding event brings two fusion proteins into close proximity (dimerization), which in turn activates their fused signaling domains, allowing for precise control over downstream cellular processes like gene expression, signal transduction, or apoptosis.[1][4]

Q2: What are the common applications of the this compound system? A2: The this compound system is versatile and used for real-time, inducible control over protein-protein interactions.[4] Common applications include the conditional activation of signaling pathways (e.g., those mediated by gp130, c-met, or PERK), induction of apoptosis through Fas-mediated pathways, and regulated expansion of genetically modified cells, such as hematopoietic or liver cells.[1][5][6][7]

Q3: Is this compound toxic to cells, especially in long-term exposure scenarios? A3: this compound is designed for minimal toxicity and high compatibility with cellular systems.[1] However, prolonged exposure to any bioactive compound can have unforeseen effects. Some studies have noted that the cellular response to this compound can be transient. For instance, this compound-induced phosphorylation of a chimeric receptor in vivo peaked at 6 hours and returned to baseline by 24 hours, and proliferation of primary mouse hepatocytes was also transient.[2][5] Long-term, continuous exposure may lead to cellular adaptation, where cells evolve to alter their response to the stimulus.[8][9]

Q4: How stable is this compound in solution? A4: Stock solutions of this compound, typically prepared in high-quality DMSO or 100% ethanol (B145695), can be stored at –20°C.[1] To maintain activity, it is crucial to minimize freeze-thaw cycles by preparing aliquots.[1] Working solutions for in vivo dosing should be prepared fresh, ideally within 30 minutes of administration.

Troubleshooting Guide

Q1: I'm observing no response in my cells after adding this compound. What could be the issue? A1: Lack of response can stem from several factors:

  • Compound Degradation: Your this compound stock may have degraded due to improper storage or multiple freeze-thaw cycles. Prepare a fresh working solution from a new aliquot or vial.[1]

  • Insufficient Protein Expression: The engineered fusion protein may be expressed at levels too low for efficient dimerization. Verify protein expression using Western blot or a fluorescent tag.

  • Ligand-Independent Dimerization: Conversely, very high expression levels, especially of membrane-bound proteins, can cause ligand-independent dimerization and activation, masking the effect of this compound.[4] Consider using a tightly controlled inducible expression system, like Tet-On 3G, to optimize protein levels.[4]

  • Incorrect Concentration: The optimal concentration is system-dependent. Perform a dose-response curve to determine the ideal concentration for your specific fusion protein and cell type.

Q2: My this compound solution is precipitating, especially the in vivo dosing solution. How can I fix this? A2: Precipitation is a common issue, particularly with dosing solutions that are near saturation.

  • Solubility Issues: For stock solutions, ensure the compound is at room temperature before dissolving and use ultrasonication to aid dissolution if necessary.[1]

  • In Vivo Formulation: Follow the preparation protocol precisely. Use PEG-400 and Tween®-80 as specified, and do not substitute Tween®-80 with other detergents like Tween®-20, as this can cause solubility problems. The appearance of a transient cloudy solution upon adding Tween®-80 is normal and should clear with gentle agitation. Always administer the dosing solution within 30 minutes of preparation.

Q3: I'm seeing high background (ligand-independent) activity in my system. How can I reduce it? A3: High background activity is typically caused by overexpression of the fusion protein, leading to self-association.

  • Optimize Expression Levels: The most effective solution is to reduce the expression level of your fusion protein. If using a strong constitutive promoter, switch to a weaker one or, ideally, an inducible system (e.g., Tet-On) that allows you to titrate expression to a level that is responsive to this compound without high basal activity.[4]

  • Modify Fusion Construct: In some cases, altering the linker between your protein of interest and the dimerization domain can reduce spontaneous dimerization.

Long-Term Exposure Considerations

Prolonged exposure to this compound may lead to cellular adaptation, a process where cells adjust their internal signaling networks in response to a chronic stimulus.[8][9] Researchers should be aware of the following potential outcomes:

  • Transient Activation: As observed in some studies, the initial strong activation of a signaling pathway may diminish over time, even with the continuous presence of this compound.[2][5] This could be due to feedback inhibition mechanisms or receptor downregulation.

  • Development of Resistance: Cells may adapt to the stimulus, leading to a desensitized state where higher concentrations of this compound are required to achieve the same effect.[8]

  • Altered Gene Expression: Chronic activation of a specific pathway can lead to broader, compensatory changes in gene expression as the cell attempts to restore homeostasis.[10]

To investigate these effects, researchers should design experiments with multiple time points and include analyses such as RNA-sequencing to monitor global changes in the transcriptome, and Western blots to track the expression and phosphorylation status of key pathway components over time.

Data Summary

Table 1: In Vitro Experimental Parameters for this compound

Cell Type This compound Concentration Duration of Exposure Key Observation Reference
Oligodendrocytes 1 nM 4 hours Increased expression of PERK-responsive genes (CHOP, GADD34). [6]
Primary Mouse Hepatocytes Not specified Not specified Transient proliferation in response to gp130 fusion activation. [5]

| Hematopoietic Cells | Not specified | Not specified | Up to a 250-fold increase in transcriptional activation. |[1] |

Table 2: Example Formulation for In Vivo Dosing Solution (10 mg/kg)

Component For 1 mL of 1.7 mM Dosing Solution Purpose Reference
42 mM this compound Stock (in Ethanol) 40 µL Active Compound
PEG-400 (100%) 100 µL Solubilizer
Tween®-80 (2% in water) 860 µL Surfactant/Emulsifier

| Final Ethanol Concentration | 4% | - | |

Experimental Protocols & Methodologies

Protocol 1: Preparation of this compound Stock and In Vivo Dosing Solutions

  • Stock Solution Preparation (42 mM):

    • Dissolve the required amount of this compound powder in 100% ethanol. For example, to make a 62.5 mg/mL stock (a common starting point), add 16 μL of 100% ethanol per 1 mg of this compound.[11]

    • Vortex until the powder is completely dissolved.[11]

    • Store this stock solution in tightly sealed aliquots at –20°C.

  • In Vivo Dosing Solution Preparation (1.7 mM for a 10 mg/kg dose):

    • This protocol should be performed within 30 minutes of injection.

    • In a sterile vial, pipette 40 µL of the 42 mM this compound stock solution.

    • Add 100 µL of 100% PEG-400 and vortex thoroughly.

    • Add 860 µL of 2% Tween®-80 in sterile water. Vortex again. The solution may temporarily appear cloudy but should clear.

    • Administer via intraperitoneal (IP) or intravenous (IV) injection.

Protocol 2: Assessing Long-Term Effects on Cell Viability and Proliferation

  • Cell Seeding: Seed your genetically modified cells in multi-well plates (e.g., 96-well) at a low density that allows for logarithmic growth over the desired time course (e.g., 5-7 days).[12]

  • Treatment: Treat cells with the desired concentration of this compound or a vehicle control (e.g., the same final concentration of DMSO or ethanol used for the this compound solution).

  • Monitoring:

    • Use a live-cell imaging system to monitor cell proliferation in real-time by measuring confluence or direct cell counts using high-contrast brightfield imaging.[12]

    • Alternatively, at designated time points (e.g., 24, 48, 72, 96, 120 hours), perform a viability/proliferation assay.

  • Analysis:

    • Proliferation: Assays like those measuring DNA synthesis (e.g., EdU incorporation) provide precise proliferation data.[13]

    • Viability: Use assays that measure metabolic activity (e.g., MTS/XTT) or membrane integrity (e.g., Trypan Blue or live/dead fluorescent stains).[13][14]

  • Data Plotting: Plot cell viability or proliferation against time for both treated and control groups to observe long-term trends.

Visualizations: Pathways and Workflows

AP20187_Mechanism cluster_workflow This compound Mechanism of Action This compound This compound (Dimerizer) DimerizedComplex Dimerized Active Complex This compound->DimerizedComplex FusionProtein1 Fusion Protein (FKBP-POI) FusionProtein1->DimerizedComplex FusionProtein2 Fusion Protein (FKBP-POI) FusionProtein2->DimerizedComplex Downstream Downstream Signaling Activation DimerizedComplex->Downstream Response Cellular Response (e.g., Gene Expression, Proliferation) Downstream->Response

Caption: General mechanism of this compound-induced dimerization and signal activation.

LongTerm_Workflow cluster_workflow Workflow for Assessing Long-Term Exposure Effects cluster_assays Analyses Start Start: Engineered Cell Line Treatment Chronic Exposure: This compound vs. Vehicle Start->Treatment Timepoints Collect Samples at Time Points (T1, T2, T3...) Treatment->Timepoints Viability Viability/ Proliferation Assay Timepoints->Viability Western Western Blot (P-proteins, Total) Timepoints->Western qPCR qPCR/RNA-Seq (Gene Expression) Timepoints->qPCR Data Data Analysis & Interpretation Viability->Data Western->Data qPCR->Data

Caption: Experimental workflow for studying long-term effects of this compound.

PERK_Pathway cluster_pathway Example Pathway: Inducible PERK Signaling This compound This compound FvPERK Fv2E-PERK Fusion Protein This compound->FvPERK Binds & Dimerizes DimerPERK Dimerized/ Activated PERK eIF2a eIF2α Phosphorylation DimerPERK->eIF2a ATF4 ATF4 Translation eIF2a->ATF4 Genes Increased Expression of: CHOP & GADD34 ATF4->Genes

Caption: this compound activation of an engineered PERK signaling pathway.

References

Validation & Comparative

Validating AP20187-Induced Dimerization by Western Blot: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemically induced dimerization (CID) is a powerful technique for controlling protein-protein interactions in living cells, enabling the study of signaling pathways, gene expression, and other cellular processes with temporal and spatial precision. The AP20187 system, which utilizes a synthetic, cell-permeable ligand to induce the homodimerization of proteins fused to a mutant FK506-binding protein (FKBP), is a widely used tool in this field. This guide provides a comprehensive comparison of the this compound system with other common CID systems and offers a detailed protocol for validating this compound-induced dimerization using Western blotting.

Comparison of Chemical Inducer of Dimerization (CID) Systems

Choosing the appropriate CID system is critical for the success of an experiment. The following table summarizes the key features of the this compound system and compares it with other popular alternatives.

FeatureThis compound (FKBP Homodimerization)Rapamycin (B549165) (FKBP-FRB Heterodimerization)Gibberellin (GAI-GID1 Heterodimerization)Abscisic Acid (PYL-ABI Heterodimerization)
Mechanism Homodimerization of FKBP(F36V) fusion proteins.Heterodimerization of FKBP and FRB fusion proteins.[1][2]Heterodimerization of GAI and GID1 fusion proteins.[3][4]Heterodimerization of PYL and ABI fusion proteins.
Inducing Ligand This compoundRapamycin[1][2]Gibberellin (GA3-AM)[3][4]Abscisic Acid (ABA)
Kinetics (Association) Rapid, with phosphorylation evident 2 hours after administration in vivo.[5]Rapid, with a reported apparent rate constant of 0.013 sec⁻¹ for translocation.Rapid, on a timescale of seconds.[3][4]N/A
Kinetics (Dissociation) Reversible; signaling returns to baseline after 24 hours in vivo.[5]Essentially irreversible due to high affinity (Kd of 12 nM).[2]Reversible.Reversible.
Efficiency High, with reports of a 250-fold increase in transcriptional activation.High.Efficient.[3][6]N/A
Orthogonality Can be used alongside other systems.Orthogonal to the Gibberellin system.[3]Orthogonal to the Rapamycin system.[3][6]Orthogonal to the Rapamycin system.
Off-Target Effects Considered to have minimal toxicity at standard working concentrations.Can inhibit the mTOR pathway, affecting cell growth and proliferation.[7][8][9][10]Can cause acidification in mammalian cells at high concentrations.[4]Primarily studied in plants; potential off-target effects in mammalian cells are less characterized.[11][12]
In Vivo Use Widely used in animal models.[13]Used in animal models, but mTOR inhibition is a consideration.[7]Demonstrated in living mammalian cells.[3]Primarily used in plant biology.[11][12]

Validating Dimerization by Western Blot

Western blotting is a fundamental technique to confirm the dimerization of your target protein upon this compound treatment. The key to visualizing dimers is to use non-reducing and non-denaturing (or mildly denaturing) conditions during sample preparation and electrophoresis to preserve the protein-protein interactions.

Experimental Protocol: Western Blot for Dimer Detection

This protocol is designed to detect this compound-induced homodimers of FKBP-tagged proteins.

Materials:

  • Cells expressing the FKBP-fusion protein

  • This compound (or vehicle control, e.g., ethanol (B145695) or DMSO)

  • Lysis Buffer (e.g., RIPA buffer without SDS, or a custom non-denaturing lysis buffer)

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • 4x Non-reducing Laemmli sample buffer (without β-mercaptoethanol or DTT)

  • SDS-PAGE gels (appropriate percentage for your protein of interest and its dimer)

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against your protein of interest or the fusion tag

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with the desired concentration of this compound or vehicle control for the appropriate amount of time (a time-course experiment from 30 minutes to 6 hours is recommended to determine the optimal time point).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice using a non-denaturing lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation:

    • To an appropriate amount of protein lysate (e.g., 20-30 µg), add 4x non-reducing Laemmli sample buffer to a final concentration of 1x.

    • Crucially, do not heat the samples , as this can disrupt non-covalent protein interactions.

  • SDS-PAGE and Protein Transfer:

    • Load the samples onto an SDS-PAGE gel. Include a protein ladder to determine molecular weights.

    • Run the gel at a constant voltage.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the results: a band corresponding to the expected molecular weight of the dimer should be present or increased in intensity in the this compound-treated samples compared to the vehicle control. The monomer band may also be present.

Visualizing the Process: Diagrams

To better understand the underlying mechanisms and workflows, the following diagrams have been generated.

AP20187_Signaling_Pathway This compound This compound Receptor1 FKBP-Fusion Protein (Monomer) This compound->Receptor1 Receptor2 FKBP-Fusion Protein (Monomer) This compound->Receptor2 DimerizedReceptor Dimerized FKBP-Fusion Protein (Active) Downstream Downstream Signaling Cascade DimerizedReceptor->Downstream Response Cellular Response Downstream->Response

Caption: this compound-induced dimerization signaling pathway.

Western_Blot_Workflow A 1. Cell Treatment (this compound or Vehicle) B 2. Non-denaturing Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. Sample Preparation (Non-reducing buffer, no heat) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to Membrane) E->F G 7. Immunoblotting (Primary & Secondary Antibodies) F->G H 8. Detection (ECL) G->H I 9. Analysis (Monomer vs. Dimer Bands) H->I

Caption: Western blot workflow for dimer detection.

References

A Comparative Guide to Functional Assays for AP20187 and Other Chemical Inducers of Dimerization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Chemically Induced Dimerization (CID)

Chemically Induced Dimerization (CID) is a powerful technology used to control protein-protein interactions in a rapid and reversible manner. This technique relies on small, cell-permeable molecules to induce the dimerization of engineered proteins. One of the most widely used homodimerization systems involves AP20187, a synthetic ligand that binds to a mutated FKBP (F36V) domain, inducing the dimerization of proteins fused to this domain.[1] This guide provides an overview of functional assays to confirm the activity of this compound, compares its performance with alternative CID systems, and offers detailed experimental protocols for key assays.

Comparison of Common CID Systems

While this compound is a robust tool for inducing homodimerization, several other CID systems are available, each with unique characteristics. The choice of a CID system often depends on the specific experimental needs, such as the requirement for heterodimerization, orthogonality to endogenous pathways, or use in specific model organisms.

FeatureThis compound (FKBP/F36V) SystemRapamycin (B549165) (FKBP/FRB) SystemGibberellin (GAI/GID1) SystemAbscisic Acid (PYL/ABI) System
Dimerizer This compoundRapamycin (or rapalogs)Gibberellin (GA)Abscisic Acid (ABA)
Interaction Type HomodimerizationHeterodimerizationHeterodimerizationHeterodimerization
Mechanism Bivalent this compound crosslinks two FKBP(F36V) domains.[1]Rapamycin binds to both FKBP and FRB, bridging them together.GA induces a conformational change in GAI, allowing it to bind to GID1.[2]ABA binds to PYL, which then interacts with and inhibits ABI phosphatases.
Key Advantage High specificity for the mutated FKBP(F36V) domain, avoiding off-target effects.[1]Well-characterized with a vast body of literature and available tools.Orthogonal in mammalian cells, as the components are plant-derived.[2]Also orthogonal in mammalian systems and utilizes a different plant hormone pathway.[2][3]
Potential Drawback Primarily for homodimerization.Rapamycin can interact with the endogenous mTOR pathway, leading to off-target effects.May have lower efficiency or slower kinetics compared to the rapamycin system.Can be subject to metabolic degradation.
Typical Conc. 0.01–100 nM (in vitro)[4]1-100 nM1-100 µM1-10 µM
In Vivo Use Yes (0.5–10 mg/kg in mice)[5]Yes, but potential for immunosuppression. Rapalogs are preferred.[6]YesYes

Functional Assays to Confirm Dimerizer Activity

The activity of this compound and other CIDs can be validated through various functional assays. The choice of assay depends on the downstream biological process being regulated. Common readouts include reporter gene expression, protein translocation, or activation of a signaling pathway.

Luciferase Reporter Assay

This is a highly sensitive method to quantify the transcriptional activation induced by the dimerization of two protein domains, such as a DNA-binding domain (DBD) and a transcriptional activation domain (AD).

G cluster_nucleus Nucleus DBD DBD-FKBP Dimer Dimerized Complex AD AD-FKBP Promoter Promoter Dimer->Promoter Binds Transcription Transcription & Translation Dimer->Transcription Initiates Luciferase Luciferase Gene LuciferaseProtein Luciferase Protein Transcription->LuciferaseProtein This compound This compound This compound->Dimer Induces Dimerization

Caption: this compound induces dimerization of FKBP-fused domains, leading to transcription.

This protocol is adapted for a 96-well format and assumes the use of a dual-luciferase system (e.g., Firefly and Renilla) for normalization.[7]

  • Cell Culture and Transfection:

    • Seed mammalian cells (e.g., HEK293T) in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

    • Co-transfect cells with three plasmids:

      • A reporter plasmid containing a Firefly luciferase gene downstream of a promoter with binding sites for the DBD (e.g., GAL4 UAS).

      • An expression plasmid for the DBD fused to FKBP(F36V).

      • An expression plasmid for the AD (e.g., VP16) fused to FKBP(F36V).

    • Include a control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

    • Incubate for 24 hours post-transfection.

  • Induction with Dimerizer:

    • Prepare serial dilutions of this compound (or other dimerizers) in the appropriate cell culture medium. A typical concentration range for this compound is 0.01 nM to 100 nM.[4]

    • Replace the existing medium with the medium containing the dimerizer. Include a vehicle-only control (e.g., ethanol (B145695) or DMSO).[1]

    • Incubate for an additional 16-24 hours.

  • Cell Lysis:

    • Remove the medium and gently wash the cells once with 1X PBS.

    • Add 20-100 µL of 1X Passive Lysis Buffer to each well.

    • Incubate for 15 minutes at room temperature on an orbital shaker to ensure complete lysis.[7]

  • Luminescence Measurement:

    • Equilibrate the Luciferase Assay Reagent II (LAR II) and Stop & Glo® Reagent to room temperature.

    • Program a luminometer to inject LAR II, wait 2 seconds, and measure Firefly luminescence for 10 seconds. Then, inject Stop & Glo® Reagent, wait 2 seconds, and measure Renilla luminescence for 10 seconds.

    • Add 20 µL of cell lysate to a well of a white, opaque 96-well plate.

    • Place the plate in the luminometer and initiate the reading sequence.

  • Data Analysis:

    • Calculate the ratio of Firefly to Renilla luminescence for each well to normalize the data.

    • Plot the normalized luminescence values against the dimerizer concentration to generate a dose-response curve and determine the EC50.

Flow Cytometry Assay for Reporter Protein Expression

This assay is used to quantify the percentage of cells expressing a fluorescent reporter protein (e.g., GFP) upon CID-induced transcriptional activation.

G cluster_prep Day 1: Cell Preparation cluster_induce Day 2: Induction cluster_analysis Day 3: Analysis A Seed cells in multi-well plate B Transfect with CID and reporter plasmids A->B C Add this compound or alternative dimerizer B->C D Incubate for 24-48 hours C->D E Harvest and fix cells D->E F Analyze GFP expression via Flow Cytometry E->F G Quantify % of GFP+ cells F->G

Caption: Workflow for a flow cytometry-based CID functional assay.

This protocol describes the steps to measure the induction of a GFP reporter.[8][9]

  • Cell Culture, Transfection, and Induction:

    • Follow steps 1 and 2 from the Luciferase Reporter Assay protocol, but replace the luciferase reporter plasmid with one that expresses a fluorescent protein like eGFP.

  • Cell Harvesting and Fixation:

    • After the induction period, aspirate the medium and wash the cells with PBS.

    • Detach the cells using a gentle enzyme like TrypLE™ or by scraping.

    • Transfer the cell suspension to 12x75mm FACS tubes.

    • Pellet the cells by centrifugation (e.g., 350 x g for 5 minutes at 4°C).[10]

    • Discard the supernatant and resuspend the cell pellet in 100-200 µL of cold PBS containing 4% paraformaldehyde (PFA) for fixation.

    • Incubate for 15-20 minutes at room temperature.

    • Wash the cells twice with 1-2 mL of FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 300-500 µL of FACS buffer.

    • Analyze the samples on a flow cytometer equipped with a 488 nm laser for GFP excitation.[11]

    • Set up appropriate gates using untransfected cells and cells transfected but not induced (vehicle control) to define the GFP-negative population.

    • Acquire data for at least 10,000 events per sample.[12]

  • Data Analysis:

    • Determine the percentage of GFP-positive cells for each condition.

    • Calculate the fold induction by comparing the percentage of GFP-positive cells in the dimerizer-treated samples to the vehicle control.

System Selection Guide

Choosing the right CID system is critical for experimental success. The following decision tree provides a logical guide for selecting an appropriate system.

G Start Start: Choose a CID System Q1 Homodimerization or Heterodimerization? Start->Q1 Q2 Concerned about mTOR pathway interaction? Q1->Q2 Heterodimerization This compound Use this compound (FKBP/F36V) Q1->this compound Homodimerization Q3 Need orthogonality to other CID systems? Q2->Q3 Yes Rapamycin Use Rapamycin (FKBP/FRB) Q2->Rapamycin No Rapalog Use Rapalog (e.g., AP21967) Q3->Rapalog No Plant Use Plant-based system (Gibberellin or ABA) Q3->Plant Yes

Caption: A decision guide for selecting a suitable CID system.

References

AP20187 vs. B/B Homodimerizer: A Guide to Chemically Induced Dimerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology and drug development, the ability to precisely control protein interactions is a powerful tool. Chemically induced dimerization (CID) systems offer this control, allowing for the conditional activation or localization of proteins to study a myriad of cellular processes. Among the most established CID ligands are AP20187 and B/B Homodimerizer. This guide clarifies the relationship between these two products, details their mechanism of action, and provides experimental data and protocols to facilitate their use in research.

This compound and B/B Homodimerizer: An Identical Molecule with a History

It is essential to understand that This compound and B/B Homodimerizer are the same chemical compound. The different names are a result of a change in distributorship. The CID system was originally developed and sold by ARIAD Pharmaceuticals under the brand name ARGENT™, with this compound as the homodimerizing ligand.[1][2] Subsequently, Takara Bio became the exclusive provider of these products, rebranding them as the iDimerize™ Inducible Homodimer System, with the ligand being renamed B/B Homodimerizer.[1][3] Therefore, any experimental data or protocols referencing this compound are directly applicable to B/B Homodimerizer, and vice versa.

Mechanism of Action: Inducing Proximity and Function

The this compound/B/B Homodimerizer system is based on the interaction between the ligand and an engineered protein domain.[3] The system requires two components:

  • A fusion protein: The protein of interest is genetically fused to a mutated FK506-binding protein (FKBP) domain, specifically one containing a single point mutation (F36V). This engineered domain is often referred to as DmrB.[2][4] This mutation prevents the binding of endogenous FKBP ligands like FK506 but allows for high-affinity binding of the synthetic dimerizer.

  • The dimerizer ligand (this compound or B/B Homodimerizer): This is a synthetic, cell-permeable small molecule with two identical FKBP-binding motifs.[5][6]

In the absence of the dimerizer, the FKBP-tagged fusion proteins remain monomeric and inactive. Upon addition of this compound/B/B Homodimerizer, the ligand acts as a bridge, binding to two FKBP domains simultaneously and bringing the attached proteins of interest into close proximity.[5] This induced dimerization can be used to trigger a variety of cellular events, such as the activation of signaling cascades, initiation of apoptosis, or translocation of proteins to specific cellular compartments.[6][7]

cluster_0 Before Dimerizer Addition cluster_1 Dimerizer Addition cluster_2 After Dimerizer Addition POI1 Protein of Interest FKBP (F36V) Domain POI2 Protein of Interest FKBP (F36V) Domain Dimerized_Complex Protein of Interest FKBP (F36V) Domain This compound / B/B Homodimerizer Protein of Interest FKBP (F36V) Domain Dimerizer This compound / B/B Homodimerizer Activation Downstream Signaling Activated Dimerized_Complex->Activation

Mechanism of this compound/B/B Homodimerizer Action.

Quantitative Data and Performance

The effectiveness of this compound/B/B Homodimerizer is dose-dependent and varies between in vitro and in vivo applications. The following tables summarize typical working concentrations and dosages reported in the literature.

In Vitro Applications Recommended Concentration Range Reference
General Use0.01 - 100 nM[5]
Induction of Apoptosis in Cancer Cells10 nM[8]
Gene Expression Activation in Glial Cells0.1 nM[9]
Induction of Apoptosis in Mesenchymal Stem CellsStarting at 0.05 nM[10]
In Vivo Applications (Mouse Models) Recommended Dosage Range Reference
General Use0.005 - 10 mg/kg[5]
Maximal Biological Response0.5 - 10 mg/kg[1]
Tumor Regression in Prostate Cancer Model2 mg/kg[9]
Tumor Regression in Hepatocellular Carcinoma Model1 - 2 mg/kg[8]
Elimination of Transplanted Stem Cells3.7 µg/kg[10]

Experimental Protocols

Below are detailed methodologies for the preparation of this compound/B/B Homodimerizer for in vivo use and a general protocol for inducing apoptosis in cell culture.

Preparation of this compound/B/B Homodimerizer for In Vivo Injection

This protocol is adapted from materials provided by Takara Bio and Tocris Bioscience for preparing a dosing solution for intraperitoneal (IP) or intravenous (IV) injection in mice.[11]

Materials:

  • This compound/B/B Homodimerizer powder

  • 100% Ethanol (B145695)

  • Polyethylene glycol 400 (PEG-400)

  • Tween® 80

  • Sterile water or saline

Procedure:

  • Prepare a stock solution:

    • Dissolve this compound/B/B Homodimerizer in 100% ethanol to a concentration of 62.5 mg/mL.[11] To do this, add 16 µL of 100% ethanol for every 1 mg of the compound.

    • Vortex thoroughly until completely dissolved. This stock solution can be stored at -20°C.

  • Prepare the dosing solution (e.g., 2.5 mg/mL for a 10 mg/kg dose):

    • This should be prepared within 30 minutes of administration.

    • For 1 mL of dosing solution:

      • Pipette 40 µL of the 62.5 mg/mL stock solution into a sterile vial.

      • Add 100 µL of PEG-400 and vortex.

      • Add 860 µL of 2% Tween® 80 in sterile water and vortex. A transient cloudy solution may appear but should clear with agitation.

  • Administration:

    • Administer the dosing solution to the animal via IP or IV injection. For a 10 mg/kg dose, inject 4 mL/kg of the 2.5 mg/mL solution (e.g., 100 µL for a 25 g mouse).[11]

Induction of Apoptosis in Cell Culture

This protocol provides a general framework for inducing apoptosis in cells engineered to express an FKBP-caspase-9 fusion protein (iCasp9).[8][12]

cluster_workflow Experimental Workflow A 1. Cell Seeding Seed cells expressing FKBP-fusion protein in appropriate culture plates. B 2. Cell Culture Incubate cells under standard conditions (e.g., 24 hours). A->B C 3. Dimerizer Preparation Dilute this compound / B/B Homodimerizer in culture medium to the desired final concentration (e.g., 10 nM). B->C D 4. Treatment Replace culture medium with the dimerizer-containing medium. C->D E 5. Incubation Incubate for a specified duration (e.g., 24-48 hours). D->E F 6. Apoptosis Assay Analyze cells for markers of apoptosis (e.g., Caspase-3/7 activity, Annexin V staining). E->F

Workflow for Inducing Apoptosis with this compound/B/B Homodimerizer.

Materials:

  • Cells stably or transiently expressing an FKBP-caspase-9 fusion protein.

  • Standard cell culture medium and plates.

  • This compound/B/B Homodimerizer stock solution (e.g., 0.5 mM in 100% ethanol).[12]

  • Apoptosis detection kit (e.g., Caspase-Glo® 3/7 Assay, Annexin V-FITC Kit).

Procedure:

  • Cell Plating: Plate the engineered cells in a multi-well plate at a density appropriate for your assay and allow them to adhere overnight.

  • Preparation of Dimerizer Medium: Prepare a working solution of this compound/B/B Homodimerizer by diluting the stock solution in fresh culture medium to the desired final concentration (e.g., 10 nM).[8] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.[12]

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the dimerizer. Include a vehicle control (medium with the same concentration of ethanol used for dilution) and a negative control (untreated cells).

  • Incubation: Incubate the cells for the desired period (e.g., 24 to 48 hours). The optimal time should be determined empirically.

  • Analysis: Assess apoptosis using your chosen method according to the manufacturer's instructions.

References

Decoding Specificity: A Comparative Guide to the AP20187-FKBP Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of protein interactions is paramount. Chemical-induced dimerization (CID) systems offer a powerful tool for achieving this control, with the AP20187-FKBP system being a prominent example. This guide provides a comprehensive assessment of the specificity of the this compound-FKBP interaction, comparing it with alternative CID systems and offering detailed experimental protocols to evaluate its performance.

The this compound-FKBP system relies on the synthetic, cell-permeable ligand this compound to induce the homodimerization of proteins fused to a mutated form of the FK506-binding protein 12 (FKBP12), specifically the F36V mutant (FKBPF36V). This mutation creates a "bump-and-hole" strategy, where the smaller valine residue at position 36 accommodates a bulky substituent on the ligand, thereby engineering specificity towards the mutant protein over its wild-type counterpart. This targeted interaction minimizes off-target effects, a crucial consideration in experimental design and therapeutic applications.

Quantitative Comparison of CID Systems

To objectively assess the this compound-FKBPF36V system, it is essential to compare its binding affinity and specificity with other widely used CID systems. The following table summarizes key quantitative data for the this compound-FKBP, Rapamycin-FRB-FKBP, Gibberellin-GID1, and Abscisic Acid (ABA)-PYL/ABI systems.

Dimerization SystemLigandProtein(s)Binding Affinity (Kd)Specificity/SelectivityKey Features
FKBP Homodimerization This compoundFKBPF36V~0.1 nM[1]High selectivity for FKBPF36V over wild-type FKBP12 (~700-1000 fold)[1]Induces homodimerization; engineered specificity reduces off-target binding to endogenous FKBP.
FRB-FKBP Heterodimerization RapamycinFRB & FKBP12Rapamycin-FKBP12: ~0.2 nMRapamycin-FRB: ~12 nM(forms a ternary complex)Binds to endogenous FKBP12 and mTOR (via FRB domain), leading to potential off-target effects.Induces heterodimerization; well-characterized but with known biological activity of the ligand.
Gibberellin System Gibberellin (GA3)GID1 & GAINot explicitly quantified in reviewed literatureOrthogonal to the Rapamycin system; no known endogenous targets in mammalian cells[2]Fast kinetics; orthogonal to other CID systems.[2]
Abscisic Acid System Abscisic Acid (ABA)PYL/RCAR & PP2CVaries depending on the PYL proteinSpecific to plant hormone signaling pathways; orthogonal in mammalian cells.Utilizes a plant hormone signaling pathway.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of these systems is crucial for understanding their application. The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound-induced dimerization and a typical experimental workflow for assessing its specificity.

cluster_0 Cell Membrane cluster_1 Cytoplasm AP20187_ext This compound AP20187_int This compound AP20187_ext->AP20187_int Cell Permeable Dimer Dimerized POI Complex AP20187_int->Dimer FKBP_POI1 FKBPF36V-POI 1 FKBP_POI1->Dimer FKBP_POI2 FKBPF36V-POI 2 FKBP_POI2->Dimer Downstream Downstream Signaling Dimer->Downstream

Figure 1: this compound-induced homodimerization signaling pathway.

cluster_workflow Experimental Workflow start Start: Cells expressing FKBPF36V-fusion protein treat Treat with this compound or vehicle control start->treat lyse Cell Lysis treat->lyse affinity Affinity Purification (e.g., anti-tag beads) lyse->affinity wash Wash to remove non-specific binders affinity->wash elute Elute bound proteins wash->elute ms LC-MS/MS Analysis elute->ms data Data Analysis: Identify and quantify proteins ms->data end End: Assess specificity by comparing this compound vs. control data->end

Figure 2: Workflow for assessing this compound-FKBP interaction specificity.

Experimental Protocols for Specificity Assessment

To rigorously evaluate the specificity of the this compound-FKBP interaction, two powerful techniques are recommended: Affinity Purification followed by Mass Spectrometry (AP-MS) and the Cellular Thermal Shift Assay (CETSA).

Affinity Purification-Mass Spectrometry (AP-MS)

This method aims to identify the direct and indirect binding partners of the FKBPF36V-fusion protein in the presence and absence of this compound.

a. Cell Culture and Treatment:

  • Culture cells stably or transiently expressing the FKBPF36V-tagged protein of interest.

  • Treat one set of cells with an effective concentration of this compound (e.g., 100 nM) and another set with a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-4 hours).

b. Cell Lysis:

  • Harvest and wash the cells with cold PBS.

  • Lyse the cells in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).

  • Centrifuge to pellet cell debris and collect the supernatant.

c. Affinity Purification:

  • Incubate the cleared cell lysates with beads conjugated to an antibody targeting the fusion tag (e.g., anti-FLAG, anti-HA) or a generic FKBP12 antibody if the tag interferes with dimerization.

  • Allow the binding to occur for 2-4 hours or overnight at 4°C with gentle rotation.

d. Washing and Elution:

  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads using a suitable elution buffer (e.g., glycine-HCl pH 2.5, or by competing with a high concentration of the tag peptide).

e. Sample Preparation for Mass Spectrometry:

  • Neutralize the eluate if using a low pH elution buffer.

  • Reduce, alkylate, and digest the proteins with trypsin.

  • Desalt the resulting peptides using C18 spin columns.

f. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify and quantify the proteins in each sample using a proteomics software suite.

  • Compare the protein abundance in the this compound-treated sample versus the vehicle control. Proteins significantly enriched in the this compound sample are considered potential specific interactors.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature. This can be used to assess the binding of this compound to the intended FKBPF36V target and potential off-targets.

a. Cell Treatment and Heating:

  • Treat intact cells with this compound or a vehicle control.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.

b. Cell Lysis and Separation of Soluble Fraction:

  • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Collect the supernatant containing the soluble proteins.

c. Protein Quantification and Detection:

  • Quantify the amount of the soluble FKBPF36V-fusion protein (and potential off-targets) in the supernatant at each temperature point using Western blotting or other quantitative protein detection methods.

d. Data Analysis:

  • Plot the fraction of soluble protein as a function of temperature for both the this compound-treated and control samples.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.

  • This method can be adapted to a high-throughput format and combined with mass spectrometry (MS-CETSA) to assess the thermal stability of the entire proteome, providing a global view of this compound's off-target effects.

By employing these rigorous experimental approaches and leveraging the comparative data provided, researchers can confidently assess the specificity of the this compound-FKBP interaction and make informed decisions about its application in their specific research contexts. The engineered specificity of the this compound-FKBPF36V system, when validated with these methods, offers a robust and reliable tool for the precise control of protein function.

References

Safety Operating Guide

Proper Disposal Procedures for AP20187

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of all laboratory reagents are paramount to ensuring a safe working environment and maintaining regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for AP20187, a chemical inducer of dimerization.

Based on available safety data, this compound is not classified as a hazardous substance or mixture.[1] However, it is crucial to follow standard laboratory safety protocols and institutional guidelines for the disposal of non-hazardous chemical waste.

Essential Safety and Handling Prerequisites

Before beginning any disposal procedures, ensure the following prerequisites are met:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound and its waste.

  • Consult Institutional Guidelines: Review your institution's specific policies for non-hazardous chemical waste disposal. Procedures can vary, and your institution's Environmental Health and Safety (EHS) office is the primary resource for compliance.

  • Waste Containers: Use designated, clearly labeled, and leak-proof containers for collecting chemical waste. Never use food or beverage containers for waste collection.

Quantitative Data for this compound

The following table summarizes key quantitative information for this compound.

PropertyValue
Molecular Formula C₈₂H₁₀₇N₅O₂₀
Molecular Weight 1482.75 g/mol
CAS Number 195514-80-8
Storage Temperature -20°C
Solubility DMF: 5 mg/mlDMSO: 5 mg/mlEthanol: 2 mg/ml

Step-by-Step Disposal Procedures

The proper disposal method for this compound depends on its form (solid, liquid solution, or contaminated material).

1. Solid this compound Waste:

  • Collection: Collect unadulterated, solid this compound waste in a clearly labeled, sealed container. The label should read "Non-hazardous Solid Chemical Waste" and include the chemical name "this compound".

  • Storage: Store the waste container in a designated waste accumulation area within the laboratory, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's chemical waste management program. Do not dispose of solid chemical waste in the regular trash unless explicitly permitted by your EHS office.

2. Liquid this compound Solutions:

  • Collection: Collect aqueous solutions containing this compound in a designated, sealed, and leak-proof container labeled "Non-hazardous Aqueous Waste" with the chemical name "this compound" and its approximate concentration.

  • pH Neutralization: If the solution contains acidic or basic components, neutralize it to a pH between 6.0 and 9.0 before collection, unless your institution's guidelines state otherwise.

  • Disposal: While some non-hazardous aqueous solutions may be suitable for drain disposal with copious amounts of water, this practice is highly regulated and varies by location. It is imperative to consult with your institution's EHS office before disposing of any chemical waste down the drain. Otherwise, dispose of the collected liquid waste through your institution's chemical waste program.

3. Contaminated Labware and Materials:

  • Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container for chemical contamination.

  • Glassware: Reusable glassware should be decontaminated by rinsing with an appropriate solvent (such as ethanol) to remove this compound residue. The solvent rinse should be collected as liquid chemical waste. After decontamination, the glassware can be washed using standard laboratory procedures.

  • Consumables: Gloves, pipette tips, and other disposable materials contaminated with this compound should be collected in a sealed bag or container labeled "Non-hazardous Chemically Contaminated Waste." Dispose of this waste through your institution's chemical or solid waste stream as directed by your EHS office.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

AP20187_Disposal_Workflow start Start: this compound Waste Generated identify_waste Identify Waste Form start->identify_waste solid_waste Solid this compound identify_waste->solid_waste Solid liquid_waste Liquid Solution (e.g., in DMSO, Ethanol) identify_waste->liquid_waste Liquid contaminated_materials Contaminated Materials (Gloves, Tips, Glassware) identify_waste->contaminated_materials Contaminated collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Waste Bottle liquid_waste->collect_liquid segregate_materials Segregate Sharps vs. Non-Sharps contaminated_materials->segregate_materials consult_ehs Consult Institutional EHS Guidelines collect_solid->consult_ehs collect_liquid->consult_ehs sharps_container Place in Chemical Sharps Container segregate_materials->sharps_container Sharps non_sharps_container Collect in Labeled Solid Waste Bag/Container segregate_materials->non_sharps_container Non-Sharps sharps_container->consult_ehs non_sharps_container->consult_ehs final_disposal Dispose via Institutional EHS Chemical Waste Program consult_ehs->final_disposal

Caption: A workflow for the proper disposal of this compound.

References

Personal protective equipment for handling AP20187

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of AP20187, a synthetic chemical inducer of dimerization (CID). Adherence to these protocols is essential for ensuring laboratory safety and the integrity of experimental outcomes.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact, and inhalation. Although one Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture, its toxicological properties have not been fully investigated.[1] Therefore, caution is advised.

Recommended PPE:

  • Lab Coat: A standard laboratory coat should be worn to protect street clothing and skin from accidental spills.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Change gloves immediately if they become contaminated.

  • Eye Protection: Safety glasses with side shields or safety goggles must be worn to protect against splashes.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, also known as B/B Homodimerizer.[1][2]

Table 1: Chemical and Physical Properties

PropertyValue
Molecular Formula C₈₂H₁₀₇N₅O₂₀
Molecular Weight 1482.75 g/mol [1]
CAS Number 195514-80-8[1]
Appearance White to beige powder[3]

Table 2: Solubility

SolventConcentration
DMSO ≥74.1 mg/mL
Ethanol (B145695) ≥100 mg/mL

Table 3: Storage and Stability

ConditionDuration
Powder at -20°C ≥ 4 years[2]
In solvent at -80°C Up to 2 years

Experimental Protocols

Handling and Storage of this compound

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the solid compound at -20°C in a tightly sealed container.[2]

  • Stock solutions in DMSO or ethanol should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.

Preparation of Stock Solutions:

  • Work in a chemical fume hood or a well-ventilated area.

  • Wear all recommended PPE.

  • To prepare a stock solution, dissolve the appropriate amount of this compound powder in the desired solvent (e.g., DMSO or ethanol).

  • If necessary, gentle warming (e.g., 37°C) and vortexing can be used to aid dissolution.

Disposal Plan

While this compound is not classified as hazardous by all suppliers, it is prudent to handle its disposal with care.[1]

Solid Waste:

  • Collect any solid this compound waste in a clearly labeled, sealed container.

  • Dispose of the container as non-hazardous chemical waste according to your institution's guidelines.[4][5][6]

Liquid Waste:

  • Small quantities of dilute aqueous solutions may be disposable down the drain with copious amounts of water, pending approval from your institution's Environmental Health and Safety (EHS) department.[4][5]

  • Solutions in organic solvents (e.g., DMSO, ethanol) should be collected in a designated, labeled hazardous waste container for chemical waste disposal.

Empty Containers:

  • Rinse empty containers with a suitable solvent (e.g., ethanol or water).

  • Dispose of the rinsate as chemical waste.

  • Deface the label on the empty container before disposing of it in the regular trash.[4]

Signaling Pathway and Experimental Workflow

This compound functions by inducing the dimerization of proteins that have been engineered to contain a modified FK506 binding protein (FKBP) domain, such as FKBP12(F36V).[3] This dimerization can trigger a variety of downstream signaling events, depending on the specific fusion proteins being used. A common application is the induction of apoptosis through the dimerization of a pro-caspase fused to the FKBP domain.

AP20187_Induced_Apoptosis This compound-Induced Apoptosis Pathway This compound This compound (Dimerizer) Dimerized_Complex Dimerized FKBP-Caspase-9 (Active Complex) This compound->Dimerized_Complex Binds to FKBP domain FKBP_Casp9 FKBP-Caspase-9 Fusion Protein (Inactive Monomer) FKBP_Casp9->Dimerized_Complex Dimerization Caspase3 Caspase-3 (Active) Dimerized_Complex->Caspase3 Cleaves and Activates Procaspase3 Pro-Caspase-3 (Inactive) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。